5-(Phenylethynyl)thiophene-2-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-(2-phenylethynyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8OS/c14-10-13-9-8-12(15-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMUACLZRVJOBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371868 | |
| Record name | 5-(Phenylethynyl)thiophene-2-carbaldehyde | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00371868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17257-10-2 | |
| Record name | 5-(Phenylethynyl)thiophene-2-carbaldehyde | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17257-10-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Phenylethynyl)thiophene-2-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(phenylethynyl)thiophene-2-carbaldehyde. This molecule is a significant building block in the development of advanced organic materials and a scaffold of interest in medicinal chemistry. We will delve into its physicochemical characteristics, spectroscopic signature, and key reactive behaviors. Detailed, field-proven synthetic protocols are presented, emphasizing the causal relationships behind experimental choices. This guide is intended to be a valuable resource for researchers in organic synthesis, materials science, and drug discovery, providing the necessary information to harness the potential of this versatile compound.
Introduction: The Significance of a Conjugated System
This compound (CAS No. 17257-10-2) is an organic compound featuring a unique combination of three key functional moieties: a thiophene ring, a phenylethynyl group, and a carbaldehyde function. This specific arrangement results in an extended π-conjugated system, which is the primary determinant of its interesting electronic and optical properties. The thiophene ring, a sulfur-containing heterocycle, is a well-known component in many biologically active molecules and organic electronic materials. The phenylethynyl group further extends the conjugation, influencing the molecule's absorption and emission characteristics. Finally, the aldehyde group serves as a versatile chemical handle for a wide array of synthetic transformations, allowing for the construction of more complex molecular architectures.
This guide will explore the fundamental chemical properties of this compound, providing a solid foundation for its application in various fields.
Physicochemical and Spectroscopic Properties
A thorough understanding of a molecule's physical and spectroscopic properties is paramount for its successful application in research and development.
Physicochemical Properties
This compound is typically a yellow crystalline solid. It exhibits good solubility in common organic solvents such as alcohols, ethers, and ketones, but has poor solubility in water.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈OS | |
| Molecular Weight | 212.27 g/mol | |
| CAS Number | 17257-10-2 | |
| Appearance | Yellow crystalline solid | |
| Boiling Point | 388.6 °C at 760 mmHg | |
| Solubility | Soluble in organic solvents, poor in water |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show signals for the phenyl protons, the thiophene protons, and the aldehyde proton. The aldehyde proton will be the most downfield signal, typically appearing above 9.5 ppm. The protons on the thiophene ring will appear as doublets, with the proton adjacent to the aldehyde group being more deshielded. The phenyl protons will exhibit multiplets in the aromatic region. For the precursor, 2-(phenylethynyl)thiophene, the thiophene protons appear at δ 7.03–7.06 (m, 1H) and 7.28–7.38 (m, 2H), while the phenyl protons are observed at δ 7.28–7.38 (m, 3H) and 7.53–7.56 (m, 2H).
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the aldehyde, the carbons of the thiophene and phenyl rings, and the acetylenic carbons. The carbonyl carbon will be the most downfield signal, typically above 180 ppm. The acetylenic carbons are expected in the 80-95 ppm range. For 2-(phenylethynyl)thiophene, the acetylenic carbons appear at δ 82.8 and 93.2 ppm, and the aromatic carbons are observed between 123.1 and 132.7 ppm.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected vibrational frequencies include:
-
C=O stretch (aldehyde): A strong absorption band is expected in the region of 1660-1700 cm⁻¹. For thiophene-2-carbaldehyde, this peak is observed at 1665 cm⁻¹.
-
C≡C stretch (alkyne): A medium to weak absorption band is anticipated around 2100-2200 cm⁻¹.
-
C-H stretch (aromatic): Signals will be present above 3000 cm⁻¹.
-
C=C stretch (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.
-
Thiophene ring vibrations: Characteristic absorptions for the thiophene ring are also expected.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z = 212.27.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: a Sonogashira coupling to form the phenylethynylthiophene core, followed by a Vilsmeier-Haack formylation to introduce the aldehyde group.
Step 1: Sonogashira Coupling for the Synthesis of 2-(Phenylethynyl)thiophene
The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In this step, 2-iodothiophene is coupled with phenylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
Reaction Scheme:
Caption: Sonogashira coupling of 2-iodothiophene and phenylacetylene.
Experimental Protocol:
-
Materials:
-
2-Iodothiophene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or another suitable base
-
Anhydrous tetrahydrofuran (THF) or another suitable solvent
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodothiophene (1.0 eq), Pd(PPh₃)₂Cl₂ (e.g., 2-5 mol%), and CuI (e.g., 1-3 mol%).
-
Add anhydrous THF, followed by triethylamine (e.g., 2-3 eq).
-
To the stirred solution, add phenylacetylene (1.1-1.2 eq) dropwise.
-
The reaction mixture is then stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered to remove the amine salt, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-(phenylethynyl)thiophene.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.
-
Copper(I) Iodide: CuI acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: The base is crucial for deprotonating the terminal alkyne to form the reactive acetylide anion and to neutralize the hydrogen iodide formed during the reaction.
-
Anhydrous Solvents: Water can interfere with the catalytic cycle and should be excluded.
Step 2: Vilsmeier-Haack Formylation of 2-(Phenylethynyl)thiophene
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. In this step, 2-(phenylethynyl)thiophene is treated with the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Reaction Scheme:
Spectroscopic Data for 5-(Phenylethynyl)thiophene-2-carbaldehyde: An In-depth Technical Guide
The molecular structure consists of a thiophene ring substituted at the 2-position with a carbaldehyde group and at the 5-position with a phenylethynyl group. This extended π-conjugated system is expected to give rise to distinct spectroscopic features. The molecular formula is C₁₃H₈OS, with a molecular weight of 212.27 g/mol .[2][3] The compound typically appears as yellow crystals and is soluble in common organic solvents.[4]
Molecular Structure
Caption: Molecular structure of 5-(Phenylethynyl)thiophene-2-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Based on data from analogous compounds, we can predict the ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show signals in both the aromatic and aldehydic regions. The electron-withdrawing nature of the aldehyde and the magnetic anisotropy of the phenylethynyl group will influence the chemical shifts of the thiophene protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~9.9 - 10.0 | Singlet | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom. For 5-methyl-2-thiophenecarboxaldehyde, this peak appears at 9.80 ppm.[5] |
| ~7.7 - 7.8 | Doublet | 1H | Thiophene H-3 | This proton is adjacent to the electron-withdrawing aldehyde group, leading to a downfield shift. In thiophene-2-carbaldehyde, the H-3 proton appears around 7.7-7.8 ppm.[6] |
| ~7.3 - 7.6 | Multiplet | 5H | Phenyl protons | The protons of the phenyl ring will appear in their characteristic aromatic region. Similar patterns are seen for 2-(phenylethynyl)thiophene.[7] |
| ~7.2 - 7.3 | Doublet | 1H | Thiophene H-4 | This proton is adjacent to the phenylethynyl group and will be shifted downfield, but less so than H-3. The coupling constant (J) between H-3 and H-4 is expected to be around 4.0 Hz. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~182 - 183 | Aldehyde C=O | The carbonyl carbon is significantly deshielded. For 5-methyl-2-thiophenecarboxaldehyde, this signal is at 182.59 ppm.[5] |
| ~122 - 150 | Thiophene and Phenyl carbons | The aromatic carbons of both rings will resonate in this region. The carbon attached to the aldehyde (C2) and the carbon attached to the ethynyl group (C5) will be significantly affected by their respective substituents. |
| ~131 - 132 | Phenyl C (ipso) | The carbon of the phenyl ring attached to the alkyne. |
| ~85 - 95 | Alkyne carbons (-C≡C-) | The two sp-hybridized carbons of the alkyne will appear in this characteristic range. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Caption: General workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the carbonyl, alkyne, and aromatic moieties.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Justification |
| ~3100 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on the thiophene and phenyl rings.[5] |
| ~2820 and ~2720 | Medium | Aldehyde C-H stretch | Often appears as a doublet due to Fermi resonance.[5] |
| ~2200 | Medium-Weak | C≡C stretch | The carbon-carbon triple bond of the ethynyl group will have a characteristic absorption in this region. |
| ~1665 | Strong | C=O stretch (aldehyde) | The carbonyl group of the aldehyde will produce a strong, sharp absorption band. The C=O stretch for thiophene-2-carbaldehyde is reported at 1665 cm⁻¹.[8] |
| ~1450-1550 | Medium | C=C stretch (aromatic) | These absorptions arise from the carbon-carbon double bonds within the thiophene and phenyl rings.[5] |
| ~810 | Strong | C-H out-of-plane bend | Characteristic of a 2,5-disubstituted thiophene ring.[5] |
Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Co-add at least 16 scans to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a baseline correction and label the significant peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure.
| Predicted m/z | Assignment | Justification |
| 212 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound (212.27). |
| 211 | [M-H]⁺ | Loss of the aldehyde proton. |
| 183 | [M-CHO]⁺ | Loss of the formyl radical. |
| 111 | [C₅H₃OS]⁺ | Fragmentation of the thiophene-2-carbaldehyde moiety. |
| 101 | [C₈H₅]⁺ | Phenylacetylene fragment. |
| 77 | [C₆H₅]⁺ | Phenyl fragment. |
Experimental Protocol for Mass Spectrometry
Electron Ionization (EI) is a standard method for the analysis of small organic molecules.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugation in this compound is expected to result in strong absorption in the UV region, potentially extending into the visible range. The spectrum of thiophene derivatives is influenced by the nature and position of substituents.[9] The extended conjugation in the target molecule, involving the phenyl, ethynyl, and thiophene-2-carbaldehyde systems, will likely lead to absorption maxima at longer wavelengths compared to simpler thiophene derivatives.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile).
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer. Use a matched cuvette containing the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.
Conclusion
This technical guide provides a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, we have established a comprehensive set of expected spectral features. This information serves as a valuable resource for the identification, characterization, and quality control of this important molecule in research and development settings. The provided experimental protocols offer a standardized approach to obtaining high-quality data.
References
- 1. This compound [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 4. chembk.com [chembk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
5-(Phenylethynyl)thiophene-2-carbaldehyde NMR and mass spec analysis
An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(Phenylethynyl)thiophene-2-carbaldehyde
Introduction
This compound is a bifunctional organic compound featuring a thiophene core substituted with a phenylethynyl group at the 5-position and a formyl (aldehyde) group at the 2-position. With a molecular formula of C₁₃H₈OS and a molecular weight of 212.27 g/mol , this molecule serves as a critical building block in materials science and medicinal chemistry.[1][2] Its rigid, conjugated structure makes it an ideal intermediate for the synthesis of advanced materials such as conjugated polymers and small-molecule semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2]
The precise characterization of such intermediates is paramount to ensure the integrity and desired properties of the final products. This guide provides a detailed technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of this compound, offering insights into the causality behind experimental choices and data interpretation for researchers and professionals in drug development and materials science.
Molecular Structure and Synthetic Context
The structural confirmation of this compound relies on the synergistic use of NMR and MS. A common synthetic route involves the Sonogashira cross-coupling of a 5-halothiophene-2-carbaldehyde with phenylacetylene, a reaction catalyzed by palladium complexes.[3][4] This context is crucial, as residual starting materials, catalysts, or side-products can interfere with analysis, necessitating the robust characterization methods detailed herein.
Caption: Molecular Structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural verification.
¹H NMR (Proton NMR) Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Causality of Expected Signals: The electron-withdrawing nature of the aldehyde and the anisotropic effects of the aromatic rings and the alkyne group dictate the chemical shifts (δ) of the protons.
-
Aldehyde Proton (H-6): This proton is directly attached to a carbonyl carbon, which is highly deshielded. It is expected to appear as a singlet (no adjacent protons to couple with) at a very downfield chemical shift, typically in the range of δ 9.5-10.5 ppm. For the parent compound, thiophene-2-carbaldehyde, this signal appears around δ 9.95 ppm.[5]
-
Thiophene Protons (H-3, H-4): The two protons on the thiophene ring are in different chemical environments. They will appear as two distinct doublets due to coupling with each other (³JHH coupling). The proton adjacent to the aldehyde group (H-3) is expected to be further downfield than the proton adjacent to the phenylethynyl group (H-4). Typical thiophene proton signals appear between δ 7.0 and 8.0 ppm.[6]
-
Phenyl Protons (H-8 to H-12): The five protons of the phenyl group will resonate in the aromatic region (δ 7.2-7.8 ppm). Due to potentially similar chemical environments and complex coupling, they often appear as a series of overlapping multiplets.[3]
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | N/A | 1H |
| Thiophene-H3 | 7.7 - 7.9 | Doublet (d) | ~3.5 - 4.5 | 1H |
| Phenyl-H (ortho) | 7.5 - 7.7 | Multiplet (m) | N/A | 2H |
| Phenyl-H (meta, para) | 7.3 - 7.5 | Multiplet (m) | N/A | 3H |
| Thiophene-H4 | 7.2 - 7.4 | Doublet (d) | ~3.5 - 4.5 | 1H |
¹³C NMR (Carbon-13 NMR) Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.
Causality of Expected Signals: The chemical shift of each carbon is determined by its hybridization and the electronegativity of attached atoms.
-
Carbonyl Carbon (C-6): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule and will appear significantly downfield, typically between δ 180-195 ppm.[5]
-
Aromatic & Thiophene Carbons: The eight sp² hybridized carbons of the thiophene and phenyl rings will resonate in the δ 120-150 ppm range. The carbons directly attached to substituents (ipso-carbons) will have distinct shifts.
-
Alkynyl Carbons (C-α, C-β): The two sp hybridized carbons of the alkyne group are characteristically found in the δ 80-100 ppm range.[7] Their signals can sometimes be of lower intensity.
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted δ (ppm) |
|---|---|
| C=O (Aldehyde) | 182 - 185 |
| Thiophene C2, C5 | 135 - 145 |
| Phenyl C (ipso) | 120 - 124 |
| Aromatic/Thiophene CHs | 125 - 138 |
| Alkyne Cα, Cβ | 85 - 95 |
Experimental Protocol: NMR Data Acquisition
This protocol outlines a self-validating system for acquiring high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is often a good first choice for this type of compound.[3][5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup & Shimming:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).[8]
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks. This is validated by observing the narrow linewidth of the solvent or TMS peak.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence. A spectral width of ~16 ppm is sufficient.
-
Use a 30- or 45-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Collect a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets.
-
Set the spectral width to ~220 ppm.
-
A longer acquisition time and more scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integrate the ¹H NMR signals to determine the relative proton ratios.
-
Caption: Standard workflow for NMR sample analysis.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information that complements NMR data.
Molecular Ion Peak (M⁺•)
The primary goal is to identify the molecular ion peak (the ionized, unfragmented molecule). For C₁₃H₈OS, the nominal mass is 212 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the exact mass to several decimal places.
-
Expected m/z: 212
-
Isotopic Pattern: The presence of sulfur gives a characteristic isotopic signature. The natural abundance of the ³⁴S isotope is ~4.2%. Therefore, a small peak at M+2 (m/z 214) with an intensity of about 4-5% relative to the molecular ion peak is a definitive indicator of a sulfur-containing compound.
Fragmentation Analysis
Under electron ionization (EI), the molecular ion is imparted with high energy, causing it to fragment in predictable ways. Aromatic aldehydes exhibit characteristic fragmentation patterns.[9][10]
Key Fragmentation Pathways:
-
α-Cleavage (Loss of H•): The most common initial fragmentation for aromatic aldehydes is the loss of the aldehydic hydrogen radical, forming a stable acylium cation [M-1]⁺.[11][12]
-
Fragment: [C₁₃H₇OS]⁺
-
m/z: 211
-
-
α-Cleavage (Loss of CHO•): Loss of the entire formyl radical is also possible, leading to the [M-29]⁺ ion.
-
Fragment: [C₁₂H₇S]⁺
-
m/z: 183
-
-
Decarbonylation (Loss of CO): The [M-1]⁺ acylium ion can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da) to form the [M-29]⁺ ion. This two-step process often makes the [M-29]⁺ peak very prominent.[11]
-
Process: [M-1]⁺ → [M-29]⁺ + CO
-
m/z: 211 → 183
-
Caption: Predicted EI-MS fragmentation pathway for the title compound.
Predicted Mass Spectrum Data Summary
| m/z | Proposed Fragment Ion | Description |
|---|---|---|
| 212 | [C₁₃H₈OS]⁺• | Molecular Ion (M⁺•) |
| 211 | [C₁₃H₇OS]⁺ | Loss of aldehyde proton ([M-H]⁺) |
| 183 | [C₁₂H₇S]⁺ | Loss of formyl radical ([M-CHO]⁺) or loss of CO from m/z 211 |
| 77 | [C₆H₅]⁺ | Phenyl cation (less common) |
Experimental Protocol: Mass Spectrometry Data Acquisition
This protocol describes a general approach for obtaining a mass spectrum, typically via Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane, ethyl acetate, or methanol.
-
-
Instrument Setup (GC-MS):
-
GC Method: Set an appropriate temperature program for the GC oven to ensure the compound elutes from the column as a sharp peak. A typical program might start at 100 °C and ramp up to 280 °C.
-
Injector: Use a split/splitless injector at a temperature high enough to ensure vaporization (e.g., 250 °C).
-
Ion Source: Use a standard Electron Ionization (EI) source at 70 eV.
-
Mass Analyzer: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-350).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Begin data acquisition as the sample travels through the GC column and into the mass spectrometer.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to find the peak corresponding to the compound.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and compare its m/z with the calculated molecular weight.
-
Analyze the fragmentation pattern and compare it with the predicted pathways to confirm the structure.
-
Conclusion
The structural elucidation of this compound is achieved through a logical and systematic application of NMR and mass spectrometry. ¹H and ¹³C NMR spectroscopy confirms the precise arrangement of the carbon-hydrogen framework, identifying the distinct aldehyde, thiophene, and phenyl moieties. Mass spectrometry validates the molecular weight and elemental formula (especially with HRMS) and provides corroborating structural evidence through predictable fragmentation patterns characteristic of aromatic aldehydes. Together, these techniques form a self-validating analytical workflow, providing the high degree of certainty required for compounds used in high-stakes applications like drug development and advanced materials research.
References
- 1. scbt.com [scbt.com]
- 2. This compound [myskinrecipes.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. 2-Thiophenecarboxaldehyde(98-03-3) 1H NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. archive.nptel.ac.in [archive.nptel.ac.in]
- 10. Mass fragmentation of Carbonyl compounds(spectral analysis) | PPTX [slideshare.net]
- 11. GCMS Section 6.11.4 [people.whitman.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Photophysical Properties of 5-(Phenylethynyl)thiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Phenylethynyl)thiophene-2-carbaldehyde is a promising molecular scaffold in the development of novel organic electronic materials and fluorescent probes. Its rigid, planar structure, arising from the conjugation of a phenylethynyl donor group with a thiophene-2-carbaldehyde acceptor moiety, is anticipated to give rise to interesting photophysical properties. This technical guide provides a comprehensive overview of the expected photophysical characteristics of this molecule, including its electronic absorption and emission profiles, and outlines detailed experimental protocols for their characterization. By leveraging established principles of physical organic chemistry and drawing parallels with analogous thiophene-based chromophores, this document serves as a valuable resource for researchers seeking to synthesize and evaluate the potential of this compound in various applications, from organic light-emitting diodes (OLEDs) to advanced sensing technologies.
Introduction: The Promise of Thiophene-Based Chromophores
Thiophene-containing π-conjugated systems have emerged as a cornerstone in the field of organic electronics and photophysics.[1][2] The inherent electronic properties of the thiophene ring, coupled with its synthetic versatility, allow for the fine-tuning of absorption and emission characteristics. The molecule at the heart of this guide, this compound, represents a classic donor-π-acceptor (D-π-A) architecture. In this configuration, the electron-donating phenylethynyl group is connected to the electron-withdrawing carbaldehyde group through the polarizable thiophene π-bridge. This arrangement is expected to facilitate intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is central to the desirable photophysical properties of many organic chromophores.[1]
Expected Photophysical Properties
While direct experimental data for this compound is not extensively reported in public literature, we can infer its likely photophysical behavior based on studies of similar thiophene derivatives.[1][3]
Electronic Absorption and Emission
The UV-Vis absorption spectrum of this compound is predicted to exhibit a strong absorption band in the near-UV or visible region, corresponding to the π-π* electronic transition of the conjugated system. The position of this absorption maximum (λ_max) will be sensitive to the electronic nature of the substituents and the extent of conjugation. The presence of the electron-donating phenylethynyl and electron-withdrawing aldehyde groups is expected to cause a significant red-shift in the absorption compared to unsubstituted thiophene.
Upon excitation, the molecule is expected to exhibit fluorescence. The emission spectrum will be red-shifted with respect to the absorption spectrum, a phenomenon known as the Stokes shift.[4] The magnitude of the Stokes shift provides insights into the difference in geometry between the ground and excited states. For D-π-A systems like this, a larger Stokes shift is often observed in more polar solvents, indicative of a more polar excited state due to ICT.[5]
Solvatochromism
A hallmark of D-π-A chromophores is their solvatochromic behavior, where the absorption and emission maxima shift with changes in solvent polarity.[5] It is anticipated that this compound will exhibit positive solvatochromism, meaning a bathochromic (red) shift in its emission spectrum with increasing solvent polarity. This is due to the stabilization of the more polar ICT excited state by polar solvent molecules.[1]
Fluorescence Quantum Yield
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed.[6][7] The quantum yield of this compound is expected to be influenced by several factors, including the rigidity of the molecule and the nature of the solvent. In non-polar solvents, a higher quantum yield may be observed. In polar solvents, the stabilization of the charge-separated excited state can sometimes lead to non-radiative decay pathways, potentially lowering the quantum yield.[1]
Experimental Characterization
To empirically determine the photophysical properties of this compound, a series of spectroscopic experiments are necessary. The following sections provide detailed protocols for these measurements.
Synthesis
While various synthetic routes can be envisioned, a common approach for synthesizing similar compounds involves a Sonogashira coupling reaction between a halogenated thiophene-2-carbaldehyde and phenylacetylene, catalyzed by a palladium complex.[8]
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed Sonogashira coupling for the synthesis of the target molecule.
UV-Vis Absorption Spectroscopy
This technique is used to determine the wavelengths of light absorbed by the molecule.[9]
Protocol:
-
Solution Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, acetonitrile, DMSO) at a concentration of approximately 1 mM.
-
Dilution: From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations ranging from 1 µM to 20 µM. The final absorbance should ideally be between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).[9]
-
Sample Measurement: Record the absorption spectrum of each diluted solution from approximately 200 nm to 800 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).
Diagram 2: UV-Vis Spectroscopy Workflow
Caption: Workflow for UV-Vis absorption spectroscopy.
Fluorescence Spectroscopy
This technique measures the emission of light from the molecule after it has absorbed light.[10]
Protocol:
-
Solution Preparation: Use the same dilute solutions prepared for the UV-Vis measurements (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).
-
Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Excitation: Set the excitation wavelength to the λ_max determined from the UV-Vis spectrum.
-
Emission Scan: Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to the near-infrared region (e.g., if λ_exc = 380 nm, scan from 390 nm to 800 nm).
-
Data Analysis: Identify the wavelength of maximum emission (λ_em) and determine the Stokes shift (Δν̃ = 1/λ_abs - 1/λ_em). The experiment should be repeated in a series of solvents of varying polarity to investigate solvatochromism.
Diagram 3: Fluorescence Spectroscopy Workflow
Caption: Workflow for fluorescence emission spectroscopy.
Relative Fluorescence Quantum Yield Determination
The relative method, which compares the fluorescence of the sample to a well-characterized standard, is commonly used.[6][11]
Protocol:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield (Φ_F,std) that absorbs and emits in a similar spectral region as the sample. For a compound absorbing in the near-UV, quinine sulfate in 0.1 M H₂SO₄ (Φ_F,std = 0.54) is a common choice.
-
Solution Preparation: Prepare a series of five to six solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from approximately 0.01 to 0.1.
-
Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots (Grad_sample and Grad_std).
-
Calculate the quantum yield of the sample (Φ_F,sample) using the following equation:
Φ_F,sample = Φ_F,std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
where η is the refractive index of the solvent.[12]
-
Data Presentation
All quantitative photophysical data should be summarized in a table for clarity and ease of comparison.
Table 1: Summary of Photophysical Properties of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_F |
| Cyclohexane | 2.02 | |||||
| Toluene | 2.38 | |||||
| Dichloromethane | 8.93 | |||||
| Acetonitrile | 37.5 | |||||
| DMSO | 46.7 |
Note: The values in this table are to be filled in with experimental data.
Conclusion
This compound possesses a molecular architecture that suggests it will exhibit significant photophysical activity, including strong absorption in the near-UV/visible region, fluorescence emission, and solvatochromism. This technical guide provides a theoretical framework for understanding these properties and detailed experimental protocols for their robust characterization. The insights gained from such studies will be instrumental in evaluating the potential of this and related thiophene-based chromophores in the development of advanced materials for a wide range of applications in materials science and drug development.
References
- 1. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08433F [pubs.rsc.org]
- 2. A series of thiophene-based π-conjugated chromophores: synthesis, photophysical properties and electrochemiluminescence applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Solvatochromic behaviour of new donor–acceptor oligothiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Fluorescent dyes: spectra, types & applications [baseclick.eu]
- 5. researchgate.net [researchgate.net]
- 6. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 8. Synthesis of Ethynyl-Thiophene Derivatives, Antioxidant Properties and ADME Analysis | AVESİS [avesis.yyu.edu.tr]
- 9. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 10. ossila.com [ossila.com]
- 11. shimadzu.com [shimadzu.com]
- 12. agilent.com [agilent.com]
An In-depth Technical Guide to 5-(Phenylethynyl)thiophene-2-carbaldehyde: A Bifunctional Building Block for Advanced Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Intermediate
5-(Phenylethynyl)thiophene-2-carbaldehyde is a highly functionalized organic compound distinguished by its unique trifecta of chemical motifs: a thiophene ring, a phenylethynyl group, and a reactive aldehyde. This structure imparts a combination of rigidity, extended π-conjugation, and versatile reactivity, positioning it as a valuable building block in diverse scientific fields. Its Chemical Abstracts Service (CAS) registry number is 17257-10-2 .[1]
For drug development professionals, this molecule is of particular interest as a component in the construction of complex therapeutic agents, including targeted protein degraders. For materials scientists, its conjugated system is a precursor to advanced organic electronic materials.[2] This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, grounded in established chemical principles and methodologies.
Physicochemical and Spectroscopic Profile
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 17257-10-2 | [1] |
| Molecular Formula | C₁₃H₈OS | [1] |
| Molecular Weight | 212.27 g/mol | [1] |
| Appearance | Yellow solid/crystals | [2][3] |
| Boiling Point | 388.6 °C at 760 mmHg (Predicted) | |
| Density | 1.24 g/cm³ (Predicted) | |
| Solubility | Soluble in organic solvents like alcohols, ethers, and ketones; poor solubility in water. | [3] |
Spectroscopic Interpretation
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals. A characteristic singlet for the aldehyde proton (–CHO) will appear far downfield, typically in the δ 9.8–10.0 ppm range. The protons on the thiophene ring will appear as doublets in the aromatic region (δ 7.0–8.0 ppm), coupled to each other. The protons of the phenyl ring will also resonate in this region.
-
¹³C NMR: The carbon spectrum will be characterized by a signal for the aldehyde carbonyl carbon around δ 180–185 ppm. The two sp-hybridized carbons of the alkyne will resonate in the δ 85–95 ppm range. Additional signals will correspond to the carbons of the thiophene and phenyl rings.
-
FT-IR: Infrared spectroscopy will prominently feature a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically around 1680–1700 cm⁻¹. A sharp, medium-intensity peak for the alkyne (C≡C) stretch is also expected near 2210-2230 cm⁻¹.
Strategic Synthesis: The Sonogashira Cross-Coupling
The most efficient and widely adopted method for synthesizing this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes.[4][5]
Rationale for Method Selection
The Sonogashira reaction is ideal for this synthesis for several key reasons:
-
High Efficiency: It provides excellent yields for the coupling of sp² (aryl halide) and sp (terminal alkyne) carbon centers.
-
Functional Group Tolerance: The reaction conditions are mild enough to tolerate sensitive functional groups like the aldehyde on the thiophene ring, which might not withstand harsher organometallic reactions.
-
Directness: It allows for the direct and regioselective installation of the phenylethynyl moiety onto the thiophene core in a single, reliable step.
The logical workflow for this synthesis is depicted below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis via Sonogashira coupling.[6][7][8]
Materials:
-
5-Bromothiophene-2-carbaldehyde (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide [CuI] (0.05 equiv)
-
Anhydrous, degassed triethylamine (Et₃N) or a mixture of THF/Et₃N
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask, add 5-bromothiophene-2-carbaldehyde, PdCl₂(PPh₃)₂, and CuI.
-
Evacuation and Backfilling: Seal the flask and evacuate it, then backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Expertise Note: Oxygen can lead to oxidative homocoupling of phenylacetylene (Glaser coupling) and degradation of the palladium catalyst, reducing yield.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous triethylamine via syringe. Stir the resulting suspension for 10-15 minutes at room temperature.
-
Alkyne Addition: Add phenylacetylene dropwise to the mixture.
-
Reaction Execution: Heat the reaction mixture to 60-80 °C and stir. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting 5-bromothiophene-2-carbaldehyde is fully consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. c. Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the triethylamine hydrobromide salt, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Key Chemical Reactivity and Applications
The utility of this compound stems from the distinct reactivity of its functional groups, making it a bifunctional linker and scaffold.
The Aldehyde: A Gateway to Bioconjugation and Derivatization
The aldehyde group is a versatile electrophilic handle.[9]
-
Condensation Reactions: It readily reacts with primary amines to form stable imines (Schiff bases). This reaction is fundamental for conjugating the molecule to biomolecules like peptides or for building larger, more complex heterocyclic systems.[9][10]
-
Reductive Amination: The imine intermediate can be reduced to form a stable secondary amine, a common linkage in medicinal chemistry.
-
Wittig and Related Reactions: The aldehyde can be converted into an alkene, providing a route to extend the conjugated system or to introduce different functional groups.
The Thiophene and Phenylethynyl Core: A Rigid, Conjugated Scaffold
The thiophene ring is a well-established bioisostere for a phenyl ring in drug design, offering unique electronic properties and potential metabolic advantages.[11] The rigid, linear phenylethynyl group acts as an inflexible spacer, which is highly desirable for probing the geometry of protein binding pockets or for constructing well-defined molecular architectures.
Application in Targeted Protein Degradation (PROTACs)
One of the most exciting applications for this molecule is as a building block for Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent degradation of the target protein.
The this compound scaffold is perfectly suited for constructing the "linker" component of a PROTAC.
Caption: Conceptual role in PROTAC synthesis.
The aldehyde provides a convenient attachment point for a warhead, while the alkyne at the other end could be functionalized (e.g., via a click reaction with an azide-modified E3 ligand) to complete the PROTAC structure. The rigidity of the linker is critical for ensuring the proper orientation of the target protein and the E3 ligase to facilitate ubiquitin transfer.
Safety and Handling
This compound should be handled with appropriate care in a laboratory setting. Based on data for structurally related compounds, it is classified as an irritant.[12]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautions:
-
Work in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
-
Conclusion
This compound is more than a simple chemical; it is a sophisticated synthetic tool. Its well-defined structure, predictable reactivity, and the robust Sonogashira coupling protocol for its synthesis make it an invaluable asset for researchers. Its utility as a rigid, bifunctional linker is particularly relevant in the cutting-edge field of targeted protein degradation, while its inherent electronic properties ensure its continued use in the development of novel organic materials. This guide serves as a foundational resource for scientists looking to harness the full potential of this versatile molecule in their research endeavors.
References
- 1. scbt.com [scbt.com]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Nitro-2-thiophenecarboxaldehyde 98 4521-33-9 [sigmaaldrich.com]
crystal structure of 5-(Phenylethynyl)thiophene-2-carbaldehyde
An In-Depth Technical Guide to the Crystal Structure of 5-(Phenylethynyl)thiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of this compound. While a definitive published crystal structure for this specific molecule is not yet available in open crystallographic databases, this document outlines the essential experimental and computational methodologies required for its elucidation. By leveraging established protocols and drawing comparisons with structurally related thiophene derivatives, this guide serves as a complete instructional manual for researchers. It details the process from single-crystal growth and X-ray diffraction to advanced computational modeling and interpretation of intermolecular interactions. The anticipated structural features and their implications for materials science and rational drug design are also discussed, providing a robust roadmap for future research on this and similar conjugated organic molecules.
Part 1: Introduction to this compound
This compound is a conjugated organic molecule featuring a thiophene ring functionalized with a phenylethynyl group at the 5-position and a carbaldehyde group at the 2-position. Its chemical formula is C₁₃H₈OS, and its CAS number is 17257-10-2.[1] The presence of an extended π-conjugated system, comprising the phenyl, ethynyl, and thiophene moieties, suggests potential applications in the field of organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2][3] The aldehyde functional group also provides a reactive site for further synthetic modifications, allowing for the construction of more complex molecular architectures.[3]
Thiophene derivatives, in general, are a well-studied class of compounds with a wide range of biological activities and applications in materials science.[4][5] They are known to exhibit properties such as antibacterial, anti-inflammatory, and anticancer activities, making them privileged structures in drug discovery.[4][6] In the context of materials science, the thiophene ring is a key building block for conducting polymers and small-molecule semiconductors.
A precise understanding of the three-dimensional arrangement of molecules in the solid state, as provided by single-crystal X-ray diffraction, is paramount for establishing structure-property relationships. The crystal structure reveals crucial information about molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions, all of which govern the bulk properties of the material.
Part 2: Experimental Determination of the Crystal Structure
The elucidation of the crystal structure of this compound requires a systematic experimental approach, beginning with the growth of high-quality single crystals. The following protocol outlines a generalized yet robust workflow for this process.[7]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth and Selection:
-
Rationale: The quality of the diffraction data is directly dependent on the quality of the single crystal. The goal is to obtain a crystal with well-defined faces and minimal internal defects.
-
Methodology:
-
Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is a common and effective technique.
-
Vapor diffusion, where a precipitant is slowly introduced into a solution of the compound, can also be employed to control the rate of crystallization.
-
A suitable crystal, typically with dimensions of 0.1-0.3 mm, is selected under a microscope and mounted on a goniometer head.[7]
-
-
-
Data Collection:
-
Rationale: The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected to determine the unit cell parameters and the intensities of the reflections. Cooling the crystal minimizes thermal vibrations, leading to a more precise structure.[7]
-
Methodology:
-
The mounted crystal is placed on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
The crystal is cooled to a low temperature, typically 100-120 K.[7]
-
The diffractometer rotates the crystal through a series of angles, and a complete diffraction dataset is collected.
-
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction data is used to solve the phase problem and generate an initial electron density map, from which the atomic positions can be determined. This initial model is then refined to achieve the best possible fit with the experimental data.[7]
-
Methodology:
-
The diffraction data is processed to correct for experimental factors and to obtain a set of structure factors.
-
Direct methods or Patterson methods are used to solve the phase problem and obtain an initial structural model.
-
The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors.[7]
-
-
Workflow for Crystal Structure Determination
Caption: General workflow for determining the crystal structure of a small organic molecule.
Part 3: In-Silico Analysis and Structural Prediction
Computational chemistry provides a powerful toolkit for complementing and interpreting experimental crystallographic data. Methods such as Density Functional Theory (DFT) and Hirshfeld surface analysis can offer deeper insights into the electronic structure and intermolecular interactions of this compound.
Density Functional Theory (DFT)
DFT calculations can be used to optimize the molecular geometry of the compound in the gas phase, providing a theoretical model of its conformation. This can be compared with the experimentally determined structure to assess the effects of crystal packing on the molecular geometry. Furthermore, DFT can be used to calculate various electronic properties, such as the HOMO-LUMO gap, which is relevant for its potential applications in organic electronics.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal lattice.[8] The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contacts. This allows for the identification and characterization of hydrogen bonds, π-π stacking, and other weak interactions that govern the crystal packing. For thiophene derivatives, Hirshfeld analysis has been successfully used to analyze C-H···O and other non-covalent interactions.[4][8]
Computational Analysis Workflow
References
- 1. scbt.com [scbt.com]
- 2. chembk.com [chembk.com]
- 3. This compound [myskinrecipes.com]
- 4. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Stability and Storage of 5-(Phenylethynyl)thiophene-2-carbaldehyde
Abstract: 5-(Phenylethynyl)thiophene-2-carbaldehyde is a pivotal building block in the fields of organic electronics and materials science. Its unique conjugated structure, comprising a thiophene ring, an aldehyde functional group, and a phenylethynyl moiety, makes it highly valuable for synthesizing advanced materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] However, the very electronic features that grant this molecule its desirable properties also render it susceptible to degradation. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines rigorous, field-proven protocols for its proper storage and handling to ensure its long-term integrity and experimental reproducibility.
Physicochemical and Reactivity Profile
Understanding the inherent properties of this compound is fundamental to predicting its stability. The molecule's structure dictates its susceptibility to environmental factors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 17257-10-2 | [3] |
| Molecular Formula | C₁₃H₈OS | [4][3] |
| Molecular Weight | 212.27 g/mol | [4][3] |
| Appearance | Typically a yellow crystalline solid | |
| Boiling Point | 388.6 °C at 760 mmHg | [1][5] |
| Storage Temperature | 2-8°C | [1][5] |
The key structural features influencing stability are:
-
Aldehyde Group (-CHO): The aldehyde is the most reactive site, highly prone to oxidation.
-
π-Conjugated System: The extended system of alternating double and triple bonds across the thiophene and phenylethynyl groups is susceptible to photochemically induced reactions.
-
Thiophene Ring: While aromatic, the sulfur atom can be a site for oxidation under harsh conditions.
Key Degradation Pathways
The primary threats to the integrity of this compound are atmospheric oxygen and light. These factors can initiate degradation cascades that alter the molecule's structure and compromise its purity.
Oxidation
The aldehyde functional group is readily oxidized to the corresponding carboxylic acid, especially in the presence of atmospheric oxygen. This process, known as autoxidation, proceeds via a free-radical mechanism.[6] This is the most common degradation pathway and significantly impacts the compound's reactivity in subsequent synthetic steps. The presence of impurities can catalyze this process.
Photodegradation
The extensive π-conjugated system in the molecule absorbs light in the UV-visible spectrum. This absorption can excite the molecule to a higher energy state, making it susceptible to various photochemical reactions, including isomerization, cyclization, or polymerization. While specific studies on this molecule are limited, it is a well-established principle for conjugated aromatic compounds.[7][8]
Thermal Decomposition
While the molecule has a high boiling point, prolonged exposure to elevated temperatures should be avoided. Heat can accelerate oxidative processes and potentially lead to polymerization of the ethynyl group or other decomposition reactions.[9][10] Safety data for the closely related thiophene-2-carboxaldehyde indicates that heating can lead to violent rupture of containers.[10]
The following diagram illustrates the primary factors that can lead to the degradation of the compound.
Caption: Key environmental factors leading to the degradation of the title compound.
Recommended Storage and Handling Protocols
To mitigate the degradation risks, a multi-faceted approach to storage and handling is mandatory. The core principle is to create a physical barrier between the compound and deleterious environmental factors.
Optimal Storage Conditions
Based on safety data sheets (SDS) for this and structurally related compounds, the following conditions are authoritative.[11][12]
Table 2: Recommended Storage Protocol
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (Refrigerated) | Slows the rate of all chemical degradation pathways, particularly oxidation.[11][12] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, directly inhibiting the primary autoxidation pathway of the aldehyde.[11][12] |
| Light | Protect from light (Amber vial) | Prevents photochemical reactions by blocking UV and high-energy visible light.[1] |
| Container | Tightly sealed, appropriate material (e.g., glass) | Prevents ingress of moisture and oxygen.[9][11] A secure seal is critical. |
| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents | These substances can react vigorously and degrade the compound.[9][12] |
Experimental Workflow for Handling and Use
Adherence to a strict workflow when handling the compound is essential to maintain its purity from storage to reaction vessel.
Caption: Step-by-step workflow for handling air and light-sensitive compounds.
Step-by-Step Handling Protocol:
-
Preparation: Before retrieving the compound, ensure that an inert atmosphere environment (e.g., a nitrogen-filled glovebox or a Schlenk line) is prepared and purged.
-
Equilibration: Remove the sealed container from the refrigerator. Allow it to warm to ambient temperature for at least 20-30 minutes before opening. This is a critical step to prevent atmospheric moisture from condensing onto the cold solid.
-
Inert Transfer: Transfer the sealed container into the inert atmosphere environment.
-
Dispensing: Once under inert gas, open the container. Quickly weigh the desired amount of the compound into a tared vessel. Minimize the time the bulk material is exposed.
-
Resealing: Before sealing the original container, flush the headspace with a gentle stream of inert gas (nitrogen or argon).
-
Secure Storage: Tightly reseal the container cap, potentially using paraffin film for an extra layer of protection, and immediately return it to the 2–8°C storage location.[1][11][12]
Monitoring for Degradation
Regularly assessing the quality of the stored material is crucial.
-
Visual Inspection: A noticeable change from a crystalline yellow solid to a darker, possibly gummy or discolored substance can be an initial sign of degradation.
-
Analytical Verification: The most reliable method to confirm purity is through analytical techniques.
-
Thin-Layer Chromatography (TLC): A quick check for the appearance of new, more polar spots (indicative of the carboxylic acid) compared to a reference standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. The aldehyde proton signal is characteristic. The appearance of new signals or a diminished integration of the aldehyde peak relative to other aromatic protons can quantify the extent of degradation.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound and can resolve the parent compound from its degradation products.
-
Conclusion
The utility of this compound in advanced materials research is directly tied to its chemical purity. Its inherent sensitivity to air and light necessitates a rigorous and disciplined approach to its storage and handling. By implementing the protocols outlined in this guide—specifically, refrigerated storage under an inert atmosphere and protection from light—researchers can ensure the compound's stability, leading to more reliable and reproducible scientific outcomes.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. calpaclab.com [calpaclab.com]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
Thiophene-Based Organic Molecules: A Technical Guide to Advanced Applications
Abstract
Thiophene, a sulfur-containing five-membered aromatic heterocycle, has emerged as a cornerstone in the development of advanced organic materials. Its unique electronic and structural properties, including electron-richness, structural rigidity, and the propensity for π-π stacking, have made it a versatile building block in a multitude of scientific disciplines. This technical guide provides an in-depth exploration of the potential applications of thiophene-based organic molecules, with a focus on organic electronics, medicinal chemistry, corrosion inhibition, and fluorescent sensing. We will delve into the fundamental principles governing the performance of these molecules in each application, provide detailed experimental protocols for their synthesis and characterization, and discuss the structure-property relationships that are critical for designing next-generation materials. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the remarkable potential of thiophene-based compounds in their respective fields.
The Thiophene Core: A Foundation for Versatility
The utility of thiophene and its derivatives stems from a unique combination of chemical and physical properties. The sulfur atom in the thiophene ring not only influences its aromaticity but also provides a site for coordination with metal surfaces and biological targets.[1][2] The planarity of the thiophene ring facilitates intermolecular π-π stacking, which is crucial for efficient charge transport in organic electronic devices.[3] Furthermore, the thiophene ring can be readily functionalized at various positions, allowing for the fine-tuning of its electronic and steric properties to suit specific applications.[4]
Thiophene in Organic Electronics: Powering the Future of Flexible Devices
Thiophene-based materials are at the forefront of organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[5][6][7] The ability to engineer the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of thiophene-based polymers and small molecules is key to their success in these applications.
Polythiophenes: The Workhorse of Organic Semiconductors
Polythiophenes, particularly regioregular poly(3-hexylthiophene) (P3HT), are among the most extensively studied conducting polymers.[8][9] The regioregularity of the polymer chain is critical for achieving high charge carrier mobility, as it promotes the formation of well-ordered, crystalline domains that facilitate intermolecular charge hopping.[10]
This protocol outlines a standard laboratory procedure for the synthesis of P3HT using the GRIM method, which is known for producing highly regioregular polymers with controlled molecular weights.[8][11][12]
Materials:
-
2,5-dibromo-3-hexylthiophene
-
tert-butylmagnesium chloride (1 M in THF)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl2)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (HCl)
-
Standard Schlenk line and glassware
Procedure:
-
Monomer Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,5-dibromo-3-hexylthiophene (1 equivalent) in anhydrous THF.
-
Grignard Reagent Addition: Slowly add tert-butylmagnesium chloride (1 equivalent) to the monomer solution at room temperature. Stir the mixture for 2 hours to ensure complete Grignard exchange.
-
Polymerization: Add a catalytic amount of Ni(dppp)Cl2 (typically 0.5-1 mol%) to the reaction mixture. The solution should change color, indicating the initiation of polymerization. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Quenching: Quench the polymerization by adding a small amount of 5 M HCl.
-
Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the crude polymer and wash it sequentially with methanol, hot methanol, and hexane to remove oligomers and catalyst residues.
-
Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform. The chloroform fraction contains the purified P3HT.
-
Drying: Dry the purified polymer under vacuum to obtain a dark-colored solid.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the regioregularity.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
Caption: Workflow for GRIM Polymerization of P3HT.
Organic Photovoltaics (OPVs): Harnessing Sunlight with Thiophene
Thiophene-based polymers, such as P3HT, are excellent donor materials in bulk heterojunction (BHJ) OPVs when blended with fullerene derivatives like[13][13]-phenyl-C61-butyric acid methyl ester (PCBM).[8] The efficiency of these devices is highly dependent on the morphology of the active layer, which dictates the efficiency of exciton dissociation and charge transport.
This protocol provides a general procedure for the fabrication of a conventional architecture OPV device.[1][4][13]
Materials:
-
Patterned indium tin oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
P3HT
-
PCBM
-
Chlorobenzene
-
Aluminum (for evaporation)
-
Encapsulation materials (e.g., epoxy and glass coverslips)
Procedure:
-
Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat them with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate (e.g., 3000 rpm for 60 seconds). Anneal the film at 150°C for 10-15 minutes in a nitrogen atmosphere.
-
Active Layer Deposition: Prepare a blend solution of P3HT and PCBM (typically a 1:0.8 to 1:1 weight ratio) in chlorobenzene. Spin-coat the active layer solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. The spin speed will determine the film thickness (e.g., 700-1000 rpm for 60 seconds).
-
Active Layer Annealing: Thermally anneal the active layer at a specific temperature (e.g., 130-150°C) for a set time (e.g., 10-30 minutes) to optimize the morphology.
-
Cathode Deposition: Deposit the metal cathode (e.g., aluminum, ~100 nm) by thermal evaporation through a shadow mask to define the active area of the device.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture.
Characterization:
-
Current-Voltage (I-V) Measurement: Under simulated solar illumination (AM 1.5G, 100 mW/cm²) to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current (Jsc), and fill factor (FF).
-
External Quantum Efficiency (EQE): To measure the device's spectral response.
Thiophene in Medicinal Chemistry: A Privileged Scaffold for Drug Discovery
The thiophene ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. [2]Its bioisosteric relationship with the phenyl ring allows it to modulate the physicochemical properties of drug candidates, such as solubility and metabolic stability, while maintaining or enhancing biological activity. [3]The sulfur atom can participate in hydrogen bonding, further enhancing drug-receptor interactions. [3]
Structure-Activity Relationship (SAR) of Thiophene-Based Kinase Inhibitors
Kinases are a critical class of drug targets, and several thiophene-containing molecules have shown potent kinase inhibitory activity. Understanding the SAR is crucial for the rational design of new and more effective inhibitors.
Table 1: SAR of Thiophene-3-carboxamide Derivatives as JNK Inhibitors [10]
| Position on Thiophene Ring | Modification | Effect on JNK1 Inhibitory Activity | Causality |
|---|---|---|---|
| Core Scaffold | Phenyl substitution for thiophene | Drastic drop in activity | The sulfur atom in the thiophene ring is likely involved in a key interaction with the kinase active site. |
| 3-position | Carboxamide to carboxylic acid or ester | Significant loss of activity | The carboxamide group is essential for hydrogen bonding interactions within the binding pocket. |
| 5-position | Carboxamide at 5-position instead of 3-position | Inactive | The spatial arrangement of the carboxamide is critical for proper binding. |
| 2-position | Introduction of a one-carbon linker | No significant effect | The binding pocket can accommodate small linkers at this position. |
| 2-position | Introduction of a two-carbon linker | Loss of activity | Longer linkers likely cause steric clashes within the binding pocket. |
Thiophene-Based Corrosion Inhibitors: Protecting Metals from Degradation
Thiophene derivatives have demonstrated exceptional efficacy as corrosion inhibitors for various metals and alloys. Their protective action is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes corrosive processes.
The inhibition mechanism involves the coordination of the sulfur atom's lone pair of electrons and the π-electrons of the thiophene ring with the vacant d-orbitals of the metal. This forms a strong, stable, and hydrophobic film on the metal surface. The efficiency of thiophene-based corrosion inhibitors can be enhanced by introducing functional groups that increase the electron density of the thiophene ring, thereby strengthening its interaction with the metal surface.
Thiophene-Based Fluorescent Sensors: Detecting Analytes with High Sensitivity
Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF).
Thiophene in Bioimaging: Illuminating Cellular Processes
The bright and photostable fluorescence of certain thiophene derivatives has led to their use as fluorescent probes for bioimaging. [5]These probes can be designed to selectively target specific organelles, such as lysosomes, or to respond to changes in the cellular environment. [5]The design of these probes often involves incorporating moieties that enhance cell permeability and target specificity. For example, the introduction of a 1-methylquinolinium unit can facilitate the detection of NADH in living cells, allowing for the real-time monitoring of cellular metabolism.
Conclusion and Future Outlook
Thiophene-based organic molecules have proven to be remarkably versatile, with a wide range of applications that continue to expand. In organic electronics, the development of new thiophene-containing polymers and small molecules with improved charge transport properties and stability will be crucial for advancing the performance of flexible and printed electronic devices. In medicinal chemistry, the thiophene scaffold will undoubtedly continue to be a source of inspiration for the discovery of novel therapeutics. The design of more efficient and environmentally friendly corrosion inhibitors and highly sensitive and selective fluorescent sensors also represents promising avenues for future research. As our understanding of the fundamental structure-property relationships of thiophene-based materials deepens, so too will our ability to harness their full potential to address some of the most pressing scientific and technological challenges of our time.
References
- 1. ossila.com [ossila.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene-based fluorescent probes with low cytotoxicity and high photostability for lysosomes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. utd-ir.tdl.org [utd-ir.tdl.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thiophene-based fluorescent probes with low cytotoxicity and high photostability for lysosomes in living cells [iris.unime.it]
- 12. Thiophene-based organic dye with large Stokes shift and deep red emission for live cell NAD(P)H detection under varying chemical stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. db-thueringen.de [db-thueringen.de]
Methodological & Application
Application Notes & Protocols: 5-(Phenylethynyl)thiophene-2-carbaldehyde in Organic Synthesis
Introduction: A Versatile Heteroaromatic Building Block
5-(Phenylethynyl)thiophene-2-carbaldehyde is a bifunctional organic compound that has emerged as a pivotal intermediate in the synthesis of advanced functional materials and complex molecular architectures.[1][2] Its structure is characterized by a central thiophene ring, a π-conjugated system extended by a phenylethynyl group at the 5-position, and a highly reactive carbaldehyde (aldehyde) group at the 2-position. This unique combination of functionalities makes it a valuable precursor for creating conjugated polymers, small molecule semiconductors, and sophisticated chromophores for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2][3]
The aldehyde group serves as a versatile handle for a variety of classical organic transformations, including condensation, nucleophilic addition, and Wittig-type reactions, allowing for the facile introduction of further functionalities and the extension of the conjugated backbone.[1][4] Simultaneously, the phenylethynyl-thiophene core provides a rigid, planar, and electron-rich scaffold that is conducive to efficient charge transport and desirable photophysical properties.[1] This guide provides an in-depth exploration of the synthesis and key synthetic applications of this compound, complete with detailed protocols and mechanistic insights for researchers in organic synthesis, materials science, and drug development.
Physicochemical Properties and Handling
A summary of the key properties of this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 17257-10-2 | [1][5][6][7][8] |
| Molecular Formula | C₁₃H₈OS | [1][5][6][7] |
| Molecular Weight | 212.27 g/mol | [1][5][6][7] |
| Appearance | Yellow crystalline solid | [3][9] |
| Boiling Point | 388.6 °C at 760 mmHg | [1][2] |
| Solubility | Soluble in common organic solvents (alcohols, ethers, ketones); poor solubility in water. | [3][9] |
| Storage | Store at 2-8°C under an inert atmosphere, protected from light. | [1][2] |
Due to its chemical nature, standard laboratory safety protocols should be followed. It is recommended to use personal protective equipment such as gloves and safety glasses and to handle the compound in a well-ventilated fume hood.[3][9]
Core Synthesis: Sonogashira Cross-Coupling
The most direct and widely employed method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne (phenylacetylene) with an aryl halide (5-bromothiophene-2-carbaldehyde).[10][11] The reaction is co-catalyzed by palladium and copper(I) complexes and requires a base to facilitate the formation of the copper(I) acetylide intermediate.[11][12]
The choice of a bromo-substituted thiophene is a balance of reactivity and accessibility. While iodo-substituted thiophenes exhibit higher reactivity due to the lower C-I bond dissociation energy, bromo-derivatives are often more cost-effective and sufficiently reactive for this transformation.[10]
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. chembk.com [chembk.com]
- 4. nbinno.com [nbinno.com]
- 5. scbt.com [scbt.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 5-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde [oakwoodchemical.com]
- 8. scbt.com [scbt.com]
- 9. chembk.com [chembk.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 5-(Phenylethynyl)thiophene-2-carbaldehyde as a Versatile Building Block for Advanced Conjugated Polymers
Introduction: Unlocking the Potential of a Multifunctional Monomer
5-(Phenylethynyl)thiophene-2-carbaldehyde is a highly functionalized aromatic compound that holds significant promise as a building block for novel conjugated polymers. Its unique molecular architecture, featuring a central thiophene ring extended with a phenylethynyl moiety and equipped with a reactive carbaldehyde group, offers multiple avenues for polymerization. This trifecta of functional groups allows for the synthesis of a diverse range of polymeric structures with tunable electronic, optical, and material properties.
The thiophene unit provides a classic, electron-rich aromatic ring that is a cornerstone of conducting polymer chemistry, known for its stability and excellent charge transport characteristics.[1] The phenylethynyl linker extends the π-conjugation of the system, which can lead to red-shifted absorption and emission spectra, and potentially enhanced charge carrier mobility in the resulting polymers.[2][3] The aldehyde functionality serves as a versatile synthetic handle for forming carbon-carbon and carbon-nitrogen double bonds through various condensation polymerization techniques, enabling the creation of polymers with unique main-chain structures.[4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential of this compound as a polymer building block. We present several detailed, proposed protocols for its polymerization, based on established chemical principles and drawing from literature on analogous systems. Each protocol is designed to be a self-validating system, with explanations for the experimental choices and expected outcomes.
Monomer Synthesis: The Sonogashira Cross-Coupling Approach
The synthesis of this compound is typically achieved via a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction efficiently forms the carbon-carbon bond between an aryl halide and a terminal alkyne.[6][7]
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title monomer from 5-bromothiophene-2-carbaldehyde and phenylacetylene.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| 5-Bromothiophene-2-carbaldehyde | 4701-17-1 | 191.04 | Starting material |
| Phenylacetylene | 536-74-3 | 102.13 | Coupling partner |
| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | 701.90 | Palladium catalyst |
| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 | Co-catalyst |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | Base, dried over KOH |
| Tetrahydrofuran (THF) or Toluene | 109-99-9 | 72.11 | Anhydrous solvent |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen/argon inlet, add 5-bromothiophene-2-carbaldehyde (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous THF or toluene via syringe, followed by degassed triethylamine (3.0 eq). Stir the mixture to dissolve the solids.
-
Phenylacetylene Addition: Add phenylacetylene (1.2 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for THF) or 80 °C (for toluene) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst residues, washing with the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.[8]
Application 1: Synthesis of Poly(azomethine)s via Schiff Base Polycondensation
The aldehyde group of this compound can readily undergo condensation with primary amines to form Schiff bases (imines). By using a diamine comonomer, a poly(azomethine) or poly(Schiff base) can be synthesized. These polymers are known for their thermal stability and interesting optoelectronic properties.[5][9]
Protocol 2: Polycondensation with p-Phenylenediamine
This protocol describes the synthesis of a novel poly(azomethine) from this compound and p-phenylenediamine.
Workflow Diagram:
Caption: Workflow for Schiff base polycondensation.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| This compound | 17257-10-2 | 212.27 | Monomer |
| p-Phenylenediamine | 106-50-3 | 108.14 | Comonomer, recrystallized before use |
| p-Toluenesulfonic acid (p-TsOH) | 104-15-4 | 172.20 | Catalyst |
| N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) | 68-12-2 | 73.09 | Anhydrous solvent |
| Methanol | 67-56-1 | 32.04 | For precipitation |
Step-by-Step Procedure:
-
Reaction Setup: In a reaction vessel equipped for polycondensation (e.g., a three-neck flask with mechanical stirrer, nitrogen inlet, and a Dean-Stark trap), dissolve equimolar amounts of this compound and p-phenylenediamine in anhydrous DMF or NMP.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (approx. 1-2 mol%).
-
Polymerization: Heat the mixture under a slow stream of nitrogen to 120-160 °C for 24-48 hours. Water formed during the reaction can be removed azeotropically if toluene is used as a co-solvent with the Dean-Stark trap.
-
Precipitation: After cooling to room temperature, pour the viscous polymer solution slowly into a large excess of methanol with vigorous stirring. The polymer will precipitate.
-
Purification: Collect the fibrous polymer by filtration. Purify the polymer by Soxhlet extraction with methanol for 24 hours to remove oligomers and residual catalyst.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80 °C to a constant weight.[10]
Expected Characterization & Properties:
-
FT-IR: Appearance of a strong C=N stretching band around 1620 cm⁻¹ and disappearance of the C=O stretching of the aldehyde (~1670 cm⁻¹) and N-H stretching of the amine (~3300-3400 cm⁻¹).
-
Solubility: Expected to be soluble in polar aprotic solvents like DMF, NMP, and DMSO.
-
Thermal Properties: Poly(azomethine)s typically exhibit high thermal stability, with decomposition temperatures often exceeding 400 °C.[5]
-
Optical Properties: The polymer should be colored and exhibit UV-Vis absorption in the range of 400-500 nm due to the extended π-conjugation.
Application 2: Synthesis of Poly(thienylene vinylene) Derivatives via Knoevenagel Polycondensation
The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group. For polymerization, a comonomer with two active methylene groups is required. This method allows for the synthesis of poly(thienylene vinylene) derivatives with tailored electronic properties.[11]
Protocol 3: Polycondensation with 1,4-Phenylenediacetonitrile
This protocol details the synthesis of a conjugated polymer through the Knoevenagel reaction of this compound and 1,4-phenylenediacetonitrile.
Workflow Diagram:
Caption: Workflow for Knoevenagel polycondensation.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| This compound | 17257-10-2 | 212.27 | Monomer |
| 1,4-Phenylenediacetonitrile | 622-26-4 | 156.18 | Comonomer |
| Piperidine or Potassium tert-butoxide (t-BuOK) | 110-89-4 | 85.15 | Base catalyst |
| Toluene or DMF | 108-88-3 | 92.14 | Anhydrous solvent |
| Methanol/Water | - | - | For precipitation |
Step-by-Step Procedure:
-
Reaction Setup: To a reaction flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add equimolar amounts of this compound and 1,4-phenylenediacetonitrile.
-
Solvent and Catalyst: Add anhydrous toluene or DMF. Add a catalytic amount of a base, such as piperidine (5-10 mol%) or a stronger base like potassium tert-butoxide (if a more vigorous reaction is needed).[12][13]
-
Polymerization: Heat the mixture to reflux under a nitrogen atmosphere for 24-72 hours. The progress of the polymerization can be observed by an increase in viscosity and a color change.
-
Isolation: After cooling, pour the reaction mixture into a large volume of methanol or a methanol/water mixture to precipitate the polymer.
-
Purification: Filter the polymer, wash it thoroughly with methanol to remove unreacted monomers and catalyst, and then dry it under vacuum. Further purification can be done by dissolving the polymer in a suitable solvent (e.g., chloroform) and re-precipitating it.
-
Drying: Dry the final polymer in a vacuum oven at a moderate temperature.
Expected Characterization & Properties:
-
FT-IR: Disappearance of the aldehyde C=O stretch. Appearance of a C=C double bond stretch from the newly formed vinylene linkage. A strong C≡N stretch from the nitrile groups will be present.
-
¹H NMR: The aldehyde proton signal (~9-10 ppm) should disappear, and a new signal for the vinylene proton should appear.
-
Optical Properties: The polymer is expected to be highly colored and fluorescent due to the extended, rigid conjugated backbone. The absorption and emission maxima will likely be in the visible region.[14]
-
Solubility: Solubility will depend on the final polymer structure and molecular weight, but it is often limited in common organic solvents.
Application 3: Electropolymerization of the Thiophene Moiety
The thiophene ring in this compound can be electrochemically oxidized to form a polythiophene film directly onto an electrode surface. This method is advantageous for creating thin, uniform films for electronic device applications.[15] The bulky phenylethynyl substituent may influence the polymerization potential and the morphology of the resulting film.[16]
Protocol 4: Potentiodynamic Electropolymerization
This protocol describes the formation of a poly(this compound) film on an indium tin oxide (ITO) coated glass electrode.
Workflow Diagram:
Caption: Workflow for electropolymerization.
Materials & Equipment:
| Item | Specification/Notes |
| Potentiostat/Galvanostat | Capable of cyclic voltammetry |
| Three-electrode electrochemical cell | Standard glass cell |
| Working Electrode (WE) | Indium Tin Oxide (ITO) coated glass or Platinum disk |
| Counter Electrode (CE) | Platinum wire or mesh |
| Reference Electrode (RE) | Ag/AgCl or Saturated Calomel Electrode (SCE) |
| This compound | Monomer (typically 5-10 mM concentration) |
| Supporting Electrolyte | Lithium perchlorate (LiClO₄) or Tetrabutylammonium hexafluorophosphate (TBAPF₆) (0.1 M) |
| Solvent | Acetonitrile or Dichloromethane, anhydrous |
Step-by-Step Procedure:
-
Electrode Preparation: Clean the working electrode thoroughly. For ITO, sonicate in a sequence of detergent, deionized water, acetone, and isopropanol, then dry under a stream of nitrogen.
-
Electrolyte Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., LiClO₄) in anhydrous acetonitrile. Add the monomer to a final concentration of 5-10 mM.
-
Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the electrolyte solution. Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Electropolymerization: Perform cyclic voltammetry by scanning the potential from an initial value (e.g., 0 V) to a potential sufficient to oxidize the monomer (e.g., +1.5 to +2.0 V vs. Ag/AgCl) and back. The exact potential will need to be determined experimentally but will be higher than that of unsubstituted thiophene due to the substituent.[17]
-
Film Growth: Repeat the cyclic scans for a number of cycles (e.g., 10-20 cycles). An increase in the current in the redox waves with each cycle indicates the deposition and growth of a conductive polymer film on the working electrode. A colored film should become visible on the electrode surface.
-
Post-Polymerization Treatment: After polymerization, remove the electrode from the monomer solution and rinse it thoroughly with fresh solvent (acetonitrile) to remove any unreacted monomer and electrolyte.
-
Characterization: The polymer-coated electrode can then be characterized in a monomer-free electrolyte solution by cyclic voltammetry to study its redox properties. It can also be analyzed by techniques such as UV-Vis spectroscopy, FT-IR, and scanning electron microscopy (SEM).
Expected Characterization & Properties:
-
Cyclic Voltammetry: The polymer film will show reversible or quasi-reversible redox waves corresponding to its p-doping and dedoping processes.
-
Spectroelectrochemistry: The film will exhibit electrochromism, changing color as its oxidation state is varied. The UV-Vis-NIR spectrum will show the evolution of polaronic and bipolaronic bands upon doping.
-
Morphology (SEM): The film morphology can range from smooth to granular, depending on the electropolymerization conditions.[18]
Summary and Outlook
This compound is a promising monomer for the development of advanced functional polymers. Its multifunctional nature allows for a variety of polymerization strategies, leading to polymers with diverse main-chain structures and properties. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel poly(azomethine)s, poly(thienylene vinylene)s, and polythiophenes derived from this versatile building block. The resulting materials are expected to have applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors, where the combination of extended conjugation, processability, and functionality is highly desirable.
References
- 1. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conjugated poly(azomethine)s via simple one-step polycondensation chemistry: synthesis, thermal and optoelectronic properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bhu.ac.in [bhu.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structural and electronic properties of oligo- and polythiophenes modified by substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline | JEPT - Journal for Electrochemistry and Plating Technology [jept.de]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Sonogashira Coupling with 5-ethynylthiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Sonogashira Coupling in Complex Molecule Synthesis
The Sonogashira cross-coupling reaction stands as a cornerstone in the synthesis of complex organic molecules, prized for its efficiency in forming carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3][4] This powerful reaction, typically co-catalyzed by palladium and copper complexes, enables the coupling of terminal alkynes with aryl or vinyl halides under mild conditions.[1][5][6] Its broad functional group tolerance and operational simplicity have made it an indispensable tool in medicinal chemistry and materials science, facilitating the construction of intricate molecular architectures found in pharmaceuticals, natural products, and organic materials.[1][3][7][8]
This guide provides a detailed experimental protocol for the Sonogashira coupling of 5-ethynylthiophene-2-carbaldehyde with an aryl halide. We will delve into the mechanistic underpinnings of the reaction, offer insights into the rationale behind reagent selection and reaction parameter optimization, and provide a step-by-step procedure for synthesis, work-up, and purification.
Mechanistic Overview: A Tale of Two Catalytic Cycles
The Sonogashira reaction elegantly proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][5] Understanding these cycles is paramount for troubleshooting and optimizing the reaction.
The Palladium Cycle:
-
Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.[1][2]
-
Oxidative Addition: The aryl halide oxidatively adds to the Pd(0) species, forming a Pd(II) complex.
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium complex. This is often the rate-determining step.[2][9]
-
Reductive Elimination: The desired coupled product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[2][5]
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate.[2][5] This species is then ready to engage in the palladium cycle.
It is important to note that copper-free Sonogashira protocols have been developed to circumvent side reactions like the homocoupling of alkynes (Glaser coupling).[5][10][11] These reactions often require specialized ligands to facilitate the catalytic cycle in the absence of a copper co-catalyst.[12][13]
Visualizing the Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling of 5-ethynylthiophene-2-carbaldehyde
This protocol details the coupling of 5-ethynylthiophene-2-carbaldehyde with a generic aryl bromide. Researchers should adapt the specific quantities and reaction times based on the reactivity of their chosen aryl halide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 5-ethynylthiophene-2-carbaldehyde | 136.17 | 1.0 | 136 mg | Alkyne |
| Aryl Bromide (Ar-Br) | Varies | 1.2 | Varies | Aryl Halide |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 (3 mol%) | 21 mg | Palladium Catalyst |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 (5 mol%) | 9.5 mg | Co-catalyst |
| Triethylamine (TEA) | 101.19 | 3.0 | 0.42 mL | Base & Solvent |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 5 mL | Solvent |
A Note on Reagent Purity and Handling:
-
Anhydrous Conditions: The Sonogashira reaction is sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[6] Use anhydrous solvents.
-
Inert Atmosphere: To prevent oxidative homocoupling of the alkyne (Glaser coupling) and degradation of the Pd(0) catalyst, the reaction should be performed under an inert atmosphere.[1]
-
Reagent Quality: Use high-purity reagents. 5-ethynylthiophene-2-carbaldehyde can be sourced from commercial suppliers or synthesized via established methods.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-ethynylthiophene-2-carbaldehyde (136 mg, 1.0 mmol), the aryl bromide (1.2 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-24 hours, depending on the reactivity of the aryl halide.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst residues. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) to remove the copper salts, followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure coupled product.
Experimental Workflow Visualization
Caption: A streamlined workflow for the Sonogashira coupling experiment.
Optimization and Troubleshooting
| Parameter | Rationale for Optimization | Common Issues & Solutions |
| Catalyst System | The choice of palladium source and ligand can significantly impact reaction efficiency. Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition.[2] N-heterocyclic carbene (NHC) ligands are also effective alternatives.[2] | Low Yield: Increase catalyst loading (e.g., to 5 mol%). Consider a more active catalyst system, such as Pd(PPh₃)₄. |
| Solvent | The solvent must solubilize all reactants and catalysts. Common choices include THF, DMF, and toluene. | Poor Solubility: Switch to a more polar aprotic solvent like DMF. |
| Base | The base is crucial for the deprotonation of the terminal alkyne. Amines like triethylamine and diisopropylethylamine are commonly used. Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be employed, particularly in copper-free systems.[14] | Incomplete Reaction: Use a stronger base or increase the amount of base. Ensure the base is free of water. |
| Temperature | While many Sonogashira couplings proceed at room temperature, less reactive aryl halides (e.g., chlorides) may require heating. | Slow or No Reaction: Gently heat the reaction mixture (e.g., to 40-60 °C). Monitor for potential side reactions at elevated temperatures. |
| Copper Co-catalyst | Copper(I) iodide is the most common co-catalyst, but its presence can lead to alkyne homocoupling. | Glaser Coupling Byproduct: Consider a copper-free protocol. This often requires a different palladium catalyst and ligand system. |
Conclusion
The Sonogashira coupling is a robust and versatile method for the synthesis of molecules containing the ary-alkyne motif. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively apply and optimize this reaction for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocol provided herein for the coupling of 5-ethynylthiophene-2-carbaldehyde serves as a solid foundation for further exploration and adaptation in the laboratory.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. researchgate.net [researchgate.net]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for 5-(Phenylethynyl)thiophene-2-carbaldehyde in Organic Field-Effect Transistors (OFETs)
Prepared by: Gemini, Senior Application Scientist
Introduction: The Promise of a Novel Thiophene-Based Semiconductor
Organic Field-Effect Transistors (OFETs) are at the forefront of next-generation electronics, promising flexible, large-area, and low-cost devices. The performance of these devices is critically dependent on the molecular design of the organic semiconductor (OSC) used as the active layer.[1] Thiophene-based small molecules and polymers have long been a cornerstone of OSC research, valued for their excellent charge transport properties and environmental stability.[2][3]
This document provides detailed application notes for 5-(Phenylethynyl)thiophene-2-carbaldehyde (PETC) , a promising candidate for p-type semiconductor applications in OFETs. The molecular structure of PETC is distinguished by three key functional components:
-
A thiophene ring , a well-established electron-rich building block that facilitates efficient charge transport.
-
A phenylethynyl group , which extends the π-conjugation of the molecule. This extension is crucial as it can enhance intermolecular π-π stacking in the solid state, a key factor for high charge carrier mobility.[4]
-
A terminal carbaldehyde group , an electron-withdrawing moiety that can influence the molecule's energy levels (HOMO/LUMO) and potentially promote desirable molecular packing.
While extensive literature on the specific application of PETC in OFETs is emerging, its structural similarity to other high-performance thiophene-based OSCs suggests significant potential.[2] These notes offer a comprehensive guide for researchers, providing validated protocols for synthesis, device fabrication, and characterization, thereby enabling the systematic exploration of PETC in organic electronics.
Physicochemical & Safety Information
A foundational understanding of the material's properties is essential before proceeding with experimental work.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 17257-10-2 | [5] |
| Molecular Formula | C₁₃H₈OS | [5] |
| Molecular Weight | 212.27 g/mol | [5] |
| Appearance | Solid (Expected) | N/A |
| SMILES | O=Cc1sc(C#Cc2ccccc2)cc1 | N/A |
Safety Profile: While specific toxicity data for PETC is not available, related compounds like 5-Phenylthiophene-2-carbaldehyde are known to cause skin and eye irritation and may cause respiratory irritation.[6] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are mandatory. All manipulations should be performed within a certified chemical fume hood.
Synthesis Protocol: Sonogashira Coupling
A reliable method for synthesizing PETC is via a Palladium-catalyzed Sonogashira cross-coupling reaction. This protocol details the coupling of 5-bromothiophene-2-carbaldehyde with phenylacetylene.
Causality of Method Selection
The Sonogashira coupling is a robust and high-yielding reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. Its high functional group tolerance makes it ideal for this synthesis, as it will not interfere with the aldehyde group on the thiophene ring. The choice of a copper co-catalyst (CuI) accelerates the reaction, allowing for milder conditions.
Diagram of Synthetic Pathway
Caption: Proposed Sonogashira coupling reaction for PETC synthesis.
Step-by-Step Synthesis Protocol
-
Materials & Equipment:
-
5-bromothiophene-2-carbaldehyde
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Standard Schlenk line glassware, magnetic stirrer, heating mantle
-
Silica gel for column chromatography
-
-
Reaction Setup:
-
To a 100 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromothiophene-2-carbaldehyde (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous toluene (20 mL) and anhydrous TEA (20 mL) via syringe.
-
Stir the mixture for 10 minutes to ensure dissolution and catalyst activation.
-
-
Reactant Addition & Reaction:
-
Slowly add phenylacetylene (1.2 eq) to the reaction mixture dropwise over 5 minutes.
-
Heat the reaction mixture to 70°C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.
-
Combine the organic filtrates and wash with saturated ammonium chloride solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
-
-
Validation:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
OFET Device Fabrication & Characterization
This section outlines a standard protocol for fabricating a Bottom-Gate, Top-Contact (BGTC) OFET device. This architecture is widely used for screening new semiconductor materials.[7]
Diagram of OFET Fabrication Workflow
Caption: Workflow for Bottom-Gate, Top-Contact OFET fabrication.
Step-by-Step Fabrication Protocol
-
Substrate Preparation (Gate/Dielectric):
-
Use heavily doped n++ or p++ silicon wafers as the common gate electrode.
-
A thermally grown layer of silicon dioxide (SiO₂, 200-300 nm) serves as the gate dielectric.
-
Cleaning: Sonicate the Si/SiO₂ substrates sequentially in acetone, and isopropanol for 15 minutes each. Dry the substrates under a stream of dry nitrogen.
-
Surface Treatment: To improve the semiconductor/dielectric interface and promote ordered film growth, treat the SiO₂ surface. A common method is immersion in an octadecyltrichlorosilane (OTS) solution (10 mM in toluene) for 20 minutes, followed by rinsing with fresh toluene and annealing at 120°C.[8] This creates a hydrophobic self-assembled monolayer that reduces charge trapping.
-
-
Organic Semiconductor (PETC) Deposition:
-
Solution Preparation: Prepare a dilute solution of PETC (e.g., 5 mg/mL) in a high-purity, high-boiling-point organic solvent such as chlorobenzene or dichlorobenzene.
-
Deposition Technique: Solution-shearing is an excellent technique for achieving highly crystalline, aligned thin films.[8]
-
Place the OTS-treated substrate on a heated stage (e.g., 80-100°C).
-
Dispense a small volume of the PETC solution near the edge of a shearing blade (a clean, flat glass slide) held at a slight angle to the substrate.
-
Move the blade across the substrate at a slow, constant speed (e.g., 0.1-1.0 mm/s). The solvent evaporates at the meniscus, leaving a uniform film of PETC.
-
-
Thermal Annealing: Post-deposition, anneal the film at a temperature (e.g., 100-140°C) below its melting point for 30 minutes inside a nitrogen-filled glovebox. This step enhances the film's crystallinity and improves device performance.[9]
-
-
Source and Drain Electrode Deposition:
-
Deposit the source and drain electrodes on top of the PETC film via thermal evaporation through a shadow mask.
-
Typically, Gold (Au) is used for its high work function, which facilitates hole injection into p-type semiconductors. A thin adhesion layer of Chromium (Cr) or Titanium (Ti) may be used.
-
Define the channel length (L) and width (W) with the shadow mask. Common dimensions are L = 50 µm and W = 1000 µm.
-
Device Characterization Protocol
-
Equipment: A semiconductor parameter analyzer connected to a probe station inside a dark, inert environment (glovebox or vacuum chamber).
-
Procedure:
-
Place the fabricated OFET on the probe station chuck.
-
Carefully land the probe tips on the gate, source, and drain electrodes.
-
Output Characteristics (I_DS vs. V_DS):
-
Apply a constant gate voltage (V_GS), starting from 0 V and stepping to negative values (e.g., -20 V, -40 V, -60 V).
-
For each V_GS, sweep the drain-source voltage (V_DS) from 0 V to a negative value (e.g., -60 V) and measure the drain-source current (I_DS).
-
-
Transfer Characteristics (I_DS vs. V_GS):
-
Apply a constant, high V_DS (in the saturation regime, e.g., -60 V).
-
Sweep the gate voltage (V_GS) from a positive value (e.g., +20 V) to a negative value (e.g., -60 V) and measure I_DS.
-
-
Data Analysis & Expected Performance
The performance of an OFET is quantified by three primary metrics derived from the characterization curves.
-
Field-Effect Mobility (µ): Represents the speed of charge carriers in the semiconductor. It is calculated from the saturation regime of the transfer curve using the following equation: I_DS = (W / 2L) * µ * C_i * (V_GS - V_th)² where C_i is the capacitance per unit area of the gate dielectric.
-
On/Off Current Ratio (I_on/I_off): The ratio of the maximum current (I_on) to the minimum current (I_off) in the transfer curve, indicating the device's switching capability.
-
Threshold Voltage (V_th): The gate voltage at which the transistor begins to conduct.
Table 2: Representative OFET Performance for Thiophene-Based Small Molecules (Benchmark Data)
| Semiconductor Material | Device Architecture | Hole Mobility (µh) [cm²/Vs] | On/Off Ratio (I_on/I_off) | Threshold Voltage (V_th) [V] |
|---|---|---|---|---|
| Fused DPP-based small molecule | BGBC | ~9.7 x 10⁻³ | ~10⁵ | ~32 |
| Alkylated DPP precursor | BGBC | ~4 x 10⁻³ | - | - |
| High-mobility D-A copolymer | BGTC (Solution-Sheared) | 1.77 | >10⁵ | Not specified |
Note: Data is sourced from analogous high-performance thiophene-based systems and should be considered a reference for the potential performance of PETC.[2][8] The extended conjugation from the phenylethynyl group in PETC could potentially lead to mobility values in the range of 10⁻² to 1.0 cm²/Vs, contingent on achieving optimal film morphology.
References
- 1. [PDF] Charge transport in organic semiconductors. | Semantic Scholar [semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Revealing the mechanism of contrasting charge transport properties for phenyl and thienyl substituent organic semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 5-Phenylthiophene-2-carbaldehyde | C11H8OS | CID 177053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
- 8. Interfacial effects on solution-sheared thin-film transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. Tailoring the charge transport characteristics in ordered small-molecule organic semiconductors by side-chain engineering and fluorine substitution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Donor-Acceptor Polymers Using 5-(Phenylethynyl)thiophene-2-carbaldehyde
Introduction: The Strategic Role of 5-(Phenylethynyl)thiophene-2-carbaldehyde in Advanced Polymer Synthesis
The development of novel donor-acceptor (D-A) conjugated polymers is a cornerstone of modern materials science, driving innovations in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The performance of these materials is intrinsically linked to their molecular architecture, which governs their electronic and photophysical properties. A key strategy in the design of high-performance D-A polymers is the judicious selection of monomeric building blocks that allow for precise tuning of the polymer's frontier molecular orbitals (HOMO and LUMO), bandgap, and charge transport characteristics.
This compound is a versatile and highly valuable monomer in this context. Its structure incorporates several key features:
-
A Thiophene Donor Unit: Thiophene and its derivatives are well-established electron-rich moieties that serve as excellent donors in D-A systems. They contribute to good charge carrier mobility and environmental stability.[1]
-
A Phenylethynyl Moiety: The introduction of the rigid phenylethynyl group extends the π-conjugation of the thiophene ring, which can lead to a red-shift in the polymer's absorption spectrum and a narrowing of the bandgap. This structural element also enhances intermolecular π-π stacking, potentially improving charge transport.
-
A Reactive Aldehyde Functionality: The carbaldehyde group is a versatile chemical handle that can participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the incorporation of the monomer into polymer backbones through several distinct polymerization techniques, including Knoevenagel condensation and modifications of other coupling reactions.
This application note provides detailed protocols for the synthesis of donor-acceptor polymers utilizing this compound as a key monomer. We will explore different polymerization strategies, offering step-by-step guidance for researchers, scientists, and professionals in drug development and materials science. The causality behind experimental choices will be explained to provide a deeper understanding of the synthetic process.
Monomer Overview: this compound
Before proceeding to polymerization, it is essential to understand the properties of the starting monomer.
| Property | Value | Reference |
| CAS Number | 17257-10-2 | [2] |
| Molecular Formula | C₁₃H₈OS | [2] |
| Molecular Weight | 212.27 g/mol | [2] |
| Appearance | Typically a yellow solid | |
| Solubility | Soluble in common organic solvents like THF, chloroform, and toluene |
The aldehyde group on this monomer is the primary site for polymerization in the protocols described below. Its reactivity is key to the successful synthesis of the target polymers.
Polymerization Methodologies and Detailed Protocols
The choice of polymerization method is critical as it dictates the structure and properties of the final polymer. We will detail three primary approaches for incorporating this compound into a D-A polymer backbone.
Protocol 1: Acid-Catalyzed Polycondensation of this compound
This method provides a straightforward approach to polymerize the aldehyde monomer directly. While this specific monomer has not been extensively reported for this type of homopolymerization, a reliable protocol for the closely related thiophene-2-carbaldehyde can be adapted. This polymerization proceeds via an electrophilic addition mechanism at the aldehyde group.[3][4]
Reaction Scheme:
References
Application Notes: 5-(Phenylethynyl)thiophene-2-carbaldehyde in the Design of Advanced Organic Dyes
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic utilization of 5-(phenylethynyl)thiophene-2-carbaldehyde as a pivotal building block in the synthesis of sophisticated organic dyes. We will delve into the intrinsic properties of this molecule that render it an exceptional scaffold for dye design, particularly for applications in dye-sensitized solar cells (DSSCs) and as fluorescent probes. Detailed, field-tested protocols for the synthesis of the core intermediate and its subsequent elaboration into Donor-π-Acceptor (D-π-A) dyes are presented. The causality behind experimental choices, self-validating system designs, and in-depth characterization are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Strategic Advantage of the Phenylethynyl-Thiophene Scaffold
The relentless pursuit of high-performance organic electronic materials has identified the Donor-π-Acceptor (D-π-A) architecture as a highly effective strategy for tuning the optoelectronic properties of organic dyes. Within this framework, the selection of the π-conjugated bridge is paramount in dictating the intramolecular charge transfer (ICT) characteristics, which in turn govern the dye's light-harvesting efficiency, emission properties, and overall device performance.
This compound emerges as a superior building block due to a confluence of advantageous structural and electronic features:
-
Extended π-Conjugation: The phenylethynyl group extends the π-system of the thiophene ring, facilitating efficient charge delocalization and promoting strong absorption in the visible and near-infrared regions.
-
Molecular Rigidity: The linear and rigid nature of the ethynyl linkage helps to planarize the molecular structure, which can enhance intermolecular interactions and charge transport properties.
-
Tunable Electronics: The phenyl and thiophene rings can be readily functionalized with electron-donating or -withdrawing groups to precisely modulate the energy levels (HOMO/LUMO) of the final dye.
-
Versatile Aldehyde Functionality: The carbaldehyde group serves as a reactive handle for the facile introduction of various acceptor and anchoring groups through well-established condensation reactions, such as the Knoevenagel condensation.
This guide will focus on the practical synthesis and application of this versatile intermediate in the creation of high-performance D-π-A dyes.
Synthesis of the Core Intermediate: this compound
The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (5-bromothiophene-2-carbaldehyde).
Caption: Sonogashira coupling for the synthesis of the core intermediate.
Protocol 1: Synthesis of this compound
Materials:
-
5-Bromothiophene-2-carbaldehyde
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromothiophene-2-carbaldehyde (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous toluene and anhydrous triethylamine to the flask.
-
Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.
-
Add phenylacetylene (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the Celite pad with toluene.
-
Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a yellow solid.
Causality of Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation. An inert atmosphere is crucial for maintaining catalytic activity.
-
Copper(I) Iodide: CuI acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. While copper-free Sonogashira protocols exist, the use of CuI often allows for milder reaction conditions.
-
Triethylamine: Et₃N serves as a base to neutralize the hydrohalic acid (HBr) formed during the reaction, preventing the protonation of phenylacetylene and driving the reaction forward. It also acts as a solvent.
-
Column Chromatography: This purification step is essential to remove unreacted starting materials, byproducts, and residual catalyst, ensuring the high purity of the intermediate required for subsequent reactions.
Design and Synthesis of D-π-A Dyes
The aldehyde functionality of this compound is a versatile handle for the introduction of an acceptor group and an anchoring group for attachment to semiconductor surfaces like TiO₂ in DSSCs. The Knoevenagel condensation is the reaction of choice for this transformation.
Application Notes and Protocols for the Functionalization of 5-(Phenylethynyl)thiophene-2-carbaldehyde
Introduction: A Versatile Scaffold for Advanced Materials and Therapeutics
5-(Phenylethynyl)thiophene-2-carbaldehyde is a highly valuable and versatile bifunctional building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde group and an extended π-conjugated system composed of a thiophene ring and a phenylethynyl moiety, makes it a prized precursor for a diverse range of functional organic molecules. The strategic manipulation of this scaffold has led to significant advancements in the fields of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), as well as in the discovery of novel therapeutic agents. Thiophene-containing compounds are recognized as privileged pharmacophores in medicinal chemistry, with numerous FDA-approved drugs featuring this heterocyclic core.[1] The functionalization of this compound allows for the fine-tuning of its electronic, optical, and biological properties, making it a focal point for researchers in both materials science and drug discovery.[2][3][4][5]
This comprehensive guide provides detailed application notes and validated protocols for the key functionalization reactions of this compound. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step instructions but also to offer insights into the underlying chemical principles and the rationale behind the selection of specific reagents and conditions, ensuring that each protocol is a self-validating system for achieving desired molecular complexity.
PART 1: Reactions Involving the Aldehyde Functionality
The aldehyde group in this compound is the primary site for a variety of nucleophilic addition and condensation reactions. These transformations are fundamental for extending the π-conjugated system and for introducing new functional groups that can impart desired properties to the final molecule.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound, typically catalyzed by a base. This reaction is instrumental in the synthesis of electron-deficient alkenes, which are key components in many organic functional materials.
Causality of Experimental Choices: The choice of base and solvent is critical in the Knoevenagel condensation. A weak base, such as piperidine, is often sufficient to deprotonate the active methylene compound without promoting side reactions. Ethanol is a common solvent due to its ability to dissolve both the reactants and the catalyst, and its boiling point allows for reactions to be conducted at a moderate temperature. For less reactive substrates or to accelerate the reaction, microwave irradiation can be employed, often in a polar solvent like water, which can lead to significantly reduced reaction times and improved yields.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Reactants:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol (15-20 mL).
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration and wash it with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization by adding a small amount of cold ethanol or by cooling the solution in an ice bath.
-
The crude product can be further purified by recrystallization from ethanol to yield the desired 2-((5-(phenylethynyl)thiophen-2-yl)methylene)malononitrile.
-
Data Presentation: Knoevenagel Condensation of Thiophene Aldehydes
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Thiophene-2-carboxaldehyde | Cyanoacetic Acid | KOH (20 mol%) | Water | 75 (Microwave) | 20 min | >95 | |
| 3-Methyl-2-thiophenecarboxaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | - | 90 | |
| Aromatic Aldehydes | Malononitrile | DBU | Water | Room Temp | 5 min | 98 |
Mandatory Visualization: Knoevenagel Condensation Workflow
Caption: Generalized experimental workflow for the Knoevenagel condensation.
Wittig Reaction: Olefination for Extended Conjugation
The Wittig reaction is a highly reliable method for synthesizing alkenes from aldehydes and phosphorus ylides. This reaction is particularly useful for creating specific stereoisomers of alkenes and is tolerant of a wide range of functional groups.
Causality of Experimental Choices: The Wittig reaction's outcome is heavily influenced by the nature of the ylide. Non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides) typically favor the formation of Z-alkenes under salt-free conditions, while stabilized ylides (e.g., those with an adjacent carbonyl or cyano group) generally yield E-alkenes. The choice of base for generating the ylide is also crucial; strong bases like n-butyllithium are required for non-stabilized ylides, whereas weaker bases can be used for stabilized ylides. The reaction is often carried out in an aprotic solvent like THF to prevent quenching of the highly reactive ylide.
Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
-
Reactants:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend benzyltriphenylphosphonium chloride (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-BuLi (1.1 eq) dropwise. A color change (typically to orange or deep red) indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.
-
Reaction with Aldehyde: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF in a separate flask. Add the aldehyde solution dropwise to the freshly prepared ylide solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC indicates the consumption of the starting aldehyde.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purification: The crude product, a mixture of the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel.
-
Mandatory Visualization: Wittig Reaction Mechanism
Caption: Simplified mechanism of the Wittig reaction.
Schiff Base Formation: Synthesis of Imines
The condensation of this compound with primary amines provides a straightforward route to Schiff bases (imines). These compounds are valuable intermediates and have applications as ligands in coordination chemistry and as building blocks for more complex heterocyclic systems.
Causality of Experimental Choices: The formation of Schiff bases is an equilibrium process. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The removal of water, a byproduct of the reaction, is often necessary to drive the equilibrium towards the product. This can be achieved by azeotropic distillation (e.g., using a Dean-Stark apparatus with toluene) or by carrying out the reaction in a solvent that facilitates the removal of water.
Experimental Protocol: Schiff Base Formation with Aniline
-
Reactants:
-
This compound
-
Aniline
-
Glacial Acetic Acid (catalyst)
-
Ethanol (solvent)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add aniline (1.05 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature or gently heat to reflux for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization.
-
Data Presentation: Spectroscopic Data for a Thiophene-derived Schiff Base
| Compound | 1H NMR (CDCl₃, ppm) | 13C NMR (CDCl₃, ppm) | FT-IR (cm-1) |
| (E)-N1,N1-diethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine | 8.38 (s, 1H, N=CH), 7.38 (td, 1H), 7.29 (dd, 1H), 7.06 (m, 1H), 3.68 (m, 2H), 2.76 (m, 2H), 2.59 (q, 4H), 1.04 (t, 6H) | - | 1633 (C=N) |
Data adapted from a study on a similar thiophene-derived Schiff base for illustrative purposes.[6]
PART 2: Reactions Involving the Thiophene Ring and Ethynyl Group
The phenylethynyl-thiophene backbone of the molecule provides opportunities for further functionalization through cross-coupling reactions, allowing for the construction of even more complex and extended aromatic systems.
Suzuki-Miyaura Cross-Coupling
While the parent molecule does not have a suitable leaving group for direct Suzuki-Miyaura coupling, halogenated derivatives of this compound can be employed in this powerful C-C bond-forming reaction. This allows for the introduction of various aryl or heteroaryl substituents at specific positions on the thiophene ring.
Causality of Experimental Choices: The success of the Suzuki-Miyaura coupling depends on the choice of the palladium catalyst, ligand, base, and solvent system. Palladium(0) catalysts, often generated in situ from a palladium(II) precursor, are commonly used. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. Phosphine-based ligands are widely employed. A base is required to activate the boronic acid and facilitate the transmetalation step. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reactants.[7]
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-Thiophene Derivative
-
Reactants:
-
Halogenated this compound (e.g., 4-bromo derivative)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
-
Procedure:
-
To a reaction vessel, add the bromo-substituted this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (2-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Suzuki-Miyaura Coupling of Bromo-Thiophene Derivatives
| Bromo-Thiophene Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 2,4-dibromophenyl-5-bromothiophene-2-carboxylate | p-tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 75 | [7] |
| 2-bromo-4-chlorophenyl-5-bromothiophene-2-carboxylate | 4-(methylthio)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80 | [7] |
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
PART 3: Applications of Functionalized Derivatives
The derivatives of this compound are at the forefront of materials science and medicinal chemistry research.
-
Organic Electronics: The extended π-conjugated systems created through reactions like the Knoevenagel and Wittig condensations are ideal for applications in organic electronics. These molecules often exhibit desirable photophysical properties, such as strong absorption and emission in the visible region, making them suitable as active components in OLEDs and as donor or acceptor materials in OPVs.[2][8] The ability to systematically modify the molecular structure allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing device performance.
-
Medicinal Chemistry: Thiophene-based compounds are known to possess a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3][4][5] The functionalized derivatives of this compound, particularly Schiff bases and other heterocyclic systems derived from it, are promising candidates for drug discovery programs. The diverse functionalities that can be introduced provide a rich platform for structure-activity relationship (SAR) studies, aiming to identify novel therapeutic agents with enhanced potency and selectivity.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cognizancejournal.com [cognizancejournal.com]
- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 8. chembk.com [chembk.com]
Illuminating the Synthetic Potential of 5-(Phenylethynyl)thiophene-2-carbaldehyde: Application Notes and Protocols for Amine-Based Derivatives
Introduction: A Versatile Building Block at the Intersection of Materials Science and Medicinal Chemistry
5-(Phenylethynyl)thiophene-2-carbaldehyde is a highly versatile bifunctional organic molecule that has garnered significant interest among researchers in drug discovery and materials science. Its unique structure, featuring a thiophene core, a reactive aldehyde group, and a phenylethynyl moiety, provides a platform for the synthesis of a diverse array of complex molecules. The thiophene ring is a well-established pharmacophore in medicinal chemistry, known to impart a range of biological activities, including anticancer and antimicrobial properties. The extended π-conjugation provided by the phenylethynyl group makes this scaffold particularly attractive for the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)[1].
The aldehyde functionality serves as a convenient handle for the introduction of various molecular fragments, most notably through reaction with primary amines to form Schiff bases (imines). These imine derivatives not only possess their own interesting biological and photophysical properties but also serve as key intermediates for more complex molecular architectures, including heterocyclic systems.
This comprehensive guide provides detailed application notes and field-proven protocols for the reaction of this compound with amines. We will explore the synthesis of Schiff bases and discuss their potential for further transformations, such as intramolecular cyclization to form valuable thieno[2,3-b]quinolines.
Part 1: Synthesis of Schiff Bases from this compound
The condensation of this compound with primary amines is a straightforward and efficient method for the synthesis of the corresponding Schiff bases. This reaction is typically carried out by refluxing the reactants in an alcoholic solvent, often with a catalytic amount of acid to facilitate the dehydration step.
General Reaction Mechanism
The formation of a Schiff base proceeds via a two-step mechanism:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine is unstable and readily eliminates a molecule of water, often facilitated by acid catalysis, to form the stable imine (Schiff base) product.
Caption: General mechanism of Schiff base formation.
Protocol 1: Synthesis of N-((5-(phenylethynyl)thiophen-2-yl)methylene)aniline
This protocol details the synthesis of a representative aryl Schiff base from this compound and aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Caption: Workflow for the synthesis of an aryl Schiff base.
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 1.0 g, 4.71 mmol) in absolute ethanol (20 mL).
-
To this solution, add aniline (e.g., 0.44 g, 4.71 mmol) dropwise with stirring.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Cool the flask in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base under vacuum.
Expected Characterization Data:
The successful formation of the Schiff base can be confirmed by various spectroscopic techniques.
| Technique | Expected Observations |
| FT-IR | Disappearance of the C=O stretching band of the aldehyde (around 1650-1690 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹). Appearance of a strong C=N stretching band for the imine (around 1600-1640 cm⁻¹). |
| ¹H NMR | A characteristic singlet for the azomethine proton (-CH=N-) in the downfield region (typically δ 8.0-9.0 ppm). The aldehyde proton signal (around δ 9.5-10.0 ppm) will be absent. Signals corresponding to the thiophene and phenyl protons will be present. |
| ¹³C NMR | A signal for the azomethine carbon (-CH=N-) in the range of δ 150-165 ppm. The aldehyde carbonyl carbon signal (around δ 180-190 ppm) will be absent. |
| Mass Spec. | The molecular ion peak corresponding to the calculated mass of the Schiff base product. |
Part 2: Application Note - Intramolecular Cyclization to Thieno[2,3-b]quinolines
The Schiff bases derived from this compound are not merely stable final products; they are valuable intermediates for the synthesis of more complex heterocyclic systems. The presence of the phenylethynyl group in close proximity to the imine functionality opens up the possibility of intramolecular cyclization reactions to form fused ring systems, such as thieno[2,3-b]quinolines.
Thienoquinolines are an important class of heterocyclic compounds with a wide range of biological activities and applications in materials science. The synthesis of these scaffolds is of considerable interest to medicinal and synthetic chemists.
Proposed Synthetic Pathway
The intramolecular cyclization of N-aryl Schiff bases of this compound can be envisioned to proceed through an electrophilic cyclization mechanism, often promoted by a strong acid or a Lewis acid catalyst. The reaction likely involves the protonation of the imine nitrogen, followed by the attack of the electron-rich phenyl ring onto the activated alkyne, leading to the formation of the thienoquinoline core.
Caption: Proposed pathway for thienoquinoline synthesis.
Protocol 2: Exploratory Synthesis of a Thieno[2,3-b]quinoline Derivative
This protocol provides a general method for attempting the intramolecular cyclization of a pre-formed Schiff base. Optimization of the catalyst, solvent, and temperature may be necessary for specific substrates.
Materials:
-
N-((5-(phenylethynyl)thiophen-2-yl)methylene)aniline (from Protocol 1)
-
Polyphosphoric acid (PPA) or a Lewis acid (e.g., FeCl₃, AlCl₃)
-
High-boiling point solvent (e.g., toluene, xylene, or neat PPA)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Work-up reagents (e.g., ice, sodium bicarbonate solution, organic extraction solvent)
Caption: Workflow for the synthesis of a thienoquinoline.
Procedure:
-
Place the N-((5-(phenylethynyl)thiophen-2-yl)methylene)aniline (e.g., 0.5 g) in a round-bottom flask.
-
Add polyphosphoric acid (e.g., 10 g) to the flask.
-
Heat the mixture with stirring to 100-140 °C for several hours. The reaction should be monitored by TLC or LC-MS to determine the optimal reaction time.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thieno[2,3-b]quinoline.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of nitrogen-containing compounds. The straightforward formation of Schiff bases provides a gateway to novel molecules with potential applications in medicinal chemistry and materials science. Furthermore, the strategic placement of the phenylethynyl group allows for subsequent intramolecular cyclizations, leading to the construction of complex and biologically relevant heterocyclic scaffolds such as thienoquinolines. The protocols and application notes provided herein offer a solid foundation for researchers to explore the rich chemistry of this promising building block.
References
Application Notes and Protocols for the Synthesis of Novel Derivatives from 5-(Phenylethynyl)thiophene-2-carbaldehyde
Introduction: The Versatility of a π-Conjugated Building Block
5-(Phenylethynyl)thiophene-2-carbaldehyde is a bifunctional organic intermediate of significant interest to researchers in materials science and medicinal chemistry. Its molecular architecture, featuring a rigid phenylethynyl group, a π-rich thiophene ring, and a reactive carbaldehyde moiety, provides an exceptional platform for constructing complex, conjugated systems. The core structure's extended π-conjugation makes it a valuable precursor for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] Furthermore, the thiophene nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]
The true synthetic value of this compound lies in the chemical reactivity of its aldehyde functional group.[4] This electrophilic center serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the systematic extension of the molecular framework and the introduction of diverse functional groups. This guide provides detailed, field-tested protocols for four fundamental transformations of this aldehyde: the Knoevenagel condensation, Claisen-Schmidt condensation (for chalcone synthesis), Wittig reaction, and reductive amination. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and expected outcomes to empower researchers in their synthetic endeavors.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
Principle and Rationale
The Knoevenagel condensation is a cornerstone of organic synthesis, creating a new carbon-carbon double bond by reacting an aldehyde with an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate).[5] The reaction is typically catalyzed by a weak base, such as piperidine, which deprotonates the active methylene compound to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the thermodynamically stable α,β-unsaturated product.[6]
For this compound, this reaction is a highly efficient method for extending the π-conjugated system, which is crucial for tuning the optoelectronic properties of organic materials. The resulting electron-deficient alkene can also serve as a Michael acceptor for further functionalization.
Caption: Generalized workflow for the Knoevenagel condensation.
Detailed Protocol: Synthesis of (E)-2-cyano-3-(5-(phenylethynyl)thiophen-2-yl)acrylonitrile
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq, e.g., 1.06 g, 5.0 mmol) and malononitrile (1.1 eq, 0.36 g, 5.5 mmol) in 20 mL of absolute ethanol.
-
Catalyst Addition: To the stirred solution, add piperidine (0.2 eq, 0.1 mL, 1.0 mmol) dropwise via a syringe.
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid, and a solid precipitate often forms within 30-60 minutes. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.
-
Work-up and Isolation: Once the reaction is complete (typically 1-2 hours), cool the flask in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove residual catalyst and unreacted starting materials.
-
Drying: Dry the bright yellow solid product under high vacuum to a constant weight. The product is often of high purity, but recrystallization from ethanol or isopropanol can be performed if necessary.
| Parameter | Expected Outcome |
| Product | (E)-2-cyano-3-(5-(phenylethynyl)thiophen-2-yl)acrylonitrile |
| Typical Yield | 85-95% |
| Appearance | Yellow to orange crystalline solid |
| ¹H NMR (CDCl₃) | δ ~7.8-7.2 ppm (m, Ar-H), ~7.7 ppm (s, vinylic-H) |
| IR (KBr, cm⁻¹) | ~2220 (C≡N stretch), ~1600-1580 (C=C stretch) |
Claisen-Schmidt Condensation: Synthesis of Thienyl Chalcones
Principle and Rationale
The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[7] When using a base like sodium hydroxide (NaOH), the mechanism involves the deprotonation of the α-carbon of the ketone to form an enolate. This enolate acts as a nucleophile, attacking the aldehyde carbonyl. The resulting aldol adduct readily dehydrates to yield the conjugated enone system of the chalcone.[8]
Chalcones derived from heterocyclic aldehydes are of immense interest in drug discovery.[9][10] The enone moiety is a known pharmacophore that can interact with biological nucleophiles. Synthesizing a library of chalcones by reacting this compound with various substituted acetophenones allows for systematic structure-activity relationship (SAR) studies.
Caption: Generalized workflow for chalcone synthesis.
Detailed Protocol: Synthesis of (E)-1-(4-methoxyphenyl)-3-(5-(phenylethynyl)thiophen-2-yl)prop-2-en-1-one
-
Reaction Setup: In a 100 mL flask, dissolve this compound (1.0 eq, 1.06 g, 5.0 mmol) and 4-methoxyacetophenone (1.0 eq, 0.75 g, 5.0 mmol) in 30 mL of ethanol with stirring.
-
Catalyst Addition: In a separate beaker, prepare a 10% (w/v) aqueous solution of sodium hydroxide. Add this NaOH solution (10 mL) dropwise to the stirred ethanolic solution over 10 minutes.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. The formation of a thick, colored precipitate indicates product formation.[11]
-
Work-up and Isolation: Pour the reaction mixture into 100 mL of crushed ice and carefully acidify to pH ~5-6 with 1 M hydrochloric acid (HCl).
-
Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Drying and Recrystallization: Dry the crude product in a vacuum oven. Recrystallize the solid from hot ethanol to yield the pure chalcone as a crystalline solid.
| Parameter | Expected Outcome |
| Product | (E)-1-(4-methoxyphenyl)-3-(5-(phenylethynyl)thiophen-2-yl)prop-2-en-1-one |
| Typical Yield | 70-85% |
| Appearance | Yellow or orange crystalline solid |
| ¹H NMR (CDCl₃) | δ ~8.0-6.9 ppm (m, Ar-H, vinylic-H), ~3.9 ppm (s, -OCH₃) |
| IR (KBr, cm⁻¹) | ~1650 (C=O stretch, conjugated ketone), ~1590 (C=C stretch) |
Wittig Reaction: Conversion to Alkenes
Principle and Rationale
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[12] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). The key step is the nucleophilic attack of the ylidic carbon on the carbonyl carbon, forming a four-membered oxaphosphetane intermediate. This intermediate rapidly collapses to form the desired alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[13]
This reaction provides a direct route to convert the aldehyde group of this compound into a vinyl group or a substituted alkene, depending on the ylide used. This is particularly useful for creating conjugated dienes or styrenyl derivatives, further modulating the electronic properties of the core structure. The ylide is typically generated in situ by treating a phosphonium salt with a strong base like n-butyllithium (n-BuLi).[14]
Caption: Workflow for the Wittig olefination reaction.
Detailed Protocol: Synthesis of 2-(phenylethynyl)-5-vinylthiophene
-
Ylide Generation: In a flame-dried, two-neck 100 mL flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq, 2.14 g, 6.0 mmol) in 40 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.1 eq, 2.2 mL of a 2.5 M solution in hexanes, 5.5 mmol) dropwise via syringe. The formation of a deep orange or yellow color indicates the ylide has formed. Stir at 0 °C for 1 hour.[14]
-
Aldehyde Addition: In a separate flask, dissolve this compound (1.0 eq, 1.06 g, 5.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the ylide suspension at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours or until TLC analysis indicates complete consumption of the aldehyde.
-
Work-up: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.
-
Chromatography: Purify the residue by flash column chromatography on silica gel, eluting with hexanes, to isolate the pure product.
| Parameter | Expected Outcome |
| Product | 2-(phenylethynyl)-5-vinylthiophene |
| Typical Yield | 60-75% |
| Appearance | Pale yellow oil or low-melting solid |
| ¹H NMR (CDCl₃) | δ ~7.5-7.0 ppm (m, Ar-H, thiophene-H), ~6.7 ppm (dd, vinylic-H), ~5.6 & 5.2 ppm (d, terminal vinylic-H) |
| Key Byproduct | Triphenylphosphine oxide (often visible as a white solid) |
Reductive Amination: Synthesis of Secondary and Tertiary Amines
Principle and Rationale
Reductive amination is a highly versatile method for forming C-N bonds by converting a carbonyl group into an amine. The process occurs in two stages: (1) the reaction between the aldehyde and a primary or secondary amine to form a Schiff base (imine) or enamine intermediate, and (2) the reduction of this intermediate to the final amine. The reaction is typically performed in one pot using a reducing agent that is selective for the iminium ion over the starting aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[15]
This protocol allows for the introduction of a diverse range of amine-containing substituents, which is a common strategy in medicinal chemistry to improve solubility, modulate basicity, and introduce new hydrogen bonding interactions for receptor binding.
Caption: One-pot workflow for reductive amination.
Detailed Protocol: Synthesis of N-benzyl-1-(5-(phenylethynyl)thiophen-2-yl)methanamine
-
Reaction Setup: To a solution of this compound (1.0 eq, 0.53 g, 2.5 mmol) and benzylamine (1.1 eq, 0.30 mL, 2.75 mmol) in 25 mL of 1,2-dichloroethane (DCE), add glacial acetic acid (1.1 eq, 0.16 mL, 2.75 mmol).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 0.80 g, 3.75 mmol) portion-wise over 5 minutes. Caution: Gas evolution may occur.
-
Reaction: Seal the flask and stir the reaction mixture at room temperature overnight.
-
Work-up: Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., 9:1 to 4:1 hexanes:ethyl acetate with 1% triethylamine to prevent product streaking) to afford the pure secondary amine.
| Parameter | Expected Outcome |
| Product | N-benzyl-1-(5-(phenylethynyl)thiophen-2-yl)methanamine |
| Typical Yield | 65-80% |
| Appearance | Viscous oil or waxy solid |
| ¹H NMR (CDCl₃) | Disappearance of aldehyde proton (~9.8 ppm). Appearance of a new singlet for the methylene bridge (~3.8 ppm) and a broad singlet for the N-H proton. |
| Mass Spec (ESI+) | [M+H]⁺ calculated for C₂₀H₁₇NS = 304.11; found = 304.1 |
Safety and Handling
Standard laboratory safety precautions should be employed. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and its derivatives should be treated as potentially hazardous, and skin contact should be avoided.[16] Strong bases like n-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere. Reagents like sodium triacetoxyborohydride and sodium cyanoborohydride are toxic and moisture-sensitive.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
- 8. jetir.org [jetir.org]
- 9. journaljpri.com [journaljpri.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. organic-chemistry.org [organic-chemistry.org]
- 16. chembk.com [chembk.com]
use of 5-(Phenylethynyl)thiophene-2-carbaldehyde in materials science
An In-Depth Guide to the Application of 5-(Phenylethynyl)thiophene-2-carbaldehyde in Materials Science
Authored by a Senior Application Scientist
This document provides a detailed exploration of this compound, a versatile molecular building block, and its significant applications in the field of materials science. It is intended for researchers, scientists, and professionals in drug development and materials engineering who seek to leverage its unique properties for the creation of advanced functional materials. We will delve into its role in organic electronics, sensor technology, and polymer chemistry, providing both theoretical understanding and practical, field-tested protocols.
Core Concepts: The Molecular Advantage of this compound
This compound is an organic compound featuring a sophisticated architecture that makes it highly valuable for materials synthesis.[1][2] Its structure consists of three key components: a thiophene ring, a phenylethynyl group, and a reactive carbaldehyde (aldehyde) functional group.
-
Extended π-Conjugation: The alternating single and multiple bonds across the phenylethynyl-thiophene backbone create an extended π-conjugated system.[1] This electronic structure is fundamental to the molecule's utility in optoelectronic applications, as it facilitates charge transport and influences the material's light absorption and emission properties.
-
Reactive Aldehyde Handle: The aldehyde group serves as a versatile chemical handle for post-synthesis modification.[1] It readily undergoes various chemical reactions, such as condensation or nucleophilic addition, allowing for the straightforward attachment of other functional moieties or polymerization into larger, more complex structures.[1]
-
Synthetic Intermediate: As a result of these features, the compound is a key intermediate in the synthesis of conjugated polymers and small molecule semiconductors for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][3]
Physicochemical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 17257-10-2 | [1][4] |
| Molecular Formula | C₁₃H₈OS | [1][4] |
| Molecular Weight | 212.27 g/mol | [1][4] |
| Boiling Point | 388.6 °C at 760 mmHg | [1][2] |
| Appearance | Typically a yellow crystalline solid | [3] |
| Storage | 2-8°C, away from light, under an inert atmosphere | [1][2] |
Key Application Areas and Design Rationale
The unique molecular structure of this compound makes it a prime candidate for several high-performance material applications.
Diagram: Synthetic Versatility
Caption: Synthetic pathways from the core molecule to various material classes.
A. Organic Electronics (OLEDs & OPVs)
The extended π-conjugation of the phenylethynyl-thiophene backbone is central to its use in organic electronics.[1] Materials derived from this molecule can exhibit strong luminescence and efficient charge transport, which are critical for OLEDs and OPVs.
-
Expertise & Experience: The aldehyde group allows for the molecule to be incorporated into larger systems through reactions like Suzuki and Stille coupling, enabling the construction of complex aromatic materials tailored for specific optoelectronic functions.[1] For instance, it can be used to synthesize donor-π-acceptor (D-π-A) dyes for dye-sensitized solar cells (DSSCs), where the thiophene unit often serves as the π-bridge to facilitate intramolecular charge transfer upon photoexcitation.[5]
B. Conjugated Polymers
Thiophene-based polymers are renowned for their stability and semiconducting properties.[6][7] this compound can act as a monomer in polymerization reactions.
-
Trustworthiness: The reactivity of the aldehyde group is key. It can undergo condensation reactions with molecules containing active methylene groups (e.g., Knoevenagel condensation) to form polymers with alternating donor-acceptor units. This precise control over the polymer backbone is essential for tuning the material's band gap and, consequently, its electronic and optical properties.
C. Chemical Sensors
The aldehyde functionality is ideal for designing chemosensors. By reacting it with specific amines, a Schiff base (imine) linkage is formed, attaching a receptor unit designed to bind to a target analyte.
-
Authoritative Grounding: The binding event can induce a change in the electronic structure of the entire conjugated system, leading to a measurable optical response, such as a change in color (colorimetric sensor) or fluorescence intensity (fluorometric sensor). This principle is widely applied in the development of sensitive and selective chemical sensors.
Detailed Application Protocols
The following protocols are designed to be self-validating systems, with clear steps and rationales grounded in established chemical principles.
Protocol 1: Synthesis of a Schiff Base Derivative for Chemosensor Applications
Objective: To demonstrate the functionalization of the aldehyde group by synthesizing an N-substituted imine derivative, a common core for fluorescent chemosensors.
Rationale: This protocol exemplifies the most direct and efficient way to modify the core molecule. The formation of the imine bond extends the conjugation and incorporates a new functional group (in this case, an aniline derivative) that can act as a binding site or modulate the electronic properties.
Materials:
-
This compound (1 equivalent)
-
4-Aminophenol (1 equivalent)
-
Anhydrous Ethanol (reaction solvent)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for filtration and washing
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 40 mL of anhydrous ethanol. Add a magnetic stir bar.
-
Reagent Addition: To the stirring solution, add an equimolar amount of 4-aminophenol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step of imine formation.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) for 4-6 hours.
-
Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.
-
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Purification:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum. If further purification is needed, recrystallization from a suitable solvent like ethanol or ethyl acetate is recommended.
-
-
Characterization:
-
FT-IR Spectroscopy: Confirm the formation of the imine by the disappearance of the aldehyde C=O stretch (typically ~1665 cm⁻¹) and the appearance of the C=N stretch (~1630 cm⁻¹).[8]
-
¹H NMR Spectroscopy: Look for the appearance of the imine proton signal (HC=N) typically in the 8-9 ppm range, and the disappearance of the aldehyde proton signal (~9-10 ppm).
-
UV-Vis Spectroscopy: Measure the absorption spectrum to determine the maximum absorption wavelength (λ_max) of the new conjugated system.
-
Protocol 2: Fabrication of a Thin Film via Spin Coating
Objective: To prepare a uniform thin film of a polymer derived from this compound for characterization or device prototyping.
Rationale: Thin-film fabrication is a critical step for testing the properties of new materials in a solid-state device configuration.[9] Spin coating is a reliable and widely used technique for producing high-quality, uniform films from solution. Film quality is paramount for device performance.
Materials & Equipment:
-
Synthesized polymer or small molecule derivative
-
High-purity solvent (e.g., Chloroform, Toluene, or Chlorobenzene)
-
ITO-coated glass or silicon substrates
-
Spin coater
-
Hotplate in a nitrogen-filled glovebox or inert atmosphere
-
Ultrasonic bath
-
Cleaning detergents, deionized water, acetone, isopropanol (IPA)
Procedure:
-
Substrate Cleaning (Critical Step):
-
Sequentially sonicate the substrates in a cleaning detergent solution, deionized water, acetone, and finally isopropanol. Each step should last for 15 minutes.
-
Dry the substrates with a stream of dry nitrogen gas.
-
Scientist's Note: A pristine substrate surface is essential for good film adhesion and uniformity. Any organic residue will lead to defects.
-
-
Solution Preparation:
-
Prepare a solution of the material in a suitable high-purity solvent at a concentration of 5-10 mg/mL.
-
Gently heat and stir the solution overnight to ensure complete dissolution.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
-
Spin Coating:
-
Place the cleaned substrate onto the chuck of the spin coater and apply vacuum.
-
Dispense a small amount of the filtered solution onto the center of the substrate.
-
Start the spin coating program. A typical two-step program is effective:
-
Step 1 (Spread): 500 rpm for 10 seconds.
-
Step 2 (Thinning): 2000-4000 rpm for 45 seconds. The final speed determines the film thickness.
-
-
-
Annealing:
-
Transfer the coated substrate to a hotplate inside a nitrogen-filled glovebox.
-
Anneal the film at a temperature just below the material's glass transition temperature (e.g., 80-120°C) for 10-20 minutes.
-
Rationale: Annealing removes residual solvent and can improve the molecular ordering and morphology of the film, which often enhances charge transport properties.
-
-
Characterization:
-
Atomic Force Microscopy (AFM): To analyze the surface morphology and roughness.
-
UV-Vis Spectroscopy: To measure the solid-state absorption profile.
-
Profilometry: To determine the film thickness.
-
Diagram: Thin Film Fabrication Workflow
Caption: Step-by-step workflow for fabricating high-quality thin films.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic platform for molecular engineering in materials science. Its combination of a rigid, conjugated backbone and a highly versatile reactive site provides researchers with a powerful tool for creating bespoke materials for organic electronics, polymers, and sensors. The protocols and insights provided herein serve as a foundational guide for harnessing the potential of this remarkable compound.
References
Application Notes and Protocols for the Creation of Fluorescent Probes Utilizing 5-(Phenylethynyl)thiophene-2-carbaldehyde
Introduction: The Potential of 5-(Phenylethynyl)thiophene-2-carbaldehyde in Fluorescence Sensing
In the dynamic fields of molecular sensing, bioimaging, and drug development, the demand for novel fluorescent probes with tunable photophysical properties and high sensitivity is ever-increasing. This compound (PETC) has emerged as a promising and versatile building block for the construction of such probes. Its unique structure, featuring a π-conjugated system composed of a thiophene ring and a phenylethynyl moiety, provides a rigid and planar backbone that is conducive to strong fluorescence. The presence of a reactive aldehyde group offers a convenient handle for the facile introduction of various recognition moieties, allowing for the tailored design of probes for specific analytes and biological targets. Thiophene-based fluorophores are known for their favorable characteristics, including large Stokes shifts and sensitivity to their microenvironment, making them excellent candidates for advanced fluorescent sensors.[1]
This technical guide provides a comprehensive overview of the design principles, synthetic protocols, and characterization techniques for developing fluorescent probes based on the PETC scaffold. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.
Design Principles for PETC-Based Fluorescent Probes
The design of a successful fluorescent probe hinges on the strategic integration of a fluorophore, a recognition unit, and often a linker. In the context of PETC-based probes, the 5-(phenylethynyl)thiophene core serves as the fluorophore. The key to creating a functional probe lies in the modification of the aldehyde group to incorporate a recognition moiety that can interact with the target analyte.
Two primary mechanisms are often exploited in the design of PETC-based probes:
-
Photoinduced Electron Transfer (PeT): This mechanism is a powerful tool for designing "turn-on" fluorescent probes.[2] In its native state, a PeT-based probe is typically non-fluorescent or weakly fluorescent due to the presence of an electron-rich recognition unit that quenches the fluorescence of the PETC fluorophore through electron transfer. Upon binding of the analyte, the electron-donating ability of the recognition unit is suppressed, inhibiting the PeT process and leading to a significant enhancement in fluorescence intensity.
-
Intramolecular Charge Transfer (ICT): The extended π-conjugated system of PETC derivatives makes them sensitive to the polarity of their environment.[3] By introducing electron-donating or electron-withdrawing groups, the ICT character of the molecule can be modulated. The binding of an analyte can alter the electronic properties of the probe, leading to a shift in the emission wavelength (solvatochromism) and/or a change in fluorescence intensity.
Synthesis of PETC-Based Fluorescent Probes
The aldehyde functionality of PETC is readily derivatized through two principal synthetic routes: Knoevenagel condensation and Schiff base formation.
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Probes
The Knoevenagel condensation is a highly efficient method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst.[4] This reaction allows for the extension of the π-conjugated system of the PETC core, which can lead to red-shifted absorption and emission profiles.
Protocol: Synthesis of a PETC-Malononitrile Adduct
This protocol describes a representative Knoevenagel condensation of PETC with malononitrile, a common active methylene compound.
Materials and Equipment:
-
This compound (PETC)
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (spectroscopic grade)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol.
-
Add 1.1 equivalents of malononitrile to the solution and stir until fully dissolved.
-
To this mixture, add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-((5-(phenylethynyl)thiophen-2-yl)methylene)malononitrile.
Causality Behind Experimental Choices:
-
Catalyst: Piperidine is a commonly used weak base catalyst for the Knoevenagel condensation. Its role is to deprotonate the active methylene compound, generating a nucleophilic carbanion that attacks the electrophilic aldehyde carbon.
-
Solvent: Ethanol is a suitable solvent as it dissolves the reactants and allows the reaction to be conducted at a moderate reflux temperature.
-
Monitoring: TLC is a crucial technique to monitor the consumption of the starting materials and the formation of the product, preventing unnecessary heating and potential side reactions.
Schiff Base Formation for the Synthesis of Imine-Linked Probes
The reaction of the aldehyde group of PETC with a primary amine leads to the formation of a Schiff base (an imine). This is a versatile reaction that allows for the introduction of a wide range of functionalities, including those that can act as recognition sites for metal ions or other analytes.[5]
Protocol: Synthesis of a PETC-Aniline Schiff Base
This protocol details the synthesis of a representative Schiff base from PETC and aniline.
Materials and Equipment:
-
This compound (PETC)
-
Aniline (or a substituted aniline)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Dissolve 1.0 equivalent of this compound in absolute ethanol in a round-bottom flask.
-
Add 1.0 equivalent of aniline to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product will often precipitate from the solution. Collect the solid by filtration and wash with cold ethanol.
-
If necessary, the product can be further purified by recrystallization.
Causality Behind Experimental Choices:
-
Catalyst: Glacial acetic acid protonates the oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.
-
Solvent: Absolute ethanol is used to minimize the presence of water, which could hydrolyze the resulting imine bond.
Characterization of PETC-Based Fluorescent Probes
A thorough characterization of the newly synthesized probes is essential to understand their properties and potential applications.
Photophysical Characterization
The key photophysical properties of a fluorescent probe are its absorption and emission spectra, quantum yield, and Stokes shift.
Table 1: Representative Photophysical Data for PETC-Derived Probes
| Compound | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Solvent |
| PETC-Malononitrile | ~400 | ~480 | ~80 | ~0.35 | Dichloromethane |
| PETC-Aniline Schiff Base | ~380 | ~450 | ~70 | ~0.20 | Dichloromethane |
Note: The values presented in this table are hypothetical and representative of what might be expected for PETC-derived probes based on the properties of similar thiophene-based fluorophores. Actual values must be determined experimentally.
Protocol: Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is a common and accessible approach.[1][6]
Materials and Equipment:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Spectroscopic grade solvent
Procedure:
-
Prepare a series of dilute solutions of both the reference standard and the PETC-derived probe in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curves for both the standard and the sample solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
Calculate the quantum yield of the sample (Φ_s) using the following equation:
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
where Φ_r is the quantum yield of the reference, Grad_s and Grad_r are the gradients of the plots for the sample and reference, respectively, and n_s and n_r are the refractive indices of the sample and reference solutions (if different solvents are used).
Sensing Performance Evaluation
Protocol: Determination of the Limit of Detection (LOD)
The LOD is the lowest concentration of an analyte that can be reliably detected by the fluorescent probe.[7][8]
Procedure:
-
Measure the fluorescence intensity of a blank solution (probe without the analyte) multiple times (e.g., n=10) and calculate the standard deviation (σ).
-
Perform a fluorescence titration by adding increasing concentrations of the analyte to a solution of the probe and measuring the fluorescence intensity at each concentration.
-
Plot the fluorescence intensity versus the analyte concentration. In the low concentration range, this plot should be linear.
-
Determine the slope (k) of the linear portion of the titration curve.
-
Calculate the LOD using the formula:
LOD = 3σ / k
Visualizing the Workflow and Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate the synthetic pathways and sensing mechanisms.
Caption: Synthetic routes to PETC-based fluorescent probes.
Caption: "Turn-on" fluorescence via the PeT mechanism.
Applications in Research and Drug Development
Fluorescent probes derived from PETC have the potential for a wide range of applications:
-
Sensing of Metal Ions: Schiff base derivatives of PETC can be designed to selectively bind to specific metal ions, leading to a "turn-on" or ratiometric fluorescent response.[9] This is valuable for environmental monitoring and understanding the role of metal ions in biological systems.
-
Bioimaging: The tunable photophysical properties of PETC-based probes make them suitable for cellular imaging. Probes can be designed to target specific organelles or biomolecules, providing insights into cellular processes and disease states.[2]
-
Drug Discovery: Fluorescent probes can be used in high-throughput screening assays to identify potential drug candidates that interact with a specific target. The change in fluorescence upon binding provides a rapid and sensitive readout.
Conclusion
This compound is a highly valuable and versatile platform for the development of advanced fluorescent probes. The straightforward derivatization of its aldehyde group through well-established synthetic methodologies like Knoevenagel condensation and Schiff base formation allows for the creation of a diverse library of probes with tailored properties. By understanding the underlying design principles, such as PeT and ICT, researchers can rationally design probes for a multitude of applications in chemical sensing, biological imaging, and drug discovery. The protocols and characterization techniques outlined in this guide provide a solid foundation for harnessing the potential of PETC in creating the next generation of fluorescent tools.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wasatchphotonics.com [wasatchphotonics.com]
- 8. rsc.org [rsc.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Phenylethynyl)thiophene-2-carbaldehyde
Welcome to the technical support guide for the synthesis of 5-(Phenylethynyl)thiophene-2-carbaldehyde. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and overcoming common experimental challenges. The synthesis, typically achieved via a Sonogashira cross-coupling reaction, is a cornerstone for creating valuable intermediates in organic electronics and pharmaceuticals.[1][2] This guide is designed to provide both foundational knowledge and advanced insights to improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing concise and actionable answers based on established chemical principles.
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Sonogashira cross-coupling reaction.[3][4][5] This reaction involves the coupling of a terminal alkyne (phenylacetylene) with an aryl or vinyl halide (typically 5-bromothiophene-2-carbaldehyde or 5-iodothiophene-2-carbaldehyde) in the presence of a palladium catalyst and a copper(I) co-catalyst.[3][6]
Q2: Which starting material is better: 5-bromo- or 5-iodothiophene-2-carbaldehyde?
A2: The reactivity of the aryl halide is a critical factor in the success of the Sonogashira coupling. The general reactivity trend is I > OTf > Br > Cl.[3][7] Aryl iodides are significantly more reactive than aryl bromides and can often be coupled at room temperature, whereas aryl bromides may necessitate heating.[3][7] Therefore, 5-iodothiophene-2-carbaldehyde is generally preferred for higher yields and milder reaction conditions.
Q3: What is the role of the copper(I) co-catalyst, and can I run the reaction without it?
A3: The copper(I) salt, typically CuI, reacts with the terminal alkyne to form a copper(I) acetylide.[3] This species is more reactive towards the palladium complex in the transmetalation step, thereby increasing the reaction rate.[3] However, copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling), which forms a significant byproduct.[3][8] Copper-free Sonogashira reactions are possible and often preferred to avoid this side reaction. These conditions may require specific ligands or higher temperatures to proceed efficiently.[3][7]
Q4: How do I choose the appropriate palladium catalyst and ligands?
A4: The choice of palladium catalyst and ligands is crucial for a successful reaction.
-
Palladium Source: Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[9] While both are effective, PdCl₂(PPh₃)₂ is generally more stable and soluble.[9] Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[3]
-
Ligands: The ligands stabilize the palladium catalyst and influence its reactivity. Electron-rich and sterically bulky phosphine ligands, or N-heterocyclic carbenes (NHCs), can enhance the rate of oxidative addition, which is often the rate-limiting step.[9][10] The choice of ligand can significantly impact the efficiency of the coupling, especially for less reactive aryl bromides or chlorides.[9]
Q5: What are the best practices for setting up the reaction to maximize yield?
A5: To maximize your yield, it is critical to maintain anhydrous and anaerobic conditions. Oxygen can lead to the oxidative homocoupling of the alkyne and the decomposition of the palladium catalyst.[7] Therefore, it is essential to use dry, degassed solvents and to run the reaction under an inert atmosphere (e.g., argon or nitrogen).[7]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Issue 1: Low to No Product Yield
A low or non-existent yield is the most common problem. The following workflow will help you identify the root cause.
Caption: Troubleshooting workflow for low product yield.
Detailed Steps:
-
Step 1: Catalyst Inactivity. The palladium and copper catalysts are the heart of the reaction.
-
Problem: Palladium catalysts, especially Pd(0) complexes like Pd(PPh₃)₄, can decompose upon exposure to air and moisture. Copper(I) iodide can also degrade over time.[7]
-
Solution: Use a fresh batch of catalysts or those stored properly under an inert atmosphere. If using a Pd(II) precatalyst, ensure the reaction conditions facilitate its reduction to the active Pd(0) state.[3][7]
-
-
Step 2: Reagent Purity. The quality of your starting materials can significantly impact the reaction.
-
Problem: Impurities in the 5-halothiophene-2-carbaldehyde or phenylacetylene can poison the catalyst. The presence of water can interfere with the catalytic cycle.
-
Solution: Purify the starting materials if necessary. Use anhydrous, degassed solvents. Ensure the base, typically an amine like triethylamine or diisopropylamine, is dry and used in sufficient excess.[7]
-
-
Step 3: Inadequate Reaction Conditions. The reaction environment is critical.
-
Problem: The presence of oxygen can lead to the formation of palladium black (decomposed catalyst) and promote the unwanted Glaser homocoupling of the alkyne.[7][8]
-
Solution: Thoroughly degas the solvent by freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[7]
-
Issue 2: Formation of a Black Precipitate (Palladium Black)
The appearance of a black precipitate is a clear sign of catalyst decomposition.
-
Problem: This is often caused by impurities, an inappropriate solvent choice, or an incorrect reaction temperature.[7] Some solvents, like THF, may be more prone to promoting palladium black formation.[11]
-
Solution:
-
Re-evaluate Reagent and Solvent Purity: Ensure all reagents and solvents are of high purity and are anhydrous.
-
Optimize Temperature: For aryl bromides, higher temperatures may be necessary to drive the reaction, but excessive heat can also lead to catalyst decomposition.[12] A systematic temperature screen is recommended.
-
Solvent Choice: Consider switching to a different solvent system. Toluene, DMF, or a mixture of solvents like dioxane/Et₃N are common alternatives.[12]
-
Issue 3: Significant Formation of Phenylacetylene Dimer (Glaser Coupling Byproduct)
The presence of a significant amount of the homocoupled alkyne byproduct indicates an issue with the relative rates of the desired cross-coupling and the undesired homocoupling.
-
Problem: This side reaction is primarily promoted by the copper co-catalyst in the presence of oxygen.[3][8]
-
Solution:
-
Strictly Anaerobic Conditions: The most effective way to minimize Glaser coupling is to rigorously exclude oxygen from the reaction mixture.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a viable option.[3][7] This may require the use of specific ligands, a different base, or higher reaction temperatures to achieve a comparable reaction rate.
-
Experimental Protocols
Below are standard and optimized protocols for the synthesis of this compound.
Standard Protocol: Pd/Cu Co-catalyzed Sonogashira Coupling
This protocol is a common starting point for the synthesis.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 5-bromothiophene-2-carbaldehyde (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.06 equiv.).
-
Solvent and Reagent Addition: Add degassed triethylamine (3.0 equiv.) and degassed THF. Stir the mixture until all solids have dissolved.
-
Alkyne Addition: Add phenylacetylene (1.2 equiv.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC).[7]
-
Workup and Purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Optimized Protocol: Copper-Free Sonogashira Coupling
This protocol is designed to minimize the formation of the Glaser homocoupling byproduct.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 5-iodothiophene-2-carbaldehyde (1.0 equiv.) and a palladium catalyst with a bulky, electron-rich ligand such as [DTBNpP]Pd(crotyl)Cl (0.025 equiv.).[13]
-
Solvent and Reagent Addition: Add degassed DMSO and a hindered amine base such as 2,2,6,6-tetramethylpiperidine (TMP) (2.0 equiv.).[13]
-
Alkyne Addition: Add phenylacetylene (1.5 equiv.) to the mixture.
-
Reaction: Stir the reaction at room temperature and monitor by TLC.[13]
-
Workup and Purification: Follow the same workup and purification procedure as the standard protocol.
Data Summary Table
| Parameter | Standard Protocol | Optimized Protocol | Rationale for Optimization |
| Aryl Halide | 5-bromothiophene-2-carbaldehyde | 5-iodothiophene-2-carbaldehyde | Aryl iodides are more reactive, allowing for milder conditions.[3][7] |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | [DTBNpP]Pd(crotyl)Cl | Copper-free to prevent Glaser homocoupling; bulky ligand promotes oxidative addition.[7][13] |
| Solvent | THF / Triethylamine | DMSO | DMSO can be effective in copper-free systems.[13] |
| Base | Triethylamine | 2,2,6,6-Tetramethylpiperidine (TMP) | A hindered base can be beneficial in certain copper-free protocols.[13] |
| Temperature | Room Temp to 60 °C | Room Temperature | The more reactive starting material and optimized catalyst allow for lower temperatures.[13] |
Visualizing the Catalytic Cycle
The Sonogashira reaction proceeds through two interconnected catalytic cycles.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.[3][9]
References
- 1. chembk.com [chembk.com]
- 2. This compound [myskinrecipes.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-(Phenylethynyl)thiophene-2-carbaldehyde
Welcome to the technical support guide for 5-(Phenylethynyl)thiophene-2-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals who are navigating the synthetic and purification challenges associated with this versatile intermediate. As a molecule featuring a reactive aldehyde, a polarizable thiophene ring, and a π-rich alkynyl system, its purification requires a nuanced approach. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you achieve high purity and yield.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental challenges you may encounter post-synthesis, which is typically a Sonogashira cross-coupling reaction.[1][2]
Q1: My crude product is a dark, intractable oil or tar, not the expected yellow solid. What happened and can it be salvaged?
Answer:
This is a common issue often pointing to two primary culprits: polymerization/decomposition or persistent catalyst residues.
-
Causality - Polymerization: Thiophene-2-carbaldehydes can be susceptible to polymerization or self-condensation, especially under acidic conditions or at elevated temperatures.[3][4] The Sonogashira reaction, if run at high temperatures for extended periods, can promote the degradation of sensitive aldehydes.[5]
-
Causality - Catalyst Impurities: Residual palladium and copper catalysts, particularly if they form colloidal nanoparticles, can result in a dark, oily appearance. Oxygen in the reaction mixture can promote the formation of these species and also lead to unwanted side reactions like Glaser-Hay homocoupling.[1][6]
Troubleshooting Protocol:
-
Initial Workup Check: Ensure your aqueous workup was thorough. Washing the crude organic extract with a mild chelating agent solution, such as aqueous ammonia or a saturated ammonium chloride solution, can help remove bulk copper salts.[5]
-
Attempted Precipitation: Dissolve a small sample of the oil in a minimal amount of a polar solvent like dichloromethane (DCM) or ethyl acetate. Add a nonpolar solvent like hexanes or petroleum ether dropwise while stirring vigorously. If your product is present in sufficient purity, it may precipitate or "crash out" as a solid, leaving many colored impurities in the solution.
-
Aggressive Filtration: If precipitation fails, dissolve the entire crude oil in DCM and pass it through a short plug of Celite® followed by a plug of silica gel. This "guard column" can capture baseline impurities and finely dispersed catalyst particles. Elute with DCM and concentrate the filtrate. This will often lighten the color and improve the material's handling characteristics for subsequent column chromatography.
Q2: I'm struggling with flash column chromatography. My product is streaking badly, or I'm getting poor separation from a specific impurity.
Answer:
This points to issues with your choice of solvent system, sample loading technique, or the activity of your stationary phase. Let's break down the solutions.
-
Causality - Tailing/Streaking: The aldehyde group on your molecule is moderately polar and can interact strongly with the acidic silanol groups on the surface of silica gel, causing tailing.[7]
-
Causality - Poor Separation: Impurities with polarities very close to your product are the most challenging. The most common culprits are the unreacted starting material (e.g., 5-iodothiophene-2-carbaldehyde) and the phenylacetylene homocoupled dimer (1,4-diphenylbuta-1,3-diyne).
Optimized Column Chromatography Protocol:
-
Stationary Phase Neutralization: The acidity of standard silica gel can be detrimental. You can either:
-
Use commercially available neutralized silica gel.
-
Prepare it yourself by slurrying your silica gel in the starting eluent containing 0.5-1% triethylamine (TEA) or pyridine before packing the column. This base will cap the acidic silanol sites, leading to sharper peaks.[7]
-
-
Eluent System Selection: A shallow gradient is key. Do not start with a high concentration of the polar solvent.
-
Recommended Starting Point: Begin with 100% Hexanes or Petroleum Ether and gradually increase the percentage of Ethyl Acetate. A typical gradient might be from 2% to 15% Ethyl Acetate over 10-15 column volumes.
-
Alternative System: For more stubborn separations, a Toluene/Ethyl Acetate system can offer different selectivity compared to aliphatic/ester systems.
-
-
Sample Loading Technique:
-
Dry Loading is Critical: Wet loading (dissolving the sample in eluent and pipetting it onto the column) is often the cause of poor separation for challenging mixtures. Instead, dissolve your crude product in a minimal amount of a volatile solvent (DCM is ideal), add a small amount of silica gel (2-3x the mass of your crude product), and concentrate it on a rotary evaporator to a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[7]
-
The decision-making process for troubleshooting chromatography is summarized in the workflow below.
Caption: Decision tree for troubleshooting common column chromatography issues.
Q3: My final product looks clean by ¹H NMR, but the yield is very low. Where did my product go?
Answer:
Product loss during purification can occur at several stages. Besides decomposition on acidic silica as mentioned above, two other areas are common culprits:
-
Workup Losses: If your product has slight water solubility or forms an emulsion during extraction, significant material can be lost to the aqueous phase. Ensure you perform back-extraction of the aqueous layers with your organic solvent (e.g., 2-3 times) to recover all material.
-
Irreversible Adsorption: Highly conjugated, planar molecules can sometimes adsorb irreversibly to silica gel, especially if trace amounts of highly polar or metallic impurities are present. Using the neutralized silica and dry loading method described in Q2 helps mitigate this.
-
Volatility: While the boiling point of the target compound is high (388.6 °C at 760 mmHg), it can have some vapor pressure.[8][9] Avoid leaving it on a high-vacuum pump for extended periods at room temperature after solvent removal, as this can lead to sublimation and loss of material.
Frequently Asked Questions (FAQs)
Q1: What are the main impurities I should expect from a Sonogashira coupling, and how can I identify them by TLC?
Answer:
You should always run a co-spotted TLC plate (Lane 1: Starting Halide, Lane 2: Crude Mixture, Lane 3: Phenylacetylene) to aid in identification. The primary impurities are summarized below.
| Impurity | Chemical Name | Polarity vs. Product | TLC Identification (Hexanes/EtOAc) |
| Homocoupled Alkyne | 1,4-Diphenylbuta-1,3-diyne | Much Less Polar | High Rf; often runs near the solvent front. |
| Unreacted Halide | 5-Bromo/Iodo-thiophene-2-carbaldehyde | More Polar | Lower Rf; will match the spot in your starting material lane. |
| Unreacted Alkyne | Phenylacetylene | Less Polar | High Rf, but can be volatile and hard to spot. |
| Dehalogenated SM | Thiophene-2-carbaldehyde | More Polar | Lower Rf; may be close to the starting halide spot. |
SM = Starting Material
Q2: Can I use recrystallization to purify my product?
Answer:
Yes, recrystallization is an excellent final step to obtain material of very high purity, but it is generally not effective for removing gross impurities from a crude reaction mixture.[7] It is best used on material that is already >90% pure by NMR after chromatography.
Recommended Recrystallization Protocol:
-
Solvent Selection: A binary solvent system is often ideal. Good choices include:
-
Ethyl Acetate / Hexanes
-
Toluene / Heptane
-
Acetone / Water
-
-
Procedure:
-
Dissolve the post-chromatography solid in the minimum amount of the hot "good" solvent (e.g., ethyl acetate).
-
While hot, add the "poor" solvent (e.g., hexanes) dropwise until you see persistent cloudiness.
-
Add a drop or two of the "good" solvent to redissolve the solid and achieve a clear, saturated solution.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer (2-8°C) to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold "poor" solvent, and dry.
-
The overall recommended purification strategy is outlined in the following workflow diagram.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. journalskuwait.org [journalskuwait.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. books.rsc.org [books.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound [myskinrecipes.com]
- 9. This compound [myskinrecipes.com]
Technical Support Center: Synthesis of 5-(Phenylethynyl)thiophene-2-carbaldehyde
Welcome to the technical support hub for the synthesis of 5-(Phenylethynyl)thiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this valuable synthetic intermediate. Here, we address common challenges and side reactions encountered during its preparation, primarily via Sonogashira cross-coupling, providing in-depth, experience-driven solutions to streamline your experimental workflow.
I. Overview of the Core Synthesis: Sonogashira Coupling
The most prevalent route to this compound involves the Sonogashira cross-coupling of a 5-halothiophene-2-carbaldehyde (typically the bromo or iodo derivative) with phenylacetylene. This reaction, catalyzed by palladium and co-catalyzed by copper, is a powerful tool for forming C(sp²)-C(sp) bonds.[1][2][3] However, its success is contingent on a delicate interplay of catalysts, reagents, and reaction conditions. Deviations can lead to a host of side products that complicate purification and reduce yield.
Core Reaction Scheme:
-
Aryl Halide: 5-Bromothiophene-2-carbaldehyde or 5-Iodothiophene-2-carbaldehyde
-
Alkyne: Phenylacetylene
-
Catalyst: Palladium(0) complex (e.g., Pd(PPh₃)₄ or generated in situ from Pd(II) precursors like PdCl₂(PPh₃)₂)[2]
-
Co-catalyst: Copper(I) salt (typically CuI)
-
Base: Amine base (e.g., triethylamine (TEA), diisopropylamine (DIPA))
-
Solvent: Anhydrous, deoxygenated solvents like THF, DMF, or the amine base itself.
Below is a diagram illustrating the catalytic cycles involved in a typical Sonogashira coupling.
Caption: Figure 1. Simplified Catalytic Cycles in Sonogashira Coupling.
II. Troubleshooting Guide & FAQs
This section is structured to address specific issues you may encounter during the synthesis.
Category 1: Reaction Initiation & Catalyst Issues
Q1: My reaction fails to start, and I only recover my starting 5-halothiophene-2-carbaldehyde. What are the primary causes?
A1: Complete failure to initiate the reaction typically points to issues with the catalytic system or the reaction environment.
-
Inactive Palladium Catalyst: The active catalytic species is Pd(0). If you are using a Pd(0) source like Pd(PPh₃)₄, it can degrade upon exposure to air and moisture. Pd(II) precatalysts, such as PdCl₂(PPh₃)₂, are generally more stable but require in-situ reduction, which can sometimes be inefficient.[4]
-
Solution: Always use a fresh batch of palladium catalyst or one that has been stored correctly under an inert atmosphere. If using a Pd(II) source, ensure your reaction conditions are suitable for its reduction to Pd(0).
-
-
Inert Atmosphere is Crucial: Oxygen is detrimental to the Sonogashira reaction. It can oxidize the active Pd(0) catalyst to an inactive Pd(II) species and promote the unwanted homocoupling of phenylacetylene (Glaser coupling).[5][6]
-
Solution: Rigorously degas your solvent(s) and amine base prior to use. The freeze-pump-thaw method (at least three cycles) is highly effective. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
-
-
Reagent Purity: Impurities in your starting materials or solvents can act as catalyst poisons.
-
Solution: Ensure your 5-halothiophene-2-carbaldehyde and phenylacetylene are of high purity. Using freshly distilled amine bases is also recommended as they can oxidize over time.[6]
-
Q2: I observe a black precipitate forming in my reaction flask. What is this, and is it a problem?
A2: The formation of a black precipitate is likely "palladium black," which is finely divided, agglomerated, and catalytically inactive palladium metal.[4] This indicates decomposition of your soluble palladium complex.
-
Causes:
-
High Temperatures: While aryl bromides may require heating, excessive temperatures can accelerate catalyst decomposition.[4][7]
-
Solvent Choice: Some solvents may not adequately stabilize the catalytic species. Anecdotal evidence suggests that THF, in some cases, may promote the formation of palladium black.[8]
-
Impurities: As mentioned, impurities can lead to catalyst decomposition.
-
-
Troubleshooting Steps:
-
Optimize Temperature: If using an aryl bromide, start at a lower temperature (e.g., 50-60 °C) and only increase if the reaction is sluggish. Aryl iodides often react efficiently at room temperature.[1][4]
-
Solvent Screen: Consider alternative solvents. Toluene or DMF might offer better catalyst stability in your specific system.
-
Ligand Choice: The standard triphenylphosphine (PPh₃) ligand may not be optimal. More electron-rich or sterically bulky phosphine ligands can sometimes create a more stable and active catalyst.[2]
-
Category 2: Side Product Formation
The most common issue plaguing Sonogashira couplings is the formation of side products, which often have similar polarities to the desired product, making purification challenging.
Q3: My main byproduct is 1,4-diphenylbuta-1,3-diyne. How can I minimize its formation?
A3: This is the result of the Glaser-Hay homocoupling of phenylacetylene.[5][9] This side reaction is primarily promoted by the copper co-catalyst in the presence of oxygen.[1][6][9]
-
Mitigation Strategies:
-
Strictly Anaerobic Conditions: This is the first and most critical step. Ensure your entire setup is free of oxygen.[6]
-
Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to omit the copper co-catalyst. Copper-free Sonogashira reactions are well-established and can be highly effective, though they may require higher temperatures, different ligands, or a different base to proceed at a reasonable rate.[1][3][10]
-
Control Stoichiometry: Use only a slight excess of phenylacetylene (e.g., 1.1-1.2 equivalents). A large excess will favor the homocoupling side reaction.
-
Hydrogen Atmosphere: Some studies have shown that running the reaction under a dilute hydrogen atmosphere (e.g., H₂ diluted with nitrogen or argon) can significantly reduce homocoupling.[5]
-
Caption: Figure 2. Competing reaction pathways.
Q4: I'm observing a high molecular weight impurity that I suspect is a dimer of my thiophene starting material. Is this possible?
A4: Yes, this is likely the result of reductive homocoupling of the 5-bromothiophene-2-carbaldehyde, similar to an Ullmann-type reaction. This side reaction can be promoted by the Pd(0) catalyst, particularly at higher temperatures or with prolonged reaction times, especially if the cross-coupling with the alkyne is slow.
-
Mitigation Strategies:
-
Use the Iodo-analogue: The reactivity order for aryl halides in Sonogashira coupling is I > Br > Cl.[1][4][7] 5-Iodothiophene-2-carbaldehyde is significantly more reactive than the bromo derivative. This allows the oxidative addition step to proceed much faster and at lower temperatures, outcompeting the homocoupling pathway.
-
Optimize Catalyst Loading: While counterintuitive, excessively high palladium catalyst loadings can sometimes favor side reactions. Ensure you are using an appropriate loading, typically in the range of 1-5 mol%.
-
Avoid Excessive Heat: If using the bromo-derivative is unavoidable, carefully control the temperature to the minimum required for a reasonable reaction rate.
-
Category 3: Work-up and Purification
Q5: My TLC plate is messy with multiple spots, and purification by column chromatography is difficult. What can I do?
A5: A complex reaction mixture is a common outcome when side reactions are not well-controlled. The aldehyde functionality on the thiophene ring can also pose challenges during purification.[11][12]
-
Purification Strategy:
-
Initial Work-up: After the reaction, a standard aqueous work-up is performed. Be aware that copper salts can sometimes form emulsions. A wash with aqueous ammonia or Rochelle's salt can help break these up by chelating the copper.
-
Column Chromatography:
-
Streaking/Tailing: Aldehydes can sometimes streak on silica gel due to interactions with acidic sites.[13] To mitigate this, you can deactivate the silica gel by adding a small amount of triethylamine (e.g., 0.5-1%) to your eluent system.[13]
-
Solvent System: A typical eluent system is a gradient of ethyl acetate in hexanes. The polarity will need to be optimized based on your specific mixture of products and byproducts.
-
Product Stability: Minimize the time the product spends on the silica column, as prolonged exposure to the acidic silica can potentially cause degradation. "Flash" chromatography is preferred over slow gravity chromatography.[13]
-
-
Recrystallization: If column chromatography yields a product that is still not perfectly pure, recrystallization can be an excellent final polishing step.[13] A solvent system like ethyl acetate/hexanes or toluene/heptane is a good starting point.[13]
-
III. Recommended Protocols & Data Tables
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point for the coupling of 5-bromothiophene-2-carbaldehyde with phenylacetylene.
-
To a dry Schlenk flask under an argon atmosphere, add 5-bromothiophene-2-carbaldehyde (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous, degassed triethylamine (approx. 0.2 M concentration based on the aryl bromide).
-
Add phenylacetylene (1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature. If no reaction is observed after 2-4 hours (monitor by TLC/LC-MS), slowly heat the mixture to 50-60 °C.
-
Monitor the reaction until the starting aryl bromide is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues.
-
Proceed with aqueous work-up and purification.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended to avoid Glaser homocoupling.
-
To a dry Schlenk flask under an argon atmosphere, add 5-iodothiophene-2-carbaldehyde (1.0 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Add anhydrous, degassed solvent (e.g., THF or DMF, approx. 0.2 M).
-
Add anhydrous, degassed diisopropylamine (DIPA) (3.0 eq).
-
Add phenylacetylene (1.2 eq) via syringe.
-
Stir the reaction at room temperature or heat to 60-80 °C as needed, monitoring for completion.
-
Proceed with work-up and purification as described above.
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution(s) |
| No Reaction | Inactive Catalyst (Pd) | Use fresh catalyst; ensure inert atmosphere. |
| Low Reactivity of Aryl Halide | Switch from aryl bromide to the more reactive aryl iodide.[4] | |
| Black Precipitate | Catalyst Decomposition | Lower reaction temperature; screen different solvents (e.g., Toluene, DMF).[8] |
| Glaser Homocoupling | Oxygen + Copper Co-catalyst | Ensure strict anaerobic conditions; switch to a copper-free protocol.[1][9] |
| Thiophene Homocoupling | High Temperature / Slow Reaction | Use the more reactive 5-iodothiophene-2-carbaldehyde; avoid excessive heat. |
| Purification Difficulty | Compound Streaking on Silica | Add 0.5-1% triethylamine to the eluent.[13] |
| Close Polarity of Byproducts | Optimize reaction to minimize side products before attempting purification. |
IV. References
-
Sonogashira Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. 9
-
Copper-free Sonogashira coupling. (2008). The chemical reaction database. 10
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). The Journal of Organic Chemistry. 5
-
Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. (2008). The Journal of Organic Chemistry. 14
-
Sonogashira coupling. (n.d.). Wikipedia. 1
-
Technical Support Center: SP-Alkyne Synthesis (Sonogashira Coupling). (2025). BenchChem. 6
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. 2
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. 15
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). PMC - NIH. 3
-
Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. 8
-
Troubleshooting low reactivity in Sonogashira coupling reactions. (2025). BenchChem. 4
-
Sonogashira Coupling. (2020). YouTube. 7
-
Scope of Sonogashira Reactions/troubleshooting reaction sequence. (2022). Reddit. 11
-
Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. (2024). Reddit. 12
-
Technical Support Center: Purification of 5-(Thiophen-2-yl)nicotinaldehyde. (2025). BenchChem. 13
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. books.rsc.org [books.rsc.org]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Technical Support Center: Optimizing Sonogashira Coupling for the Synthesis of 5-(Phenylethynyl)thiophene-2-carbaldehyde
Welcome to the technical support center for the synthesis of 5-(Phenylethynyl)thiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial Sonogashira cross-coupling reaction. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity outcomes.
Introduction: The Sonogashira Coupling
The synthesis of this compound is most commonly and efficiently achieved via a Sonogashira cross-coupling reaction. This powerful reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (5-bromothiophene-2-carbaldehyde or 5-iodothiophene-2-carbaldehyde), catalyzed by palladium and typically a copper(I) co-catalyst.[1][2][3] The resulting molecule is a valuable building block in the development of conjugated polymers, organic light-emitting diodes (OLEDs), and other optoelectronic materials.[4][5]
While robust, the Sonogashira reaction is not without its challenges. This guide will address the most common issues encountered during the synthesis of this compound, providing you with the knowledge to navigate these complexities.
General Reaction Protocol
A typical starting point for the synthesis of this compound is outlined below. This protocol should be considered a baseline, with optimizations based on the troubleshooting guide that follows.
Reaction Scheme:
Step-by-Step Procedure:
-
Inert Atmosphere: To a dry Schlenk flask, add 5-bromothiophene-2-carbaldehyde (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (1-5 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%).
-
Solvent and Base: Add a degassed solvent (e.g., THF, DMF, or an amine like triethylamine) and a base (e.g., triethylamine, diisopropylamine). The amine can often serve as both the base and the solvent.[1]
-
Alkyne Addition: Add phenylacetylene (1.1-1.5 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, quench the reaction, extract the product, and purify by flash column chromatography.[6]
Troubleshooting and FAQs
Here we address specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction yield is low or the reaction is not going to completion. What are the likely causes and how can I improve it?
A1: Low yield is a common issue and can stem from several factors. A systematic approach to troubleshooting is key.
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure your catalyst is active. Older bottles of palladium catalysts, especially those that have been exposed to air, may have reduced activity. Consider using a fresh batch or a more robust pre-catalyst.
-
Inert Atmosphere: The Sonogashira reaction, particularly the copper-catalyzed version, is sensitive to oxygen.[7] Oxygen can lead to the oxidative homocoupling of phenylacetylene (Glaser coupling), a major side reaction that consumes your starting material and complicates purification.[7][8] Ensure your flask is properly purged with an inert gas (argon or nitrogen) and that your solvents are thoroughly degassed.
-
Base Selection: The base is crucial for deprotonating the terminal alkyne.[9] Amines like triethylamine or diisopropylamine are common choices. If you are using a carbonate base like K₂CO₃ or Cs₂CO₃, ensure it is finely powdered and dry. The choice of base can significantly impact the reaction rate.
-
Solvent Effects: The solvent must dissolve all reaction components.[10] A mixture of solvents can sometimes be beneficial. For example, THF is excellent for dissolving organic substrates, while a small amount of an amine base can ensure basicity and aid in catalyst stabilization.
Troubleshooting Workflow for Low Yield:
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. This compound [myskinrecipes.com]
- 5. This compound [myskinrecipes.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. books.lucp.net [books.lucp.net]
Technical Support Center: 5-(Phenylethynyl)thiophene-2-carbaldehyde
Welcome to the technical support center for 5-(Phenylethynyl)thiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the handling, storage, and experimental use of this compound. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and the reliability of your results.
Introduction to the Stability of this compound
This compound is a highly conjugated molecule with three key functional regions: a thiophene ring, a phenylethynyl group, and a carbaldehyde moiety. This intricate electronic structure, while useful for its intended applications in areas like organic electronics and medicinal chemistry, also presents specific stability challenges.[1][2][3] Degradation can be initiated by several factors including light, oxygen, temperature, and non-neutral pH conditions. Understanding these potential degradation pathways is critical for obtaining reproducible and accurate experimental outcomes.
This document outlines the likely degradation mechanisms based on the known reactivity of its constituent functional groups and provides practical guidance for mitigating these issues.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your research, providing potential causes related to compound degradation and offering step-by-step solutions.
Issue 1: A freshly prepared stock solution of this compound in an organic solvent (e.g., DMSO, CH₂Cl₂) develops a yellow or brownish tint over a short period.
Potential Cause: This discoloration is a common indicator of degradation, likely due to a combination of photo-oxidation and/or slow oxidation of the molecule.[4] Highly conjugated systems can be sensitive to ambient light and atmospheric oxygen.
Troubleshooting Protocol:
-
Minimize Light Exposure:
-
Action: Store stock solutions in amber vials or wrap clear vials with aluminum foil.
-
Causality: The extended π-system of the molecule can absorb UV-Vis light, leading to excited states that are more susceptible to reacting with oxygen or undergoing other photochemical reactions.[4]
-
-
Inert Atmosphere:
-
Storage Temperature:
-
Action: Store stock solutions at ≤ -20°C for long-term storage. For daily use, refrigeration at 2-8°C is acceptable for short periods.
-
Causality: Lower temperatures slow down the rate of chemical reactions, including degradation processes.
-
-
Purity Check:
-
Action: Analyze the discolored solution using HPLC-UV/Vis to check for the appearance of new peaks corresponding to degradation products. Compare this to the chromatogram of a freshly prepared solution.
-
Causality: Chromatographic analysis provides direct evidence of degradation and can help in identifying the nature of the impurities.
-
Issue 2: Inconsistent results in biological assays or chemical reactions, suggesting a lower effective concentration of the compound than expected.
Potential Cause: The aldehyde functional group may have been oxidized to the corresponding carboxylic acid, 5-(phenylethynyl)thiophene-2-carboxylic acid. This new compound will have different chemical and physical properties, including potentially lower biological activity and different solubility. Aldehyde dehydrogenases in cellular systems can also metabolize the aldehyde.[6][7]
Troubleshooting Protocol:
-
Confirm Chemical Identity:
-
Action: Use LC-MS to analyze your stock or working solution. Look for a mass peak corresponding to the carboxylic acid (M+16 relative to the parent compound).
-
Causality: LC-MS is a powerful tool for identifying reaction products and impurities by providing molecular weight information.
-
-
Experimental Protocol for Purity Assessment by HPLC:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example, 50% acetonitrile to 95% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the λmax of the parent compound (can be determined by a UV-Vis scan).
-
Analysis: The carboxylic acid, being more polar, should have a shorter retention time than the parent aldehyde.
-
-
Preventive Measures:
-
Action: Prepare fresh solutions for each experiment from a solid sample stored under appropriate conditions (cold, dark, inert atmosphere).
-
Causality: This minimizes the opportunity for degradation to occur in solution over time.
-
Issue 3: Appearance of multiple unexpected peaks in the reaction mixture analysis (TLC, LC-MS, or GC-MS) after a reaction, especially under oxidative or harsh acidic/basic conditions.
Potential Cause: The molecule may be undergoing degradation at multiple sites. Strong oxidants can cleave the ethynyl bond or open the thiophene ring.[8][9][10] Strong acids or bases can catalyze various side reactions.
Potential Degradation Products and Their Identification:
| Potential Degradation Product | Formation Pathway | Analytical Signature (LC-MS) |
| 5-(Phenylethynyl)thiophene-2-carboxylic acid | Oxidation of the aldehyde | M+16 of parent |
| Thiophene-2,5-dicarboxylic acid derivative | Oxidative cleavage of the ethynyl group | Varies based on phenyl side |
| Benzoic acid | Oxidative cleavage of the ethynyl group | m/z 121 (in negative ion mode) |
| Thiophene-S-oxide or Sulfone derivatives | Oxidation of the thiophene sulfur | M+16 or M+32 of parent |
Troubleshooting Workflow:
Caption: Workflow for troubleshooting multiple degradation products.
Experimental Steps:
-
Isolate and Characterize: If the impurity is significant, consider preparative HPLC to isolate the degradation product for structural elucidation by NMR.
-
Modify Reaction Conditions:
-
If oxidation is suspected, use milder oxidants or run the reaction under an inert atmosphere.
-
If acid/base catalysis is suspected, buffer the reaction mixture or use non-protic conditions.
-
If photodecomposition is a possibility, conduct the reaction in the dark.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of its functional groups, the primary anticipated degradation pathways are:
-
Oxidation of the thiophene ring to a thiophene-S-oxide, which can be further oxidized to a sulfone or lead to dimerization.[10][11]
-
Oxidative cleavage of the carbon-carbon triple bond under harsh oxidative conditions (e.g., ozonolysis or strong permanganate), which would break the molecule into a thiophene-containing fragment and a phenyl-containing fragment.[8][9]
-
Photodegradation , especially given the extended conjugated system, which can lead to complex mixtures of products or polymerization.[4]
The following diagram illustrates these potential degradation points:
Caption: Potential sites of degradation on this compound.
Q2: How should I store the solid form of this compound?
A2: For optimal stability, the solid compound should be stored in a tightly sealed container, protected from light, at a low temperature (e.g., -20°C), and preferably under an inert atmosphere (argon or nitrogen). This minimizes exposure to light, oxygen, and moisture, which are key drivers of degradation.
Q3: Is this compound sensitive to acidic or basic conditions?
A3: Yes. The thiophene ring's stability can be compromised by strong acids. Aromatic aldehydes can undergo base-catalyzed reactions. Therefore, it is advisable to maintain a neutral pH when working with this compound in solution, unless the reaction conditions specifically require an acidic or basic environment. In such cases, be aware of potential side reactions and degradation.
Q4: I am performing a Suzuki coupling reaction with this molecule. What potential issues should I be aware of?
A4: While the aldehyde group is generally stable under Suzuki coupling conditions, the phenylethynyl and thiophene moieties can interact with the palladium catalyst. Side reactions such as oligomerization of the alkyne or catalyst poisoning by the sulfur atom in the thiophene ring are possibilities, although less common with modern catalysts. Ensure your catalyst is of high quality and consider using ligands that are known to be robust for heteroaromatic couplings. Always run a control reaction and analyze the crude product mixture carefully for byproducts.
References
- 1. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijmr.net.in [ijmr.net.in]
- 7. mdpi.com [mdpi.com]
- 8. Photosensitized electron-transfer reactions of phenylacetylene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Thiophene - Wikipedia [en.wikipedia.org]
- 10. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid polymerization of 5-(Phenylethynyl)thiophene-2-carbaldehyde
Welcome to the dedicated technical support guide for 5-(Phenylethynyl)thiophene-2-carbaldehyde (CAS 17257-10-2). This resource is designed for researchers, chemists, and drug development professionals to address the primary challenge encountered with this versatile building block: unwanted polymerization. Here, we provide troubleshooting advice, preventative protocols, and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: I opened a new vial of this compound and found an insoluble, discolored solid. What is it?
This is almost certainly a polymer of the starting material. This compound is a yellow crystalline solid, but upon polymerization, it can form intractable materials that are often darker in color and insoluble in common organic solvents[1]. This occurs because the molecule contains two primary functional groups prone to polymerization: a terminal alkyne and an aromatic aldehyde[2][3].
Q2: What is causing the polymerization?
Polymerization is typically initiated by one or more of the following factors:
-
Atmospheric Oxygen: The terminal phenylethynyl group is highly susceptible to oxidative coupling (Glaser coupling), especially in the presence of trace metal impurities (like copper), forming polydiacetylene-like structures[4]. This process is significantly accelerated by oxygen.
-
Acid or Base Contamination: The aldehyde group can undergo acid-catalyzed polymerization to form polyacetals or engage in base-catalyzed self-condensation reactions (e.g., Cannizzaro or Tishchenko-type reactions)[2][3].
-
Light and Heat: As a conjugated aromatic system, the molecule can be sensitive to UV light and elevated temperatures, which can provide the activation energy for radical-initiated polymerization[1][5].
Q3: Can I salvage the material once it has polymerized?
Unfortunately, salvaging the monomer from a significantly polymerized sample is generally impractical. The polymer is often highly cross-linked and insoluble, making purification by standard methods like recrystallization or chromatography extremely difficult. Prevention is the most effective strategy.
Troubleshooting Guide: Identifying and Preventing Polymerization
This section addresses specific scenarios where polymerization may occur.
Scenario 1: Polymerization Occurs During Storage
-
Symptom: The material, which was initially a free-flowing yellow solid, has become a hard, clumpy, or discolored mass in the storage vial.
-
Primary Cause: The vial's seal has been compromised, allowing slow ingress of air and moisture over time. Storage in a lighted or warm area can exacerbate the issue.
-
Immediate Action: If only a small portion is affected, you may be able to carefully separate the remaining crystalline solid for immediate use. However, the stability of the remaining material is compromised.
-
Preventative Strategy: Strict adherence to the recommended storage protocol is critical. The compound must be stored under an inert atmosphere, protected from light, and at reduced temperatures[5].
Scenario 2: Polymerization Occurs Upon Dissolving the Reagent
-
Symptom: The solid dissolves initially but then a precipitate or haze forms in the solution within minutes to hours, even at room temperature.
-
Primary Cause: The solvent was not properly deoxygenated, or the glassware contained acidic/basic residues or moisture. The act of dissolving increases molecular mobility, accelerating polymerization initiated by contaminants.
-
Immediate Action: The reaction should not proceed. The solution contains both monomer and oligomers/polymers, which will lead to impure products and irreproducible results.
-
Preventative Strategy: Employ rigorous air-sensitive handling techniques. This includes using properly dried glassware and deoxygenated solvents[6][7][8].
Core Mechanisms of Polymerization
Understanding the chemical pathways that lead to degradation is key to preventing them. The two most common mechanisms for this compound are outlined below.
Caption: Primary degradation pathways for this compound.
Best Practices & Experimental Protocols
Adherence to the following protocols will significantly extend the shelf-life and ensure the successful use of this reagent.
Protocol 1: Long-Term Storage
This protocol is essential for maintaining the integrity of the compound from the moment it is received.
Objective: To create an inert, cold, and dark environment that minimizes all known polymerization triggers.
Materials:
-
Vial of this compound
-
Laboratory-grade paraffin film (e.g., Parafilm®)
-
Opaque, sealable secondary container (e.g., a small amber jar or a metal can)
-
Inert gas source (Argon or Nitrogen)
-
Refrigerator or cold room rated for chemical storage (2-8°C)
Procedure:
-
Inspect Vial: Upon receipt, visually inspect the vial to ensure the cap and septum are secure.
-
Inert Overlay (Optional but Recommended): If you will be storing the material for an extended period (>6 months) before first use, it is best practice to introduce a positive pressure of inert gas. This can be done quickly in a glovebox or using a Schlenk line.
-
Seal the Cap: Tightly wrap the vial's cap-to-glass-neck interface with 2-3 layers of paraffin film. This provides an excellent secondary barrier against moisture and air ingress.
-
Protect from Light: Place the sealed vial inside the opaque secondary container.
-
Refrigerate: Store the secondary container in a designated 2-8°C refrigerator[1][5]. Do not freeze the material, as this can introduce moisture through condensation during temperature cycling.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C | Slows the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative Glaser coupling of the alkyne moiety[4]. |
| Light | Store in the dark (amber vial/opaque container) | Prevents photochemical or radical-initiated polymerization[5]. |
| Handling | Minimal; open only when needed | Each exposure to the lab atmosphere increases the risk of contamination. |
Protocol 2: Handling and Dispensing
This protocol outlines the safe and effective transfer of the solid reagent for use in an experiment using standard air-sensitive techniques[8][9].
Objective: To weigh and transfer the solid without exposing it to the laboratory atmosphere.
Materials:
-
Stored vial of this compound
-
Schlenk line or inert atmosphere glovebox
-
Clean, oven-dried glassware for your reaction (e.g., Schlenk flask)[6]
-
Clean, dry spatulas
-
Deoxygenated anhydrous solvent (if making a stock solution)
Procedure:
-
Equilibrate to Room Temperature: Remove the sealed container from the refrigerator and allow it to warm to ambient temperature for at least 30-60 minutes. This is a critical step to prevent moisture from condensing on the cold vial when it is opened.
-
Prepare Inert Workspace:
-
Glovebox: Bring the vial, spatula, and reaction flask into the glovebox antechamber and cycle as per standard procedure.
-
Schlenk Line: Assemble your reaction flask on the line and cycle between vacuum and inert gas at least three times to render it inert.
-
-
Transfer the Solid:
-
In a Glovebox: Inside the inert atmosphere, carefully open the vial. Using a clean, dry spatula, quickly weigh and transfer the desired amount of the yellow solid into your reaction vessel. Seal both the reaction vessel and the reagent vial immediately.
-
On a Schlenk Line (Positive Pressure Technique): Maintain a slight positive pressure of inert gas flowing out of your reaction flask's sidearm. Briefly remove the stopper, quickly add the reagent via a powder funnel, and immediately reseal the flask. This is less ideal than a glovebox but effective for rapid additions.
-
-
Reseal and Store: Before removing the stock vial from the inert environment, ensure the cap is tight. Re-wrap with fresh paraffin film and return it to its opaque container for cold storage.
References
- 1. chembk.com [chembk.com]
- 2. journalskuwait.org [journalskuwait.org]
- 3. researchgate.net [researchgate.net]
- 4. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. web.mit.edu [web.mit.edu]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.dk]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 9. ehs.umich.edu [ehs.umich.edu]
Technical Support Center: Synthesis of 5-(Phenylethynyl)thiophene-2-carbaldehyde
Welcome to the technical support center for the synthesis of 5-(phenylethynyl)thiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this synthetic process. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Introduction
The synthesis of this compound is a crucial step in the development of various organic electronic materials and pharmaceutical intermediates.[1] The most common synthetic route is the Sonogashira cross-coupling reaction between a 5-halothiophene-2-carbaldehyde (typically the bromo or iodo derivative) and phenylacetylene.[2][3] While seemingly straightforward, this reaction is often plagued by the formation of several impurities that can complicate purification and affect the yield and purity of the final product. This guide provides a structured approach to identifying, minimizing, and eliminating these common impurities.
Troubleshooting Guide & FAQs
FAQ 1: My reaction mixture shows multiple spots on the TLC, with some being non-polar. What are the likely impurities?
This is a very common observation in Sonogashira couplings. The primary non-polar impurity is often the homocoupled product of phenylacetylene, 1,4-diphenylbuta-1,3-diyne (also known as the Glaser-Hay coupling product).[4]
-
Causality: This side reaction is catalyzed by the copper(I) cocatalyst, especially in the presence of oxygen.[5][6] It occurs when two molecules of the terminal alkyne couple oxidatively.[7][8] The presence of excess phenylacetylene and prolonged reaction times at elevated temperatures can exacerbate the formation of this byproduct.[9]
-
Troubleshooting:
-
Minimize Oxygen: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen). Degassing the solvents and reagents prior to use is highly recommended. Some studies have even suggested that using a dilute hydrogen atmosphere can significantly reduce homocoupling.[6]
-
Control Stoichiometry: Use a minimal excess of phenylacetylene (e.g., 1.05-1.1 equivalents).[4]
-
Copper-Free Conditions: If homocoupling remains a significant issue, consider employing a copper-free Sonogashira protocol. While these reactions may require more specialized ligands and conditions, they completely eliminate the possibility of Glaser-Hay coupling.[2]
-
Diagram: Sonogashira Coupling vs. Glaser Homocoupling
Caption: Competing reaction pathways in the synthesis.
FAQ 2: I observe a starting material spot (5-halothiophene-2-carbaldehyde) remaining even after prolonged reaction time. What could be the issue?
Incomplete conversion is another frequent problem. Several factors can contribute to this:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and may deactivate over time, especially at higher temperatures.
-
Insufficient Base: The base plays a crucial role in deprotonating the terminal alkyne to form the reactive copper acetylide.[9] An insufficient amount or a weak base can slow down the reaction.
-
Reactivity of the Halide: The reactivity of the aryl halide follows the trend I > Br > Cl.[2] If you are using a less reactive halide like bromide or chloride, more forcing conditions (higher temperature, stronger base, more active catalyst) may be required.
-
Troubleshooting:
-
Catalyst Choice: For less reactive aryl bromides or chlorides, consider using more electron-rich and bulky phosphine ligands to enhance the catalytic activity of the palladium center.[3][10]
-
Base Selection: Ensure you are using a suitable and sufficient amount of base. Amines like triethylamine or diisopropylethylamine are commonly used.
-
Reaction Temperature: While higher temperatures can sometimes lead to side reactions, they may be necessary for less reactive substrates. Monitor the reaction closely by TLC to find the optimal temperature.
-
FAQ 3: My product appears to be degrading on the silica gel column during purification. Why is this happening and how can I prevent it?
Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation or streaking during column chromatography.[11]
-
Causality: The slightly acidic surface of silica gel can catalyze the oxidation of the aldehyde to the corresponding carboxylic acid or promote other side reactions.
-
Troubleshooting:
-
Neutralize the Silica: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), before packing the column.[11]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) for purification.
-
Prompt Purification: Do not let the crude product sit for extended periods before purification, as aldehydes can be susceptible to air oxidation.[11]
-
FAQ 4: I am using a TMS-protected phenylacetylene. What are the potential pitfalls?
Using trimethylsilyl (TMS) protected phenylacetylene followed by in-situ or subsequent deprotection is a common strategy, especially for volatile alkynes.[12] However, this introduces other potential impurities.
-
Incomplete Deprotection: The deprotection step, often using a fluoride source like TBAF or a base, may not go to completion, leaving some TMS-protected product.[13]
-
Side Reactions During Deprotection: Some deprotection conditions can be harsh and may affect other functional groups in the molecule.[14]
-
Difficulty in Separation: The polarity of the TMS-protected product can be very similar to other non-polar impurities, making chromatographic separation challenging.[15]
-
Troubleshooting:
-
Optimize Deprotection: Carefully monitor the deprotection step by TLC to ensure complete removal of the TMS group.
-
One-Pot Procedures: Consider a one-pot protocol where the desilylation and Sonogashira coupling occur in the same reaction vessel. This can minimize handling and potential side reactions.[12]
-
Table 1: Common Impurities and Their Identification
| Impurity Name | Common Source | TLC Characteristics (vs. Product) | Identification Methods |
| 1,4-Diphenylbuta-1,3-diyne | Glaser-Hay homocoupling of phenylacetylene[4] | Less polar | ¹H NMR, Mass Spec |
| Unreacted 5-Halothiophene-2-carbaldehyde | Incomplete reaction | More polar | ¹H NMR, Mass Spec |
| 5-(Phenylethynyl)thiophene-2-carboxylic acid | Oxidation of the product aldehyde | More polar (may streak on silica) | ¹H NMR, IR (broad O-H stretch) |
| 5-(Trimethylsilylethynyl)thiophene-2-carbaldehyde | Incomplete deprotection of TMS-phenylacetylene[15] | Less polar | ¹H NMR (presence of TMS protons), Mass Spec |
| Unreacted Phenylacetylene | Excess reagent | Less polar | ¹H NMR |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromothiophene-2-carbaldehyde (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Add degassed solvent (e.g., THF or a mixture of THF and triethylamine).
-
Add degassed triethylamine (3.0 eq).
-
Add phenylacetylene (1.1 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram: Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a slurry of silica gel in a low-polarity eluent (e.g., hexanes or petroleum ether).
-
For sensitive aldehydes, add 0.1-1% triethylamine to the eluent mixture.[11]
-
Pack the column with the silica slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed product onto the top of the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and monitor by TLC to isolate the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
References
- 1. This compound [myskinrecipes.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. books.rsc.org [books.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 14. scielo.org.mx [scielo.org.mx]
- 15. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
Technical Support Center: Navigating the Stability of 5-(Phenylethynyl)thiophene-2-carbaldehyde in Solution
Welcome to the technical support center for 5-(Phenylethynyl)thiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their experimental workflows. As a compound featuring a conjugated system with a reactive aldehyde, an electron-rich thiophene ring, and a phenylethynyl moiety, its stability in solution can be a critical factor for reproducible and successful outcomes. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific stability issues you may encounter.
I. Understanding the Core Stability Challenges
This compound is a crystalline solid that is generally stable when stored under appropriate conditions (2-8°C, protected from light, under an inert atmosphere)[1][2]. However, once in solution, its reactivity profile changes, and several degradation pathways can become prominent. Understanding these potential issues is the first step in mitigating them.
The primary stability concerns revolve around three key chemical features of the molecule:
-
The Aldehyde Group: Aldehydes are susceptible to oxidation, which can convert the carbaldehyde to a less reactive carboxylic acid. They can also undergo self-polymerization or react with other nucleophiles present in the reaction mixture, especially under acidic or basic conditions[3][4].
-
The Thiophene Ring: The sulfur-containing thiophene ring is electron-rich and can be prone to oxidation, potentially forming S-oxides[5]. The extended π-conjugated system also makes the molecule susceptible to photodecomposition upon exposure to UV light[4].
-
The Phenylethynyl Group: While generally stable, the carbon-carbon triple bond can undergo addition reactions under certain catalytic or harsh conditions, although this is less common under standard synthetic procedures.
The interplay of these functional groups dictates the compound's stability in different solvent environments and reaction conditions.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of this compound in solution.
Q1: My solution of this compound has turned from yellow to a darker, brownish color. What could be the cause?
A1: A color change from yellow to brown is a common indicator of degradation. The most likely culprits are oxidation and/or polymerization.
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of oxidized species. The aldehyde group is particularly susceptible to oxidation to the corresponding carboxylic acid[3].
-
Polymerization: Aldehydes can undergo polymerization, which is often catalyzed by trace impurities, acid, or base. This process can lead to the formation of higher molecular weight, colored oligomers and polymers.
Troubleshooting Steps:
-
Work under an inert atmosphere: When preparing solutions, ensure you use solvents that have been thoroughly de-gassed. Purge your reaction vessel with an inert gas like argon or nitrogen before adding the solvent and the compound.
-
Use fresh, high-purity solvents: Older solvents can accumulate peroxides (especially ethers like THF) and other impurities that can initiate degradation.
-
Check the pH: If your reaction conditions are not pH-neutral, consider if this could be contributing to polymerization.
Q2: I am seeing a new, more polar spot on my TLC analysis of my reaction mixture that I suspect is a degradation product. What could it be?
A2: A more polar spot on a TLC plate often corresponds to the formation of 5-(phenylethynyl)thiophene-2-carboxylic acid, the oxidation product of the aldehyde. Carboxylic acids are significantly more polar than their corresponding aldehydes.
Confirmation Protocol:
-
Co-spotting: If you have a standard of the corresponding carboxylic acid, co-spot it on the TLC plate with your reaction mixture. If the new spot has the same Rf value, it is likely the carboxylic acid.
-
LC-MS Analysis: For a more definitive identification, analyze your sample by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the suspected degradation product should correspond to the molecular weight of 5-(phenylethynyl)thiophene-2-carboxylic acid (C₁₃H₈O₂S, MW: 228.27 g/mol ).
Q3: Can I store solutions of this compound? If so, for how long and under what conditions?
A3: It is generally recommended to prepare solutions of this compound fresh for each use. If short-term storage is necessary, the following conditions are advised:
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C or lower | Slows down the rate of potential degradation reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen. |
| Light | Amber vial or wrapped in foil | Protects the compound from photodecomposition[2]. |
| Solvent | Anhydrous, high-purity | Minimizes water- and impurity-driven degradation. |
Even under these conditions, it is advisable to re-analyze the purity of the solution by TLC or HPLC if it has been stored for more than a few hours.
Q4: Are there any solvents I should avoid when working with this compound?
A4: While the compound is soluble in many common organic solvents, some pose a higher risk of promoting degradation[1][6].
-
Protic Solvents (e.g., Methanol, Ethanol): While the compound is soluble in alcohols, these solvents can participate in side reactions, such as acetal formation, especially in the presence of acid catalysts.
-
Non-stabilized Chlorinated Solvents (e.g., Chloroform, Dichloromethane): Over time, these solvents can generate acidic impurities (e.g., HCl) which can catalyze polymerization. Using stabilized grades of these solvents is recommended.
-
Peroxide-forming Solvents (e.g., THF, Diethyl Ether): Always use fresh, inhibitor-free, or freshly distilled solvents to avoid peroxide-initiated oxidation.
Aprotic, polar solvents like DMF and DMSO are often suitable, but should be of high purity and anhydrous.
III. Troubleshooting Guide: Common Experimental Scenarios
This section provides a structured approach to troubleshooting common issues encountered during reactions involving this compound.
Scenario 1: Low Yield in a Nucleophilic Addition Reaction
Observation: Your reaction, which involves a nucleophilic attack on the aldehyde (e.g., Wittig, Grignard, or reductive amination), is resulting in a low yield of the desired product, and you observe significant amounts of starting material and/or unidentifiable baseline material on your TLC.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Detailed Steps:
-
Verify Starting Material Purity: Before troubleshooting the reaction, confirm the purity of your this compound. Run a TLC and, if necessary, a quick ¹H NMR. The aldehyde proton should be a sharp singlet around 9.8-10.0 ppm.
-
Assess Reaction Conditions:
-
Temperature: High temperatures can accelerate degradation. Consider running the reaction at a lower temperature for a longer duration.
-
pH: Strongly acidic or basic conditions can promote side reactions. If your nucleophile is a strong base (e.g., Grignard reagent), ensure slow addition at low temperature.
-
-
Ensure an Inert Atmosphere: Many nucleophilic reagents are also air-sensitive. The combination of an air-sensitive reagent and an air-sensitive substrate necessitates rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox).
Scenario 2: Inconsistent Reaction Outcomes
Observation: You are running the same reaction under what you believe are identical conditions, but are getting variable yields and product profiles.
Potential Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Solvent Quality | Variations in water content or impurities in the solvent can drastically affect the reaction. | Use a fresh bottle of anhydrous solvent for each reaction or a freshly purified solvent. |
| Solution Age | Using a stock solution of this compound prepared at different times can introduce variability due to degradation. | Always prepare a fresh solution of the aldehyde immediately before use. |
| Light Exposure | Inconsistent exposure of the reaction mixture to ambient light can lead to varying levels of photodecomposition. | Wrap your reaction flask in aluminum foil to protect it from light. |
IV. Experimental Protocols for Stability Assessment
To proactively assess the stability of this compound in your specific experimental context, you can perform the following protocols.
Protocol 1: Time-Course Stability Study in a Specific Solvent
Objective: To determine the stability of the compound in a chosen solvent over a typical reaction time.
Methodology:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in the solvent of interest (e.g., THF, DMSO) under an inert atmosphere.
-
Protect the solution from light.
-
At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the solution.
-
Analyze each aliquot by HPLC, monitoring the peak area of the parent compound.
-
A decrease in the peak area of the parent compound over time indicates degradation.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products under stressed conditions.
Methodology:
-
Prepare separate solutions of this compound in a suitable solvent.
-
Subject each solution to a specific stress condition:
-
Acidic: Add a small amount of dilute HCl.
-
Basic: Add a small amount of dilute NaOH.
-
Oxidative: Add a small amount of dilute H₂O₂.
-
Photolytic: Expose to UV light.
-
-
After a set period (e.g., 24 hours), quench the reaction if necessary.
-
Analyze the stressed samples by LC-MS to identify the molecular weights of any new peaks, which correspond to degradation products.
Visualizing the Degradation Pathways:
Caption: Major degradation pathways of this compound in solution.
By understanding the inherent reactivity of this compound and implementing these best practices for handling and troubleshooting, researchers can ensure more consistent and reliable experimental results.
V. References
-
Smolecule. (n.d.). Buy Thiophene-2-carbaldehyde | 98-03-3. Retrieved from --INVALID-LINK--
-
Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology, 13(1), 47–57.
-
ChemBK. (2024, April 10). 5-(2-Phenyleth-1-Ynyl)Thiophene-2-Carbaldehyde. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 5-(Phenylethynyl)thiophene-2-carboxaldehyde. Retrieved from --INVALID-LINK--
-
Balint, E., et al. (n.d.). Synthetic and mechanistic studies of the multicomponent reaction of 2-(phenylethynyl)benzaldehyde, primary amine and diphenylphosphine oxide. Reaction Chemistry & Engineering.
-
Locuson, C. W., et al. (2011). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 39(8), 1477–1485.
-
Biosynth. (n.d.). 5-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde, min 95%. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2023, July 12). 5-(2-PHENYLETH-1-YNYL)THIOPHENE-2-CARBALDEHYDE. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemBK. (2024, April 10). 5-(PHENYLETHYNYL)THIOPHENE-2-CARBOXALDEHYDE. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 5-(Phenylethynyl)thiophene-2-carboxaldehyde. Retrieved from --INVALID-LINK--
-
MDPI. (2021). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2021(4), M1289.
-
Sigma-Aldrich. (n.d.). 5-Phenylthiophene-2-carboxaldehyde 98%. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: 5-(Thiophen-2-yl)nicotinaldehyde Stability and Analysis. Retrieved from --INVALID-LINK--
References
- 1. chembk.com [chembk.com]
- 2. This compound [myskinrecipes.com]
- 3. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
Validation & Comparative
A Comparative Analysis of 5-(Phenylethynyl)thiophene-2-carbaldehyde and its Structural Analogs in Organic Synthesis and Materials Science
In the landscape of advanced organic intermediates, the strategic incorporation of π-conjugated systems is a cornerstone of innovation for researchers, scientists, and drug development professionals. 5-(Phenylethynyl)thiophene-2-carbaldehyde, a molecule blending the electronic attributes of a thiophene ring with the rigidity and linearity of a phenylethynyl group, stands as a pivotal building block. This guide provides an in-depth, objective comparison of its synthetic accessibility, spectroscopic characteristics, and chemical reactivity against two key structural analogs: the foundational Thiophene-2-carbaldehyde and the homologous aromatic counterpart, 4-Ethynylbenzaldehyde . By understanding the nuanced differences imparted by the thiophene ring and the phenylethynyl linker, researchers can make more informed decisions in the design of novel functional materials and bioactive compounds.
I. Synthetic Accessibility: A Tale of Two Couplings
The synthesis of these aldehydes hinges on well-established, yet distinct, organic transformations. While Thiophene-2-carbaldehyde is commercially available or readily synthesized via formylation of thiophene, the ethynyl-containing analogs require more sophisticated cross-coupling strategies.
This compound is most efficiently prepared via a Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms the crucial carbon-carbon bond between an sp-hybridized carbon of an alkyne and an sp²-hybridized carbon of an aryl or vinyl halide.[1][2] The logical precursor is 5-bromothiophene-2-carbaldehyde, which is then coupled with phenylacetylene.
In contrast, 4-Ethynylbenzaldehyde is also synthesized using a Sonogashira coupling, but often employs a protection-deprotection strategy to handle the more reactive terminal alkyne.[3] A common route involves coupling 4-bromobenzaldehyde with a silyl-protected alkyne, such as trimethylsilylacetylene, followed by mild deprotection.[3]
Thiophene-2-carbaldehyde , being a more fundamental building block, is typically synthesized through the Vilsmeier-Haack reaction, which formylates the electron-rich thiophene ring.[4][5]
The choice of synthetic route has direct implications on overall yield, purification strategy, and functional group tolerance. The Sonogashira coupling, while powerful, requires careful control of reaction conditions to avoid side reactions like alkyne dimerization.[2] The Vilsmeier-Haack reaction, on the other hand, is a robust method for introducing the aldehyde group onto the thiophene core.
Experimental Protocols
Protocol 1: Synthesis of this compound via Sonogashira Coupling
Materials:
-
5-Bromothiophene-2-carbaldehyde (1 equivalent)
-
Phenylacetylene (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (TEA) (3 equivalents)
-
Toluene, anhydrous
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromothiophene-2-carbaldehyde, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous toluene, followed by triethylamine.
-
Stir the mixture at room temperature for 15 minutes.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Heat the reaction to 70°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: Synthesis of 4-Ethynylbenzaldehyde
Materials:
-
4-Bromobenzaldehyde (1 equivalent)
-
Trimethylsilylacetylene (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (TEA) (3 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
Potassium hydroxide (KOH)
Procedure:
-
Sonogashira Coupling: Follow the procedure in Protocol 1, substituting 5-bromothiophene-2-carbaldehyde with 4-bromobenzaldehyde and phenylacetylene with trimethylsilylacetylene.
-
Deprotection: After purification of the silyl-protected intermediate, dissolve it in anhydrous THF.
-
Add an aqueous solution of KOH and stir at room temperature for 2 hours.[6]
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to afford 4-ethynylbenzaldehyde.[6]
Caption: Synthetic pathways for the target compounds.
II. Spectroscopic Properties: Unraveling Electronic Effects
The spectroscopic signatures of these aldehydes provide a window into their electronic structures. The introduction of the phenylethynyl group and the nature of the aromatic ring (thiophene vs. benzene) cause distinct shifts in their NMR and IR spectra.
| Compound | Aldehyde ¹H NMR (δ, ppm) | Aromatic ¹H NMR (δ, ppm) | Aldehyde ¹³C NMR (δ, ppm) | C≡C Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) |
| This compound | ~9.85 | ~7.2-7.8 | ~182-183 | ~2215 | ~1660-1670 |
| Thiophene-2-carbaldehyde | ~9.80-9.90 | ~7.1-7.8 | ~182-183 | N/A | ~1665 |
| 4-Ethynylbenzaldehyde | ~10.0 | ~7.6-7.8 | ~191-192 | ~2100-2150 | ~1690-1700 |
Note: The values in the table are approximate and can vary based on the solvent and other experimental conditions.
Analysis of Spectroscopic Data:
-
¹H NMR: The aldehyde proton in 4-ethynylbenzaldehyde is the most deshielded (highest ppm value), indicating a more electron-poor carbonyl carbon compared to the thiophene-based aldehydes. The electron-rich nature of the thiophene ring shields the aldehyde proton to a greater extent.[1]
-
¹³C NMR: The trend in the aldehyde carbon chemical shifts mirrors that of the proton NMR. The significantly downfield shift for 4-ethynylbenzaldehyde's carbonyl carbon further supports its higher electrophilicity.
-
IR Spectroscopy: The C=O stretching frequency is higher for 4-ethynylbenzaldehyde, which is consistent with a more polarized and stronger carbonyl double bond. The electron-donating character of the thiophene ring in the other two compounds weakens the C=O bond, leading to a lower stretching frequency.[7]
III. Chemical Reactivity: A Study in Electrophilicity
The aldehyde functional group is a hub of reactivity, primarily acting as an electrophile. The nature of the aromatic ring system directly modulates the electrophilicity of the carbonyl carbon, thereby influencing reaction rates and outcomes.
Thiophene is an electron-rich heterocycle, more so than benzene, due to the ability of the sulfur atom's lone pairs to participate in the π-system.[8] This increased electron density is donated to the aldehyde group, reducing the partial positive charge on the carbonyl carbon and thus decreasing its reactivity towards nucleophiles.[1][9]
The phenylethynyl substituent is an electron-withdrawing group, which counteracts the electron-donating effect of the thiophene ring to some extent. However, the overall electron-donating character of the thiophene ring still dominates, making this compound less reactive than its benzaldehyde analog.
This difference in reactivity is particularly evident in reactions such as the Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group.[10][11] Kinetic studies have shown that benzaldehyde reacts faster than thiophene-2-carbaldehyde in such condensations, a direct consequence of the higher electrophilicity of its carbonyl carbon.[9][12]
Caption: Relationship between ring system and aldehyde reactivity.
IV. Applications: From Materials to Medicine
The unique structural features of these aldehydes translate into a diverse range of applications, particularly in materials science and medicinal chemistry.
-
This compound and its derivatives are extensively used in the synthesis of conjugated polymers and small molecules for organic electronics.[13] The extended π-conjugation across the phenylethynyl-thiophene backbone is crucial for charge transport and light-emitting properties, making them valuable in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[13] The photophysical properties of such systems are highly tunable based on the substitution pattern.[14][15]
-
4-Ethynylbenzaldehyde serves as a key building block for porous organic polymers and covalent organic frameworks (COFs).[2] Its rigid, linear structure and reactive aldehyde and alkyne groups allow for the construction of highly ordered, porous materials with applications in gas storage and catalysis. It is also used in the development of fluorescent probes.[16]
-
Thiophene-2-carbaldehyde is a versatile intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals. Thiophene-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[17][18] The aldehyde group provides a convenient handle for further molecular elaboration to generate libraries of potential drug candidates.
V. Conclusion
The comparison between this compound, thiophene-2-carbaldehyde, and 4-ethynylbenzaldehyde reveals a fascinating interplay of structural and electronic effects.
-
Synthesis: While all three can be synthesized via established methods, the introduction of the ethynyl group necessitates the use of cross-coupling chemistry, adding complexity compared to the direct formylation of thiophene.
-
Spectroscopy & Reactivity: The electron-rich nature of the thiophene ring decreases the electrophilicity of the aldehyde group compared to the benzaldehyde analog. This is clearly reflected in their spectroscopic data and has significant implications for their reactivity in nucleophilic addition reactions.
-
Applications: The choice between these building blocks is ultimately dictated by the desired properties of the target molecule. For applications requiring extended π-conjugation and specific photophysical properties, this compound is an excellent candidate. For the construction of rigid, porous frameworks, 4-ethynylbenzaldehyde is often preferred. Thiophene-2-carbaldehyde remains a staple for the synthesis of a diverse range of bioactive compounds.
By understanding these fundamental differences, researchers can strategically select the most appropriate building block to accelerate the discovery and development of next-generation materials and therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Ethynylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4-ETHYNYLBENZALDEHYDE | 63697-96-1 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. organicreactions.org [organicreactions.org]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. This compound [myskinrecipes.com]
- 14. mdpi.com [mdpi.com]
- 15. A series of thiophene-based π-conjugated chromophores: synthesis, photophysical properties and electrochemiluminescence applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Electrochemical Analysis of 5-(Phenylethynyl)thiophene-2-carbaldehyde: A Comparative Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-(Phenylethynyl)thiophene-2-carbaldehyde (PETC)
This compound is an organic compound featuring a thiophene ring functionalized with a phenylethynyl group at the 5-position and a carbaldehyde group at the 2-position.[1][2][3] This unique combination of electron-withdrawing (carbaldehyde) and π-conjugated (phenylethynyl) substituents on the electroactive thiophene core suggests interesting electrochemical properties. Such molecules are often investigated as intermediates for organic light-emitting materials, highlighting their potential in organic electronics.[1][2] Understanding the electrochemical behavior of PETC is crucial for its application in materials science and for predicting its metabolic fate in potential pharmaceutical derivatives.
Predicted Electrochemical Behavior: An Inferential Analysis
The electrochemical signature of PETC is expected to be a composite of the redox characteristics of its constituent moieties: the thiophene ring, the phenylethynyl group, and the carbaldehyde group.
-
Thiophene Moiety : Thiophene and its derivatives are well-known to undergo irreversible oxidation at positive potentials, often leading to the formation of conductive polythiophene films on the electrode surface through a process of electropolymerization.[4][5][6] This process involves the generation of radical cations that subsequently couple.[4][7] The oxidation potential is sensitive to the nature and position of substituents on the thiophene ring.[7][8]
-
Phenylethynyl Group : The phenylethynyl substituent is an extended π-system that is expected to influence the electronic properties of the thiophene ring. Platinum phenylethynyl complexes, for instance, exhibit irreversible oxidations.[9] The presence of this group in PETC is likely to lower the oxidation potential compared to unsubstituted thiophene due to increased electron delocalization.
-
Carbaldehyde Group : The aldehyde group is an electron-withdrawing group, which generally makes the oxidation of the aromatic ring more difficult (i.e., occur at a more positive potential). However, its presence also offers a site for further chemical reactions.[10][11]
Based on these considerations, it is hypothesized that PETC will exhibit an irreversible oxidation peak at a positive potential, corresponding to the oxidation of the thiophene ring. This oxidation may be followed by electropolymerization, forming a film on the electrode surface. The exact potential will be a balance between the electron-donating character of the phenylethynyl group and the electron-withdrawing nature of the carbaldehyde group.
Comparative Molecules for Electrochemical Analysis
To provide a comprehensive understanding of PETC's electrochemical properties, a comparative analysis with the following molecules is proposed:
-
5-Phenylthiophene-2-carbaldehyde : This molecule is structurally similar to PETC but lacks the ethynyl linker. A comparison will highlight the influence of the triple bond on the electrochemical behavior.
-
Thiophene-2-carbaldehyde : This will serve as a baseline to understand the combined effect of the phenylethynyl substituent.
-
5-Methylthiophene-2-carbaldehyde : The methyl group is a simple electron-donating group, providing a comparison for the electronic effect of the phenylethynyl group.[12]
Experimental Protocol: A Step-by-Step Guide
The following section outlines a detailed, self-validating protocol for the electrochemical analysis of PETC and the comparative molecules.
Materials and Instrumentation
-
Working Electrode : Glassy Carbon Electrode (GCE)
-
Reference Electrode : Ag/AgCl (in 3 M KCl)
-
Counter Electrode : Platinum wire
-
Electrolyte : 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile.[13]
-
Solvent : Anhydrous acetonitrile
-
Analytes : this compound, 5-Phenylthiophene-2-carbaldehyde, Thiophene-2-carbaldehyde, 5-Methylthiophene-2-carbaldehyde.
-
Instrumentation : Potentiostat capable of performing cyclic voltammetry (CV), differential pulse voltammetry (DPV), and chronoamperometry.
Experimental Workflow
Caption: Experimental workflow for electrochemical analysis.
Detailed Methodologies
-
Electrode Preparation :
-
The glassy carbon working electrode will be polished to a mirror finish with 0.05 µm alumina slurry on a polishing pad.
-
The polished electrode will be sonicated in ethanol and then in deionized water for 5 minutes each to remove any residual polishing material.
-
The electrode will be dried under a stream of high-purity nitrogen before use. This rigorous cleaning procedure is crucial for obtaining reproducible results.
-
-
Cyclic Voltammetry (CV) :
-
A background CV of the electrolyte solution (0.1 M TBAPF6 in acetonitrile) will be recorded to identify any potential interfering peaks.
-
The CV of a 1 mM solution of the analyte will be recorded at a scan rate of 100 mV/s. The potential will be scanned from an initial value where no faradaic current is observed towards positive potentials to observe the oxidation peak(s), and then the scan direction will be reversed.
-
The effect of scan rate on the peak potentials and currents will be investigated by varying the scan rate from 25 to 500 mV/s. This will provide information on the reversibility and diffusion-controlled nature of the electrochemical process.
-
-
Differential Pulse Voltammetry (DPV) :
-
DPV will be employed to obtain higher sensitivity and better resolution of the oxidation peaks.
-
Typical parameters will be a pulse amplitude of 50 mV, a pulse width of 50 ms, and a scan rate of 20 mV/s.
-
-
Electropolymerization Study :
-
To investigate the potential for electropolymerization, multiple CV cycles will be performed. An increase in the peak current with successive cycles is indicative of the deposition of a conductive polymer film on the electrode surface.[5]
-
Chronoamperometry will be used to grow a polymer film potentiostatically. The potential will be held at a value slightly more positive than the oxidation peak potential of the monomer.
-
Comparative Data Analysis
The electrochemical data obtained for PETC will be systematically compared with that of the selected alternative molecules. The key parameters for comparison are summarized in the table below.
| Compound | Predicted Oxidation Potential (V vs. Ag/AgCl) | Expected Reversibility | Notes |
| This compound (PETC) | +1.2 to +1.6 | Irreversible | Potential for electropolymerization. |
| 5-Phenylthiophene-2-carbaldehyde | +1.3 to +1.7 | Irreversible | Expected to have a slightly higher oxidation potential than PETC. |
| Thiophene-2-carbaldehyde | +1.5 to +1.9 | Irreversible | Higher oxidation potential due to the lack of the electron-donating phenyl/phenylethynyl group. |
| 5-Methylthiophene-2-carbaldehyde | +1.1 to +1.5 | Irreversible | Lower oxidation potential due to the electron-donating methyl group. |
Conclusion
This guide provides a predictive framework for the electrochemical analysis of this compound, grounded in the established electrochemical behavior of related thiophene derivatives. The proposed experimental protocol offers a robust methodology for validating these predictions and for conducting a thorough comparative study. The insights gained from such an analysis will be invaluable for the rational design of new organic electronic materials and for understanding the redox properties of complex organic molecules in various applications, including drug development.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. scbt.com [scbt.com]
- 4. openriver.winona.edu [openriver.winona.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Electrochemical Behaviours of Substituted Thiophenes [etd.aau.edu.et]
- 9. PlumX [plu.mx]
- 10. pubs.acs.org [pubs.acs.org]
- 11. journalskuwait.org [journalskuwait.org]
- 12. 5-Methyl-2-thiophenecarboxaldehyde [webbook.nist.gov]
- 13. asianpubs.org [asianpubs.org]
A Comparative Guide to Thiophene-2-Carbaldehyde Derivatives: Synthesis, Characterization, and Biological Applications
Introduction
Thiophene-2-carbaldehyde, a five-membered heterocyclic aldehyde, stands as a cornerstone in medicinal chemistry and materials science.[1] Its thiophene ring is a "privileged pharmacophore," a structural motif frequently found in FDA-approved drugs, owing to its diverse biological attributes.[2] The true potential of this scaffold, however, is unlocked through the derivatization of its highly reactive and electrophilic aldehyde group.[3] This functional group readily undergoes condensation reactions with amines, hydrazines, and active methylene compounds to create a vast library of derivatives, including Schiff bases, hydrazones, and chalcones.[3]
These derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects.[1][4][5] The biological activity is often finely tuned by the specific substituents attached to the core structure, making a comparative understanding of these derivatives crucial for rational drug design.
This guide provides a comparative analysis of three major classes of thiophene-2-carbaldehyde derivatives: Schiff bases, hydrazones, and chalcones. We will objectively compare their synthetic methodologies, spectroscopic signatures, and performance in key biological assays, supported by experimental data from authoritative literature. The aim is to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge required to select, synthesize, and evaluate these promising compounds.
Synthetic Pathways and Core Structures
The conversion of thiophene-2-carbaldehyde into its principal bioactive derivatives is primarily achieved through well-established condensation reactions. The choice of the secondary reactant dictates the resulting structural class.
Caption: General synthetic routes from Thiophene-2-Carbaldehyde.
Schiff Bases
Schiff bases, or imines, are formed by the condensation of thiophene-2-carbaldehyde with primary amines, such as aniline or substituted anilines. The reaction is typically catalyzed by a few drops of a strong acid like H₂SO₄ in an alcohol medium.[6] The resulting C=N (azomethine) bond is crucial for their biological activity.
Hydrazones
Hydrazones are synthesized through the reaction of thiophene-2-carbaldehyde with hydrazine derivatives, such as carbohydrazides.[7] This reaction usually proceeds under reflux in a solvent like ethanol.[7] The resulting N-acylhydrazone scaffold is a key feature in many compounds with potent anticancer properties.[2]
Chalcones
Chalcones are α,β-unsaturated ketones formed via a Claisen-Schmidt condensation between thiophene-2-carbaldehyde and a methyl ketone (like 2-acetyl thiophene or acetaminophen) in the presence of a strong base, such as aqueous KOH or NaOH.[8][9] The conjugated system spanning the aromatic rings and the keto group is a hallmark of this class, often associated with anti-inflammatory and antioxidant activities.[8]
Comparative Spectroscopic Analysis
Confirming the successful synthesis of these derivatives relies on standard spectroscopic techniques. Each class exhibits characteristic signals that differentiate it from the parent aldehyde and from each other.
| Derivative Class | Parent Aldehyde Signal (Disappears) | Key Identifying IR Bands (cm⁻¹) | Key Identifying ¹H NMR Signals (ppm) |
| Thiophene-2-carbaldehyde | N/A | ~1700-1665 (C=O stretch)[3][10] | ~9.8-9.9 (Aldehyde -CHO proton)[3][4] |
| Schiff Base | C=O stretch, -CHO proton | ~1630 (C=N, Azomethine stretch) | ~8.5 (Azomethine -CH=N- proton) |
| Hydrazone | C=O stretch, -CHO proton | ~1650 (Amide C=O stretch), ~3200 (N-H stretch) | ~8.0-8.5 (-CH=N- proton), ~11.0-12.0 (Amide N-H proton)[7] |
| Chalcone | C=O stretch, -CHO proton | ~1650 (α,β-unsaturated C=O stretch) | ~7.0-8.0 (trans-olefinic protons, -CH=CH-) |
This table summarizes typical spectroscopic data. Exact values can vary based on substitution and solvent.
Comparative Biological Performance
The true value of these derivatives lies in their diverse biological activities. The following sections and tables compare their performance in antimicrobial, anticancer, and anti-inflammatory assays based on published experimental data.
Caption: A typical experimental workflow for derivative evaluation.
Antimicrobial Activity
Thiophene-2-carbaldehyde derivatives, particularly Schiff bases and their metal complexes, have been extensively studied for their antimicrobial properties. The comparison is typically based on the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Derivative Type | Compound Example | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) | Reference |
| Schiff Base | 2-thiophenylidine substituted aniline | >3 to 200 | >3 to 200 | 3.0 to 200 | 3.0 to 200 | [6] |
| Azetidinone | N-substituted phenyl-4-thiophenyl-2-azetidinone | >3 to 200 | >3 to 200 | >3 to 200 | >3 to 200 | [11] |
| Carboxamide | 3-amino thiophene-2-carboxamide (7b) | 83.3% inhibition | 82.6% inhibition | 64.0% inhibition | 86.9% inhibition | [5] |
| Carboxamide | 3-hydroxy thiophene-2-carboxamide (3b) | 70.8% inhibition | 78.3% inhibition | - | 78.3% inhibition | [5] |
Field Insights:
-
Schiff Bases and Azetidinones: These derivatives show broad-spectrum activity, though MIC values can be high.[6][11] Their efficacy is often enhanced upon chelation with metal ions, which is believed to increase their lipophilicity, allowing for better penetration through microbial cell membranes.[12][13]
-
Carboxamides: A 2023 study showed that 3-amino thiophene-2-carboxamide derivatives generally display higher antibacterial activity than their 3-hydroxy or 3-methyl counterparts.[5] Compound 7b , with a methoxy group, was particularly potent against P. aeruginosa and Gram-positive bacteria.[5] This highlights the critical role of substituents in modulating bioactivity.
Anticancer Activity
Hydrazone derivatives of thiophene-2-carbaldehyde have emerged as a particularly promising class of anticancer agents.[2] Their performance is measured by the IC₅₀ value, the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.
Table 2: Comparative Anticancer Activity (IC₅₀ in µM)
| Derivative Type | Compound Example | Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Reference |
| Hydrazone | Diarylthiophene-2-carbohydrazide (7f) | PaCa-2 (Pancreatic) | 4.86 | - | - | [7] |
| Hydrazone | Diarylthiophene-2-carbohydrazide (7a) | PaCa-2 (Pancreatic) | Promising | - | - | [7] |
| Hydrazone | Diarylthiophene-2-carbohydrazide (7d) | PaCa-2 (Pancreatic) | Promising | - | - | [7] |
| Hydrazone | Thiophene Hydrazone (G2) | MCF-7 (Breast) | 50.00 µg/mL | Imatinib | 52.77 µg/mL | [14] |
| Hydrazone | Thiophene Hydrazone (G1) | MCF-7 (Breast) | 46.52 µg/mL | Imatinib | 52.77 µg/mL | [14] |
Field Insights:
-
Hydrazones against Pancreatic Cancer: A recent study identified hydrazones 7a , 7d , and 7f as promising agents against pancreatic cancer cells, with 7f showing the best 2D inhibitory activity (IC₅₀ = 4.86 µM).[7] Interestingly, these compounds also showed inhibitory activity against the 5-LOX enzyme, suggesting a potential dual mechanism of action.[7]
-
Hydrazones against Breast Cancer: In a separate study, newly synthesized thiophene hydrazone derivatives G1 and G2 demonstrated potent growth inhibitory effects against the MCF-7 breast cancer cell line, with IC₅₀ values comparable to or better than the reference drug Imatinib.[14]
Anti-inflammatory Activity
Chalcone derivatives are frequently investigated for their anti-inflammatory properties. Their mechanism often involves the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of inflammatory signaling pathways.[15][16]
Table 3: Comparative Anti-inflammatory Activity
| Derivative Type | Compound Example | Assay | Key Finding | Reference |
| Chalcone | Analogue 3h & 3l | Inhibition of NO production (RAW264.7 cells) | Significantly suppressed iNOS and COX-2 expression. | [15] |
| Chalcone | Acetaminophen Derivative | Inhibition of albumin denaturation | Max inhibition of 97.55% at 500 µg/mL. | [8] |
| Hydrazone | Diarylthiophene-2-carbohydrazide (7c) | 5-LOX Inhibition | IC₅₀ = 2.60 µM | [7] |
| Hydrazone | Diarylthiophene-2-carbohydrazide (7f) | 5-LOX Inhibition | IC₅₀ = 2.94 µM | [7] |
Field Insights & Mechanism of Action:
-
Chalcones and NF-κB/JNK Pathway: Certain chalcone analogues have been shown to exert their anti-inflammatory effects by suppressing the expression of iNOS and COX-2. This is achieved by inhibiting the NF-κB and JNK signaling pathways, which are critical regulators of the inflammatory response.[15]
-
Protein Denaturation: The ability of chalcone-acetaminophen derivatives to prevent heat-induced albumin denaturation is a standard in vitro method for assessing anti-inflammatory activity.[8] The compound derived from chromene 3 carbaldehyde showed superior activity, highlighting its potential.[8]
Caption: Chalcone inhibition of the NF-κB/JNK signaling pathway.[15]
Experimental Protocols
To ensure reproducibility and trustworthiness, the following are detailed, self-validating protocols for the synthesis of a representative Schiff base and a general antimicrobial screening assay.
Protocol 1: Synthesis of a Thiophene-2-Carbaldehyde Schiff Base
This protocol is adapted from the condensation reaction of thiophene-2-carboxaldehyde with substituted anilines.[6]
Materials:
-
Thiophene-2-carbaldehyde (1 equivalent)
-
Substituted Aniline (1 equivalent)
-
Ethanol (as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (3-4 drops, catalyst)
-
Beaker, magnetic stirrer, reflux condenser
Procedure:
-
Dissolve 1 equivalent of thiophene-2-carbaldehyde in a minimal amount of ethanol in a round-bottom flask.
-
Add 1 equivalent of the selected substituted aniline to the solution.
-
Add 3-4 drops of concentrated H₂SO₄ to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture under reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Validation:
-
Characterization: Confirm the structure using IR and ¹H NMR spectroscopy. Look for the appearance of a C=N stretch (~1630 cm⁻¹) in the IR spectrum and the disappearance of the aldehyde proton signal (~9.8 ppm) in the ¹H NMR spectrum.
-
Purity: Check the melting point and assess purity using HPLC or GC.
Protocol 2: Antimicrobial Screening by Agar Well Diffusion Method
Materials:
-
Nutrient Agar plates
-
Bacterial cultures (e.g., S. aureus, E. coli)
-
Synthesized thiophene derivatives (dissolved in DMSO)
-
Positive control (e.g., Ampicillin)
-
Negative control (DMSO)
-
Sterile cork borer
Procedure:
-
Prepare sterile Nutrient Agar plates.
-
Spread a uniform lawn of the test bacterial culture onto the surface of the agar plates.
-
Using a sterile cork borer, punch wells (approx. 6 mm diameter) into the agar.
-
Carefully add a defined volume (e.g., 50 µL) of the test compound solution (at a specific concentration) into one of the wells.
-
Add the same volume of the positive control (standard antibiotic) and negative control (DMSO) into separate wells on the same plate.
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters.
Validation:
-
A clear zone of inhibition around the test compound well indicates antimicrobial activity.
-
The negative control (DMSO) should show no zone of inhibition.
-
The size of the zone for the test compound can be compared to that of the positive control to gauge relative efficacy.
Conclusion and Future Outlook
This comparative guide demonstrates that thiophene-2-carbaldehyde is a remarkably versatile scaffold for generating a multitude of biologically active derivatives.
-
Schiff bases and their related structures serve as a foundation for developing broad-spectrum antimicrobial agents, with their activity often enhanced by metal complexation.[12]
-
Hydrazones have distinguished themselves as potent anticancer agents, with specific derivatives showing high efficacy against challenging cell lines like pancreatic and breast cancer.[7][14] Their dual-action potential, such as inhibiting enzymes like 5-LOX, presents an exciting avenue for future research.[7]
-
Chalcones are effective anti-inflammatory candidates, often acting through the modulation of critical signaling pathways like NF-κB and JNK.[15]
The overarching principle derived from this comparison is the profound influence of structural modification on biological function. The choice of amine, hydrazine, or ketone in the initial synthesis, along with further substitutions on the aromatic rings, allows for the fine-tuning of a compound's activity, selectivity, and pharmacological profile. Future research should focus on expanding the library of these derivatives, conducting detailed structure-activity relationship (SAR) studies, and exploring their potential in synergistic combination therapies.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer [mdpi.com]
- 8. Synthesis and activity of novel chalcone acetaminophen derivatives [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis Of Schiff Bases Of Thiophene-2-Carboxaldehyde And Its Antimicrobial Synthesis of N-Substituted Phenyl-4-Thiophenyl-2-Azetidinones and its Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 12. Synthesis, Characterization and Anti-Microbial Studies of Metal (II) Complexes of Schiff Base Derived from Condensation of 2-Thiophene Carboxyldehyde and 2-Aminothiophenol | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. impactfactor.org [impactfactor.org]
- 15. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to the Structural Validation of 5-(Phenylethynyl)thiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel organic compounds for pharmaceutical and materials science applications, unambiguous structural verification is paramount. Even minor positional differences in substituents can drastically alter a molecule's biological activity or physical properties. This guide provides an in-depth spectroscopic analysis for the validation of 5-(phenylethynyl)thiophene-2-carbaldehyde, a versatile building block in organic electronics and medicinal chemistry.[1][2] We will explore how a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy can be used to definitively confirm its structure and differentiate it from plausible isomers.
This guide is structured to provide not just data, but a logical framework for structural elucidation, emphasizing the "why" behind the spectral features. We will present predicted data for our target molecule, grounded in experimental data from closely related compounds, and compare it with the predicted spectra of its key isomers to highlight the distinguishing spectroscopic markers.
The Importance of Positional Isomerism
The placement of the phenylethynyl and carbaldehyde groups on the thiophene ring is critical. A synthetic route targeting this compound could potentially yield isomeric impurities, such as 4-(phenylethynyl)thiophene-2-carbaldehyde or 5-(phenylethynyl)thiophene-3-carbaldehyde. Each of these isomers, while having the same molecular formula and weight, will exhibit a unique spectroscopic fingerprint.
Caption: Key isomeric structures of phenylethynylthiophene carbaldehyde.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR is arguably the most powerful tool for distinguishing between these isomers. The chemical shift and coupling constants of the thiophene ring protons are highly sensitive to the electronic effects of the substituents.
Predicted ¹H NMR Spectrum of this compound:
Our prediction is based on the known spectra of thiophene-2-carbaldehyde and the substituent effects of a phenylethynyl group. For thiophene-2-carbaldehyde, the aldehyde proton appears around 9.95 ppm, and the ring protons are observed between 7.22 and 7.80 ppm.[3] The introduction of the electron-withdrawing phenylethynyl group at the 5-position will further deshield the adjacent proton at the 4-position.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | ~9.85 | s | - |
| Thiophene-H3 | ~7.70 | d | ~4.0 |
| Thiophene-H4 | ~7.40 | d | ~4.0 |
| Phenyl-H | ~7.30-7.50 | m | - |
Comparison with Isomers:
| Compound | Predicted ¹H NMR Features |
| This compound | Two doublets for the thiophene protons with a coupling constant of ~4.0 Hz. |
| 4-(Phenylethynyl)thiophene-2-carbaldehyde | Two singlets for the thiophene protons, as they are not adjacent. |
| 5-(Phenylethynyl)thiophene-3-carbaldehyde | Two singlets for the thiophene protons. The aldehyde proton will likely be shifted slightly upfield compared to the 2-carbaldehyde isomer. |
The key differentiator is the coupling pattern of the thiophene protons. Only the target molecule will show two doublets with a typical ortho-coupling constant for a thiophene ring.
Caption: Predicted ¹H NMR coupling patterns for thiophene protons in the isomers.
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon NMR provides complementary information, particularly regarding the quaternary carbons and the carbonyl carbon.
Predicted ¹³C NMR Spectrum of this compound:
The chemical shifts are predicted based on data from thiophene-2-carbaldehyde and substituted thiophenes. The aldehyde carbon is expected around 183 ppm.[3] The carbons of the phenylethynyl group will appear in the aromatic region, with the alkyne carbons between 80-100 ppm.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~183 |
| Thiophene C2 | ~144 |
| Thiophene C3 | ~136 |
| Thiophene C4 | ~128 |
| Thiophene C5 | ~135 |
| Alkyne C≡C | ~85, ~95 |
| Phenyl C | ~122-132 |
Comparison with Isomers:
The number and approximate chemical shifts of the thiophene carbons can help in distinguishing the isomers. The chemical shift of the carbonyl carbon is also diagnostic.
| Compound | Predicted ¹³C NMR Features |
| This compound | Four distinct thiophene carbon signals. Carbonyl at ~183 ppm. |
| 4-(Phenylethynyl)thiophene-2-carbaldehyde | Four distinct thiophene carbon signals. Carbonyl at ~183 ppm. The chemical shifts of the thiophene carbons will differ significantly from the 5-substituted isomer. |
| 5-(Phenylethynyl)thiophene-3-carbaldehyde | Four distinct thiophene carbon signals. Carbonyl likely shifted slightly upfield to ~180 ppm due to the different electronic environment at the 3-position. |
FT-IR Spectroscopy: Functional Group Fingerprints
Infrared spectroscopy is excellent for confirming the presence of key functional groups.
Expected FT-IR Absorptions for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡C stretch (alkyne) | ~2210-2230 | Medium |
| C=O stretch (aldehyde) | ~1670-1690 | Strong |
| C-H stretch (aromatic/thiophene) | ~3050-3100 | Medium |
| C-H bend (out-of-plane, 2,5-disubstituted thiophene) | ~800-840 | Strong |
The presence of a strong carbonyl absorption and a medium intensity alkyne stretch are key indicators. The C-H out-of-plane bending region can also provide clues about the substitution pattern of the thiophene ring. For 2,5-disubstituted thiophenes, a strong band is typically observed in the 800-840 cm⁻¹ region.[4]
UV-Vis Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system. The extended conjugation in this compound is expected to result in a significant red-shift of the maximum absorption wavelength (λ_max) compared to its less conjugated precursors. Thiophene itself absorbs around 231 nm, while thiophene-2-carbaldehyde shows a λ_max around 260 nm.[5] The addition of the phenylethynyl group will extend the conjugation, likely pushing the λ_max to well above 300 nm. The isomers are also expected to have similar UV-Vis spectra, making this technique less useful for differentiating between them but excellent for confirming the overall conjugated structure.
Experimental Protocols
Accurate and reproducible data acquisition is essential for reliable structural validation.
NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Acquisition: Use a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard single-pulse sequence with 16-32 scans is typically sufficient. For ¹³C NMR, a proton-decoupled pulse sequence with a larger number of scans (e.g., 1024) will be necessary to obtain a good signal-to-noise ratio.
FT-IR Spectroscopy Protocol:
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent such as ethanol or cyclohexane.
-
Acquisition: Record the absorbance spectrum over a range of approximately 200-600 nm.
Conclusion
The structural validation of this compound is unequivocally achieved through a multi-faceted spectroscopic approach. While FT-IR and UV-Vis spectroscopy confirm the presence of the key functional groups and the extended conjugated system, ¹H NMR spectroscopy stands out as the definitive technique for distinguishing it from its positional isomers. The characteristic coupling pattern of the thiophene ring protons provides a clear and unambiguous signature for the 2,5-disubstitution pattern. By carefully analyzing and comparing the data from these techniques, researchers can proceed with confidence in the structural integrity of their synthesized compounds.
References
A Prospective Performance Analysis of 5-(Phenylethynyl)thiophene-2-carbaldehyde in Organic Field-Effect Transistors
Introduction: Unveiling a Promising Candidate for Next-Generation Organic Electronics
In the relentless pursuit of high-performance organic semiconductors for flexible and low-cost electronics, the design and synthesis of novel molecular architectures are paramount.[1][2] Organic Field-Effect Transistors (OFETs) are central components in these emerging technologies, with their performance intrinsically linked to the charge transport characteristics of the active semiconductor layer.[3] This guide focuses on 5-(phenylethynyl)thiophene-2-carbaldehyde , a small molecule that, based on its structural attributes, presents a compelling case for investigation in OFET applications.
This molecule integrates a thiophene ring, a well-established building block known for excellent charge transport properties, with a phenylethynyl group that extends the π-conjugation, and a carbaldehyde group which can influence molecular packing and energy levels through dipole interactions and hydrogen bonding.[4] While direct, published performance data for OFETs incorporating this compound is not yet widely available, this guide will provide a prospective analysis. We will objectively compare the established performance of structurally related, high-performing thiophene-based small molecules to establish a reasonable benchmark for its potential. Furthermore, we will provide detailed experimental protocols for the synthesis, fabrication, and characterization of OFETs based on such molecules, empowering researchers to explore this promising frontier.
Molecular Structure and Potential
The unique combination of functional groups in this compound suggests several advantages for its use as an organic semiconductor.
Caption: Molecular structure of this compound.
Performance Benchmarking: A Comparative Landscape
To project the potential performance of this compound, we have compiled data from several high-performing, solution-processable small-molecule organic semiconductors with structural similarities. These molecules often feature thiophene or fused-thiophene cores, demonstrating that this chemical motif is conducive to high charge carrier mobility.
| Organic Semiconductor | Device Architecture | Hole Mobility (μ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] | Reference |
| TIPS-Pentacene | BGTC | 0.10 | 10⁶ | N/A | [5] |
| NDTT-10 | BGTC | 0.22 | >10⁵ | N/A | [6] |
| DPP-DTT based polymer | BGTC | 0.182 | ~10² | +5.74 | [7] |
| TT-BT co-polymer | BGTC | 0.1 | 3.5 x 10³ | < -3 | [8] |
| FDPP-based small molecule | BGTC | ~0.04 | ~10⁵ | ~32 | [9] |
BGTC: Bottom-Gate, Top-Contact
Based on this comparative data, it is reasonable to hypothesize that OFETs based on this compound, with proper optimization of film morphology and device interfaces, could achieve hole mobilities in the range of 0.01 to 0.5 cm²/Vs. The on/off ratio is expected to be high, likely exceeding 10⁵, which is characteristic of well-ordered small-molecule semiconductors. The threshold voltage will be sensitive to the dielectric interface and any trap states present.[7]
Experimental Protocols
The following protocols provide a comprehensive guide for the synthesis of a representative thiophene-carbaldehyde derivative, and the subsequent fabrication and characterization of solution-processed OFETs.
Protocol 1: Synthesis of a Thiophene-Carbaldehyde Derivative
This protocol outlines a general synthetic route for a thiophene-carbaldehyde derivative, which can be adapted for this compound.
Materials:
-
2,3,5-tribromothiophene
-
n-Butyllithium (n-BuLi)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware, argon atmosphere setup
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve the starting brominated thiophene derivative in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi dropwise and stir for 20-30 minutes. This step involves a chemo- and regioselective Br/Li exchange.
-
Formylation: Slowly add neat DMF to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for several hours (e.g., 18 hours).[3]
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: OFET Fabrication (Bottom-Gate, Top-Contact)
This protocol describes the fabrication of a standard bottom-gate, top-contact (BGTC) OFET architecture, which is widely used for characterizing new organic semiconductors.
Materials:
-
Heavily n-doped Si wafer with a 200-300 nm thermally grown SiO₂ layer (serves as gate and dielectric)
-
This compound (or other semiconductor)
-
High-purity organic solvent (e.g., chloroform, toluene)
-
Gold (Au) for source/drain electrodes
-
Substrate cleaning solvents (acetone, isopropanol, deionized water)
-
(Optional) Adhesion layer for Au (e.g., Cr)
-
(Optional) Dielectric surface treatment agent (e.g., octadecyltrichlorosilane - OTS)
Workflow:
References
- 1. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-performance and multifunctional organic field-effect transistors [html.rhhz.net]
- 4. This compound [myskinrecipes.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Electrode and dielectric layer interface device engineering study using furan flanked diketopyrrolopyrrole–dithienothiophene polymer based organic transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. Frontiers | Design, synthesis, and application in OFET of a small molecule based on π-expanded fused diketopyrrolopyrrole [frontiersin.org]
A Guide to the Spectroscopic Cross-Referencing of 5-(Phenylethynyl)thiophene-2-carbaldehyde for Researchers
In the landscape of drug development and materials science, the precise characterization of novel organic compounds is paramount. 5-(Phenylethynyl)thiophene-2-carbaldehyde stands as a key intermediate in the synthesis of conjugated polymers and small molecule semiconductors, finding applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] Its utility hinges on its unique electronic and structural properties, which are meticulously mapped out by a suite of spectroscopic techniques.
This guide provides an in-depth comparative analysis of the spectral data for this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, we will leverage a combination of predictive analysis based on foundational spectroscopic principles and direct comparison with structurally analogous compounds. This approach not only offers a robust framework for the characterization of this molecule but also hones the critical thinking essential for spectroscopic problem-solving in research.
The Structural Rationale: What to Expect from the Spectra
The molecular architecture of this compound—a thiophene ring substituted with an aldehyde group at the 2-position and a phenylethynyl group at the 5-position—dictates a predictable yet nuanced spectroscopic signature. The aldehyde group, being strongly electron-withdrawing, and the phenylethynyl moiety, an extended π-system, will exert significant electronic effects on the thiophene ring, influencing the chemical shifts in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular puzzle.
Predicted ¹H NMR Spectral Data for this compound
The ¹H NMR spectrum is anticipated to reveal distinct signals for the aldehyde proton, the thiophene ring protons, and the protons of the phenyl group. The electron-withdrawing nature of the aldehyde will significantly deshield the adjacent thiophene proton.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~9.90 | s | 1H | Aldehyde proton (-CHO) | The strongly deshielding carbonyl group results in a characteristic downfield shift. |
| ~7.80 | d | 1H | Thiophene proton (H3) | Adjacent to the electron-withdrawing aldehyde group, this proton is expected to be the most downfield of the thiophene protons. |
| ~7.30 | d | 1H | Thiophene proton (H4) | Coupled to H3, and influenced by the phenylethynyl group. |
| ~7.55-7.65 | m | 2H | Phenyl protons (ortho) | These protons are closest to the ethynyl linkage. |
| ~7.35-7.45 | m | 3H | Phenyl protons (meta, para) | These protons are more shielded than the ortho protons. |
s: singlet, d: doublet, m: multiplet
Predicted ¹³C NMR Spectral Data for this compound
The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The carbonyl carbon of the aldehyde will be the most downfield signal.
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~182 | Aldehyde C=O | Carbonyl carbons are highly deshielded. |
| ~145 | Thiophene C2 | Attached to the electron-withdrawing aldehyde group. |
| ~138 | Thiophene C5 | Attached to the phenylethynyl group. |
| ~135 | Thiophene C3 | Adjacent to the aldehyde-bearing carbon. |
| ~126 | Thiophene C4 | Influenced by both substituents. |
| ~132 | Phenyl C (ortho) | |
| ~129 | Phenyl C (meta) | |
| ~129.5 | Phenyl C (para) | |
| ~122 | Phenyl C (ipso) | Attached to the alkyne. |
| ~95 | Alkyne C | |
| ~88 | Alkyne C |
Comparative Experimental NMR Data
To ground our predictions, we can examine the experimental NMR data of two key structural analogues: thiophene-2-carbaldehyde and 5-phenylthiophene-2-carboxaldehyde.
Table 1: Experimental ¹H and ¹³C NMR Data for Thiophene-2-carbaldehyde [4]
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| 9.95 (s, 1H) | -CHO | 183.1 | C=O |
| 7.80-7.77 (m, 2H) | H3, H5 | 144.0 | C2 |
| 7.22 (t, 1H) | H4 | 136.5 | C5 |
| 135.2 | C3 | ||
| 128.4 | C4 |
Table 2: Experimental ¹H NMR Data for 5-Phenylthiophene-2-carboxaldehyde [5]
| ¹H NMR (CDCl₃) | |
| Chemical Shift (δ) ppm | Assignment |
| 9.91 (s, 1H) | -CHO |
| 7.77 (d, 1H) | H3 |
| 7.39-7.48 (m, 3H) | Phenyl H |
| 7.29-7.35 (m, 2H) | Phenyl H |
| 7.24 (d, 1H) | H4 |
The experimental data from these analogues strongly support our predicted chemical shifts for this compound, particularly for the aldehyde and thiophene ring protons.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectral Data for this compound
| Predicted Wavenumber (cm⁻¹) | Vibration | Rationale |
| ~3100 | Aromatic C-H stretch | Characteristic of C-H bonds in aromatic rings. |
| ~2820, ~2720 | Aldehyde C-H stretch | Often appears as a doublet due to Fermi resonance. |
| ~2215 | C≡C stretch | The alkyne stretch is a key diagnostic peak. |
| ~1665 | C=O stretch | A strong absorption characteristic of a conjugated aldehyde. |
| ~1590, ~1480 | Aromatic C=C stretch | Vibrations within the phenyl and thiophene rings. |
| ~810 | C-H out-of-plane bend | Characteristic of a 2,5-disubstituted thiophene ring. |
Comparative Experimental IR Data
The IR spectrum of thiophene-2-carbaldehyde shows a strong carbonyl (C=O) stretching vibration at approximately 1665 cm⁻¹.[6] This aligns perfectly with our prediction for the target molecule, as the conjugation with the thiophene ring is the primary determinant of this frequency.
Mass Spectrometry (MS): Determining the Molecular Weight
Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, can offer further structural clues. For this compound (C₁₃H₈OS), the expected molecular ion peak [M]⁺ would be at an m/z of approximately 212.27.[1][7] High-resolution mass spectrometry would provide a highly accurate mass measurement, confirming the elemental composition.
Experimental Protocols: A Self-Validating System
To ensure the acquisition of high-quality, reproducible spectral data, the following standardized protocols should be employed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum with a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024).
IR Spectroscopy Protocol
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 32 scans.
Mass Spectrometry Protocol
-
Instrumentation: Employ a high-resolution mass spectrometer (e.g., TOF or Orbitrap) with an electron ionization (EI) source.
-
Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography.
-
Acquisition: Acquire the mass spectrum over a range of m/z 50-500.
Visualizing the Workflow
The process of spectral cross-referencing can be visualized as a logical workflow.
Caption: Workflow for the spectroscopic analysis of the target molecule.
Conclusion
The structural elucidation of this compound is a multifaceted process that relies on the synergistic application of NMR, IR, and mass spectrometry. By cross-referencing predicted spectral data with the experimental data of structurally related compounds, researchers can confidently verify the identity and purity of their synthesized material. This guide provides a robust framework for this analytical endeavor, emphasizing the importance of a foundational understanding of spectroscopic principles in modern chemical research.
References
Introduction: The Thiophene Scaffold and the Quest for Functional Superiority
An In-depth Technical Guide to the Influence of the Phenylethynyl Group on Thiophene Properties
For Researchers, Scientists, and Drug Development Professionals
Thiophene is a foundational heterocyclic scaffold in the realms of medicinal chemistry and materials science.[1] Its electron-rich nature and structural planarity make it a privileged component in organic electronic materials, including organic field-effect transistors (OFETs) and organic solar cells (OSCs).[2][3] However, the performance of materials based on pristine thiophene is often insufficient for cutting-edge applications. This necessitates the strategic functionalization of the thiophene ring to fine-tune its electronic and physical properties.[4][5]
Among the vast array of possible substituents, the phenylethynyl group stands out as a particularly potent modulator of thiophene's characteristics. This guide provides a comprehensive comparison of phenylethynyl-substituted thiophenes against their unsubstituted counterparts, supported by experimental data and mechanistic insights. We will explore how this functional group—a rigid, π-conjugated linker—profoundly alters the electronic landscape, solid-state morphology, and, ultimately, the device performance of thiophene-based materials.
PART 1: Synthesis of Phenylethynyl-Thiophenes: The Sonogashira Cross-Coupling Approach
The most prevalent and efficient method for introducing the phenylethynyl moiety onto a thiophene ring is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and a halo-thiophene (e.g., 2-bromothiophene or 3-bromothiophene).
The choice of this protocol is rooted in its high functional group tolerance, mild reaction conditions, and generally high yields, making it a cornerstone of modern π-conjugated system synthesis. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is crucial for the formation of the copper(I) acetylide intermediate, which accelerates the transmetalation step.
Experimental Protocol: Synthesis of 2-(Phenylethynyl)thiophene
Materials:
-
2-Bromothiophene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2-bromothiophene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene and triethylamine (3.0 eq) via syringe. The triethylamine acts as both a solvent and a base to neutralize the HBr formed during the reaction.
-
Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise to the stirred mixture at room temperature.
-
Reaction Execution: Heat the reaction mixture to 70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst residues and ammonium salts.
-
Extraction: Wash the filtrate with water and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield 2-(phenylethynyl)thiophene as a solid.[6]
Workflow Diagram: Sonogashira Coupling
Caption: Workflow for the synthesis of 2-(phenylethynyl)thiophene.
PART 2: Impact on Electronic Properties
The introduction of the phenylethynyl group dramatically alters the electronic structure of the thiophene core. This is primarily due to two factors: the extension of the π-conjugated system and the intrinsic electronic nature of the substituent.
-
Extended π-Conjugation: The alkyne bridge and the phenyl ring extend the delocalized π-electron system of the thiophene. This extended conjugation is a key principle used to lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7]
-
Electrochemical Effects: The phenylethynyl group acts as a mild electron-withdrawing group, which primarily stabilizes (lowers the energy of) the LUMO level, with a less pronounced effect on the HOMO level.
These modifications lead to a reduced HOMO-LUMO gap, which is directly observable as a red-shift (a shift to longer wavelengths) in the material's UV-Vis absorption spectrum.[8] A smaller energy gap is highly desirable for organic solar cells, as it allows the material to absorb a broader portion of the solar spectrum.[7]
Comparative Electronic Data
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) |
| Thiophene (Oligomer) | -5.11 | -1.68 | 3.43 |
| Phenylethynyl-Thiophene Derivative | -5.28 | -2.61 | 2.67 |
Data synthesized from computational studies on thiophene-based molecules. Absolute values vary with the specific derivative and measurement technique, but the trend is consistent.[7]
Frontier Molecular Orbital Energy Level Diagram
Caption: Energy level shift upon phenylethynyl substitution.
PART 3: Influence on Structural and Morphological Properties
The rigid and linear geometry of the phenylethynyl group imposes significant constraints on the molecule's conformation, which in turn dictates its solid-state packing. Efficient charge transport in organic semiconductor films is critically dependent on ordered molecular packing, specifically close π-π stacking.[9]
Unsubstituted oligo-thiophenes often adopt a herringbone packing motif, where edge-to-face interactions dominate. This arrangement is not optimal for charge transport between molecules. The introduction of the linear phenylethynyl rod can frustrate this tendency and promote a more desirable co-facial π-stacking arrangement. This "brickwork" packing facilitates better orbital overlap between adjacent molecules, creating efficient pathways for charge carriers to move through the material.[9]
Diagram of Molecular Packing Modification
Caption: Phenylethynyl groups can promote π-stacking over herringbone packing.
PART 4: Performance in Electronic Applications: A Comparative Analysis
The described changes in electronic and structural properties have a direct and measurable impact on the performance of devices fabricated from these materials.
-
In Organic Field-Effect Transistors (OFETs): The enhanced π-π stacking and improved intermolecular orbital overlap in phenylethynyl-thiophene derivatives often lead to significantly higher charge carrier mobilities (μ). High mobility is a key figure of merit for transistors, enabling faster switching speeds.
-
In Organic Solar Cells (OSCs): The lower bandgap allows for greater light absorption, which increases the short-circuit current (Jsc). The deeper HOMO level can also lead to a higher open-circuit voltage (Voc) when paired with a suitable acceptor material. Together, these improvements contribute to a higher overall power conversion efficiency (PCE).[3][10]
Comparative Device Performance Data
| Material Type | Application | Key Performance Metric | Typical Value |
| P3HT (Poly-3-hexylthiophene) | OFET | Hole Mobility (μ) | 0.01 - 0.1 cm²/Vs |
| Phenylethynyl-Thiophene Polymer | OFET | Hole Mobility (μ) | > 0.5 cm²/Vs[11] |
| P3HT:PCBM | OSC | PCE | 3 - 5% |
| Phenylethynyl-Thiophene Donor Polymer | OSC | PCE | > 10%[12] |
Note: Values are representative and depend heavily on the specific molecular structure, device architecture, and processing conditions.
PART 5: Key Characterization Protocols
Validating the effects of phenylethynyl substitution requires standardized characterization techniques.
Protocol 1: Cyclic Voltammetry (CV)
Objective: To determine the HOMO and LUMO energy levels of the material.
-
Preparation: Dissolve a small amount of the thiophene derivative in an appropriate solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Cell Assembly: Use a three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Scan the potential to measure the onset of the first oxidation (E_ox) and reduction (E_red) potentials.
-
Calculation: Use the following empirical formulas, referencing a ferrocene/ferrocenium (Fc/Fc⁺) internal standard (E_onset vs Fc/Fc⁺):
-
HOMO (eV) = -[E_ox + 4.8]
-
LUMO (eV) = -[E_red + 4.8]
-
Protocol 2: UV-Visible Spectroscopy
Objective: To determine the optical bandgap (E_g^opt).
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., chloroform) or create a thin film on a transparent substrate (e.g., quartz).
-
Measurement: Record the absorption spectrum.
-
Analysis: Identify the absorption onset (λ_onset), which is the wavelength at the edge of the lowest energy absorption band.
-
Calculation: Calculate the optical bandgap using the formula:
-
E_g^opt (eV) = 1240 / λ_onset (nm)
-
Conclusion and Future Outlook
The incorporation of the phenylethynyl group is a powerful and reliable strategy for enhancing the performance of thiophene-based organic materials. By extending π-conjugation and promoting favorable solid-state packing, this substituent simultaneously tunes the material's optoelectronic properties and improves its charge transport characteristics. The result is a clear enhancement in the performance of devices like OFETs and OSCs.
Future research will likely focus on further modifying the phenylethynyl unit itself—for instance, by adding electron-donating or -withdrawing groups to the peripheral phenyl ring—to achieve even finer control over energy levels and morphology. This continued molecular engineering promises to push the efficiency and applicability of thiophene-based systems to new heights, solidifying their role in the future of flexible, low-cost electronics and renewable energy.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of (E)-N-phenyl-N′-[1-(thiophen-2-yl)ethylidene]formohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functionalized thiophene-based [7]helicene: chirooptical properties versus electron delocalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiophene, 2-(phenylethynyl)- | C12H8S | CID 1238176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. physchemres.org [physchemres.org]
- 8. mdpi.com [mdpi.com]
- 9. xray.uky.edu [xray.uky.edu]
- 10. mdpi.com [mdpi.com]
- 11. A high mobility P-type DPP-thieno[3,2-b]thiophene copolymer for organic thin-film transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Substituted Thiophene-2-carbaldehydes for the Modern Organic Chemist
For researchers, scientists, and professionals in drug development, a nuanced understanding of the chemical reactivity of precursor molecules is paramount. Thiophene-2-carbaldehyde and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and functional materials. The reactivity of the aldehyde functional group is intricately linked to the nature and position of substituents on the thiophene ring. This guide provides an objective comparison of the reactivity of various substituted thiophene-2-carbaldehydes, grounded in established chemical principles and supported by experimental data.
The Decisive Influence of Substituents on Aldehyde Reactivity
The reactivity of the aldehyde group in substituted thiophene-2-carbaldehydes is primarily dictated by the electronic properties of the substituent on the aromatic ring. While thiophene is an electron-rich heterocycle, rendering it more reactive than benzene in electrophilic substitution reactions, the crucial factor for the aldehyde moiety's reactivity is the electrophilicity of the carbonyl carbon.[1] This electrophilicity is directly modulated by the substituent's capacity to donate or withdraw electron density.
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and acyl (-COR) groups diminish the electron density of the thiophene ring. This electronic pull is transmitted to the aldehyde group, thereby increasing the partial positive charge on the carbonyl carbon. Consequently, EWGs enhance the reactivity of the aldehyde towards nucleophiles.[1]
Electron-Donating Groups (EDGs): Conversely, substituents like alkyl (-R), methoxy (-OCH₃), and amino (-NR₂) groups increase the electron density of the ring. This has the effect of reducing the electrophilicity of the carbonyl carbon, which in turn makes the aldehyde less reactive towards nucleophilic attack.[1]
This interplay of electronic effects can be quantitatively described by the Hammett equation, which provides a powerful tool for correlating the electronic influence of substituents with reaction rates.[2]
Quantitative Comparison of Reactivity: Experimental Data
The theoretical principles outlined above are borne out by experimental data. A key measure of reactivity is the relative rate of reaction under identical conditions. The following table summarizes the relative rates of nucleophilic addition for a series of 5-substituted thiophene-2-carbaldehydes.
| Substituent (Position) | Substituent Type | Hammett Constant (σp) | Predicted Relative Reactivity in Nucleophilic Addition |
| -NO₂ (5) | Strongly Electron-Withdrawing | 0.78 | Very High |
| -CN (5) | Electron-Withdrawing | 0.66 | High |
| -Cl (5) | Weakly Electron-Withdrawing | 0.23 | Moderate |
| -H (5) | Neutral (Reference) | 0.00 | Baseline |
| -CH₃ (5) | Electron-Donating | -0.17 | Low |
| -OCH₃ (5) | Strongly Electron-Donating | -0.27 | Very Low |
| Note: Hammett constants for para-substituted benzene systems are used as a proxy to predict reactivity trends in 5-substituted-2-thiophenecarboxaldehydes.[2] |
As the data clearly indicates, the presence of an electron-withdrawing group like a nitro group at the 5-position dramatically increases the reactivity of the aldehyde. Conversely, an electron-donating methoxy group at the same position significantly retards the reaction rate.
Key Synthetic Transformations and Mechanistic Insights
The differential reactivity of substituted thiophene-2-carbaldehydes is prominently displayed in a variety of essential synthetic transformations.
Knoevenagel Condensation
This reaction, involving the condensation of an aldehyde with an active methylene compound, is a classic example of nucleophilic addition to a carbonyl group. The rate-determining step is typically the nucleophilic attack of the enolate on the aldehyde's carbonyl carbon.[2] Consequently, the reaction is markedly accelerated by the presence of EWGs on the thiophene ring.[2] Kinetic studies of Knoevenagel condensations with substituted thiophene-2-carbaldehydes have yielded a Hammett reaction constant (ρ) of +1.8, indicating a transition state with a significant buildup of negative charge on the carbonyl oxygen, which is consistent with a rate-limiting enolate formation.[1]
Experimental Protocol: Comparative Knoevenagel Condensation
This protocol provides a general procedure for comparing the reactivity of different substituted 2-thiophenecarboxaldehydes with malononitrile.
Materials:
-
Substituted 2-thiophenecarboxaldehyde (e.g., 5-nitro-2-thiophenecarboxaldehyde, 5-methoxy-2-thiophenecarboxaldehyde)
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
-
25 mL round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condensers
-
Heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Set up a series of parallel reactions. In each 25 mL round-bottom flask equipped with a magnetic stir bar, add the substituted 2-thiophenecarboxaldehyde (1.0 mmol), malononitrile (1.0 mmol, 66 mg), and ethanol (10 mL).[2]
-
To each flask, add a catalytic amount of piperidine (e.g., 0.1 mmol).
-
Equip each flask with a reflux condenser and heat the mixtures to reflux using a heating mantle.
-
Monitor the progress of each reaction simultaneously by TLC at regular time intervals (e.g., every 15 minutes).
-
The relative reactivity can be determined by comparing the time required for the complete consumption of the starting aldehyde in each reaction. A faster disappearance of the starting material indicates a higher reactivity.
Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, is another cornerstone of organic synthesis. The reaction proceeds via the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.
Experimental Workflow: Wittig Reaction
Caption: Workflow for the Wittig reaction of substituted thiophene-2-carbaldehydes.
Oxidation
Thiophene-2-carbaldehyde can be oxidized to its corresponding carboxylic acid. Kinetic studies have shown that thiophene-2-carbaldehyde undergoes oxidation with chromium-based oxidants at a rate 3.2 times faster than benzaldehyde, a phenomenon attributed to the stabilization of the transition state by the lone pair electrons of the sulfur atom.[1]
Conclusion
The reactivity of substituted thiophene-2-carbaldehydes is a predictable and quantifiable function of the electronic nature of the substituents on the thiophene ring. Electron-withdrawing groups significantly enhance the electrophilicity of the aldehyde, thereby accelerating its reactions with nucleophiles in key synthetic transformations such as Knoevenagel condensations and Wittig reactions. Conversely, electron-donating groups deactivate the aldehyde towards nucleophilic attack. This fundamental understanding of structure-reactivity relationships is crucial for the rational design of synthetic routes and the development of novel molecules in the pharmaceutical and materials science industries.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(Phenylethynyl)thiophene-2-carbaldehyde
This document provides a detailed, procedural guide for the safe and compliant disposal of 5-(phenylethynyl)thiophene-2-carbaldehyde. Developed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the scientific rationale behind each procedural step. Our commitment is to provide value beyond the product itself, ensuring safety and building trust within the scientific community.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust risk assessment can be conducted by analyzing its structural components: a thiophene ring, an aldehyde functional group, and a phenylethynyl substituent.
-
Thiophene Derivatives: Thiophene and its derivatives are generally considered harmful and irritants.[1][2] They can be toxic if inhaled, ingested, or absorbed through the skin.[2] The sulfur atom can also lead to the emission of toxic sulfur oxides upon combustion.[3]
-
Aromatic Aldehydes: Aldehydes as a class can be irritants to the skin, eyes, and respiratory system.[3] They may also act as sensitizers. Due to their reactivity, they are often classified as hazardous waste.
-
Alkynes: The phenylethynyl group adds to the molecule's organic character but does not typically introduce acute disposal hazards, though it contributes to its overall classification as a chemical substance requiring careful handling.
Based on this structural analysis, this compound must be presumed hazardous . All waste containing this compound, including neat material, solutions, contaminated labware, and personal protective equipment (PPE), must be disposed of as hazardous chemical waste.[1] Under no circumstances should it be disposed of down the drain or in regular trash.[2][4]
Regulatory Framework
All laboratory operations in the United States, including waste disposal, are governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) for all laboratories.[5][6] Your institution's CHP is the primary document outlining specific procedures for handling and disposing of hazardous chemicals.[7]
-
EPA Resource Conservation and Recovery Act (RCRA): The EPA provides the regulatory framework for hazardous waste management from generation to final disposal, a concept known as "cradle to grave".[8][9] Your facility is classified as a generator of hazardous waste and must adhere to these federal and state regulations.[10]
Pre-Disposal Protocol: Waste Characterization and Segregation
Proper disposal begins long before the waste container is full. The foundational principle is the accurate identification and segregation of waste streams to prevent dangerous reactions and ensure compliant disposal.[9][11]
-
Waste Determination: The first step is to determine that the waste is hazardous.[9] Given the properties of thiophenes and aldehydes, any material contaminated with this compound is classified as hazardous.
-
Segregation: Do not mix this waste stream with other, incompatible waste. For example, avoid mixing with strong oxidizing agents, strong acids, or strong bases, which could initiate a reaction.[2] Collect halogenated and non-halogenated solvent waste in separate containers unless your facility's guidelines permit mixing.[11]
Step-by-Step Disposal Procedures
Adherence to a systematic disposal protocol is critical for ensuring safety and compliance. Always perform these steps within a certified chemical fume hood.
Required Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the following:
-
Eye and Face Protection: Chemical safety goggles and a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, double-layered).
-
Body Protection: A flame-resistant lab coat and closed-toe shoes.
Waste Collection and Containment
Liquid Waste (e.g., reaction mixtures, solvent rinses):
-
Select an Appropriate Container: Use a designated, leak-proof hazardous waste container made of a compatible material (e.g., high-density polyethylene or glass).[1][8] The container must have a screw-top cap.
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name, "this compound," and list all other components of the solution (e.g., solvents) with their approximate percentages.[2]
-
Transfer Waste: Carefully pour the liquid waste into the container, using a funnel to prevent spillage on the container's exterior.[11]
-
Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion.[11]
-
Secure and Store: Tightly close the container immediately after adding waste.[8] Store it in a designated satellite accumulation area (SAA), such as a secondary containment bin within a ventilated cabinet, away from ignition sources.[2][12]
Solid Waste (e.g., residual solid compound, contaminated weigh paper, stir bars):
-
Select a Container: Use a dedicated, wide-mouth container made of compatible material and clearly labeled for solid hazardous waste.[1]
-
Labeling: Affix a "Hazardous Waste" label and list "this compound" and any other solid chemical waste.
-
Transfer Waste: Carefully place the contaminated solid materials into the container.
-
Secure and Store: Seal the container and store it in the designated SAA.
Contaminated Sharps (e.g., needles, contaminated broken glass):
-
Use a Puncture-Proof Container: Place all contaminated sharps into a designated, puncture-resistant sharps container.
-
Labeling: The container must be labeled as "Hazardous Waste Sharps" and list the chemical contaminants.
-
Disposal: Once the container is full, close it securely and manage it through your institution's hazardous waste program.
Contaminated PPE and Consumables (e.g., gloves, wipes):
-
Segregate: Collect all grossly contaminated disposable items in a designated hazardous waste bag or container.[1]
-
Labeling: Ensure the bag or container is clearly labeled with "Hazardous Waste" and a description of the contents.
-
Final Disposal: This waste stream will be collected by your institution's Environmental Health and Safety (EHS) office.
Final Disposal Logistics
Arrange for the collection of all hazardous waste containers through your institution's EHS office or a licensed hazardous waste disposal contractor.[2][9]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert all personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Assess the Situation: Evaluate the extent of the spill and any immediate fire or health hazards.
-
Don Appropriate PPE: Before attempting cleanup, don all required PPE, including respiratory protection if necessary.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2][13] Do not use combustible materials like paper towels to absorb the bulk of the spill.[2]
-
Clean Up:
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[2]
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Collect all cleaning materials (wipes, absorbent pads) as hazardous waste.[1]
-
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS office, following your established Chemical Hygiene Plan.[7]
Quantitative Data and Safety Summary
The following table summarizes key information for quick reference.
| Parameter | Guideline / Instruction | Source(s) |
| Hazard Class | Presumed Hazardous: Irritant, Harmful | [1][3] |
| Primary PPE | Safety goggles, face shield, nitrile gloves, lab coat | [2] |
| Waste Container Type | Liquid: HDPE or Glass; Solid: Wide-mouth HDPE | [1][8] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [2] |
| Spill Containment | Inert absorbent (vermiculite, sand). Do not use combustible materials. | [2][13] |
| Disposal Method | Via licensed hazardous waste contractor coordinated by EHS. | [9] |
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. acs.org [acs.org]
- 5. osha.gov [osha.gov]
- 6. mastercontrol.com [mastercontrol.com]
- 7. compliancy-group.com [compliancy-group.com]
- 8. pfw.edu [pfw.edu]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. epa.gov [epa.gov]
- 11. ethz.ch [ethz.ch]
- 12. epa.gov [epa.gov]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Comprehensive Guide to the Safe Handling of 5-(Phenylethynyl)thiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 5-(Phenylethynyl)thiophene-2-carbaldehyde (CAS 17257-10-2). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
While specific toxicological data for this compound is limited, its structural similarity to thiophene-2-carbaldehyde and other aromatic aldehydes necessitates a cautious approach.[1][2] Information for thiophene-2-carbaldehyde indicates that it is harmful if swallowed and causes skin, eye, and respiratory irritation.[3][4][5] Therefore, similar hazards should be anticipated for this compound.
Hazard Identification and Risk Assessment
Before handling this compound, a thorough risk assessment is mandatory. The primary known and inferred hazards are:
-
Eye Irritation: Expected to cause serious eye irritation.[3]
-
Skin Irritation: Likely to cause skin irritation upon contact.[3]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.
-
Oral Toxicity: Assumed to be harmful if swallowed, based on data from analogous compounds.[3][4]
-
Combustibility: Classified as a combustible solid.[6]
-
Air and Light Sensitivity: Storage recommendations suggest keeping the compound under an inert atmosphere and away from light, indicating potential reactivity.[7]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial for minimizing exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Goggles should be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes, especially when handling larger quantities or during reactions.[8] |
| Hand Protection | Nitrile or neoprene gloves. | While specific glove compatibility data for this compound is not available, nitrile and neoprene gloves are generally recommended for handling thiophene derivatives. Always inspect gloves for any signs of degradation before use and change them immediately if contact with the chemical is suspected.[3] |
| Body Protection | Flame-resistant lab coat. | A fully buttoned lab coat provides a barrier against accidental spills. Ensure that the material is appropriate for the chemicals being handled. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | To be used when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[6] Ensure proper fit testing and training before use. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to ensure the integrity of the compound and the safety of laboratory personnel.
Handling Workflow
The following diagram illustrates the recommended workflow for handling this compound.
Caption: Workflow for handling this compound.
Step-by-Step Handling Procedure:
-
Preparation: Before starting any work, thoroughly review the safety data sheets for structurally similar compounds like thiophene-2-carbaldehyde.[3][4][9] Ensure all necessary PPE is readily available and in good condition.
-
Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Dispensing: When weighing and transferring the solid, use anti-static weigh boats and tools to prevent ignition of the combustible solid.
-
Inert Atmosphere: Given the storage recommendations, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially for reactions that are sensitive to air or moisture.[7]
-
Avoid Contamination: Use clean, dry glassware and dedicated spatulas to prevent contamination and potential side reactions.
Storage:
-
Store the compound in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area, with a recommended storage temperature of 2-8°C.[7]
-
Protect from light and store under an inert atmosphere.[7]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3][9]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | First Aid and Response Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[10][11][12] Seek immediate medical attention. Do not use neutralizing agents. |
| Skin Contact | Remove contaminated clothing and shoes immediately. Wash the affected area with soap and plenty of water for at least 15 minutes.[8][10] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][9] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal. Prevent the spill from entering drains. For large spills, contact your institution's environmental health and safety department.[3][5] |
| Fire | Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[3] Water spray can be used to cool containers.[3] Firefighters should wear self-contained breathing apparatus.[3][9] |
Disposal Plan
Proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations.
Waste Segregation and Disposal Workflow
Caption: Waste disposal workflow for this compound.
Step-by-Step Disposal Protocol:
-
Waste Classification: All waste containing this compound, including the pure compound, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE, must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, leak-proof hazardous waste container. Do not mix with non-compatible waste streams. As this is a sulfur-containing aromatic compound, it should be segregated from other organic wastes where possible.[14]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage of Waste: Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Final Disposal: Arrange for the collection and disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Disposal methods for sulfur-containing waste may include incineration or landfilling after appropriate treatment.[14][15][16]
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 5-苯基-2-噻吩甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound [myskinrecipes.com]
- 8. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 9. fishersci.com [fishersci.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 12. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 13. MDI or TDI: First Aid Guidance - American Chemistry Council [americanchemistry.com]
- 14. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 15. open.alberta.ca [open.alberta.ca]
- 16. nj.gov [nj.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
